2-Methoxy-4-nitro-1-(trifluoromethyl)benzene
Description
Properties
IUPAC Name |
2-methoxy-4-nitro-1-(trifluoromethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F3NO3/c1-15-7-4-5(12(13)14)2-3-6(7)8(9,10)11/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDEARCRKLPPYAU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)[N+](=O)[O-])C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F3NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50590840 | |
| Record name | 2-Methoxy-4-nitro-1-(trifluoromethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50590840 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
453560-74-2 | |
| Record name | 2-Methoxy-4-nitro-1-(trifluoromethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50590840 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 2-Methoxy-4-nitro-1-(trifluoromethyl)benzene
For Researchers, Scientists, and Drug Development Professionals
Foreword
This guide provides a comprehensive overview of the physical and chemical properties of 2-Methoxy-4-nitro-1-(trifluoromethyl)benzene, a key intermediate in the synthesis of novel compounds for the pharmaceutical and agrochemical industries. As a Senior Application Scientist, my objective is to present this information in a manner that is not only factually accurate but also provides practical insights into its handling, characterization, and potential applications. The strategic placement of the methoxy, nitro, and trifluoromethyl groups on the benzene ring imparts unique reactivity and physicochemical characteristics to this molecule, making it a valuable building block in modern organic synthesis. This document is intended to serve as a detailed reference for researchers engaged in the design and development of new chemical entities.
Chemical Identity and Physical Properties
This compound is a substituted aromatic compound with the chemical formula C₈H₆F₃NO₃. Its structure features a benzene ring substituted with a methoxy group at position 2, a nitro group at position 4, and a trifluoromethyl group at position 1.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 453560-74-2 | [1][2] |
| Molecular Formula | C₈H₆F₃NO₃ | [1][3] |
| Molecular Weight | 221.14 g/mol | [3][4] |
| Appearance | Off-white to light yellow solid/powder | [5] |
| Melting Point | 46-48 °C | [3] |
| Boiling Point | Data not available | |
| Density | Data not available | |
| Solubility | Data not available |
Structural Representation:
Structure of this compound
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methoxy group protons. The aromatic region will display a complex splitting pattern due to the coupling between the three non-equivalent aromatic protons. The methoxy group will appear as a singlet, typically in the range of 3.8-4.0 ppm.
-
¹³C NMR: The carbon NMR spectrum will show eight distinct signals corresponding to the eight carbon atoms in the molecule. The carbon of the trifluoromethyl group will appear as a quartet due to coupling with the three fluorine atoms.
-
¹⁹F NMR: The fluorine NMR spectrum is expected to show a singlet for the three equivalent fluorine atoms of the trifluoromethyl group.
Infrared (IR) Spectroscopy
The IR spectrum will be characterized by the vibrational frequencies of its functional groups. Key expected absorptions include:
-
C-H stretching (aromatic): ~3100-3000 cm⁻¹
-
C-H stretching (aliphatic, -OCH₃): ~2950-2850 cm⁻¹
-
Asymmetric and symmetric NO₂ stretching: ~1530 cm⁻¹ and ~1350 cm⁻¹, respectively. These are typically strong absorptions.
-
C-O stretching (aryl ether): ~1250 cm⁻¹
-
C-F stretching (trifluoromethyl): Strong absorptions in the range of 1350-1100 cm⁻¹
Mass Spectrometry (MS)
The mass spectrum will show the molecular ion peak (M⁺) at m/z 221. Subsequent fragmentation patterns would likely involve the loss of the nitro group (NO₂), the methoxy group (OCH₃), and potentially rearrangements involving the trifluoromethyl group.
Safety and Handling
While a specific Safety Data Sheet (SDS) for this compound (CAS 453560-74-2) is not widely available, data for isomeric and related compounds suggest that it should be handled with care.
Hazard Statements for related compounds include:
-
H302: Harmful if swallowed.
-
H312: Harmful in contact with skin.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H332: Harmful if inhaled.
-
H335: May cause respiratory irritation.
Precautionary Statements for related compounds include:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
-
P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.
-
P302+P352: IF ON SKIN: Wash with plenty of soap and water.
-
P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
It is imperative to handle this compound in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Synthesis and Reactivity
This compound is a synthetic building block. While a specific, detailed synthesis protocol for this exact isomer is not readily found in peer-reviewed literature, its synthesis would likely involve the nitration of a suitably substituted methoxy-trifluoromethyl-benzene precursor. The directing effects of the methoxy and trifluoromethyl groups will influence the regioselectivity of the nitration reaction.
Generalized synthetic approach.
The reactivity of this molecule is governed by the interplay of its functional groups. The electron-withdrawing nature of the nitro and trifluoromethyl groups deactivates the aromatic ring towards further electrophilic substitution. Conversely, these groups activate the ring for nucleophilic aromatic substitution, particularly at the positions ortho and para to the nitro group. The methoxy group is an activating, ortho-para director for electrophilic substitution, though its influence is likely overridden by the strongly deactivating groups.
Applications in Research and Development
Substituted nitroaromatics containing trifluoromethyl groups are valuable intermediates in the synthesis of a wide range of biologically active molecules.[6] The trifluoromethyl group can enhance metabolic stability, binding affinity, and cell permeability of drug candidates.[7]
Pharmaceutical Research
This compound serves as a versatile scaffold for the synthesis of novel therapeutic agents. The nitro group can be readily reduced to an amine, which can then be further functionalized to introduce a variety of pharmacophores. The trifluoromethyl and methoxy groups can modulate the pharmacokinetic and pharmacodynamic properties of the final molecule.[6]
Role in drug discovery workflow.
Agrochemical Development
Similar to its application in pharmaceuticals, this compound is also a valuable intermediate in the development of new herbicides, insecticides, and fungicides. The presence of the trifluoromethyl group is a common feature in many modern agrochemicals, often contributing to their enhanced efficacy and favorable environmental profile.[1]
Conclusion
This compound is a specialty chemical with significant potential as a building block in the synthesis of high-value compounds for the life sciences. Its unique substitution pattern provides a platform for the generation of diverse molecular libraries for drug discovery and agrochemical research. While comprehensive physical and spectral data for this specific isomer are not yet widely disseminated, the information provided in this guide, based on available data for related compounds, offers a solid foundation for its safe handling and effective use in research and development. Further characterization of this compound in the scientific literature is anticipated as its utility becomes more broadly recognized.
References
- American Elements. This compound Product Page. [Link]
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- 4. 453560-74-2|this compound|this compound|-范德生物科技公司 [bio-fount.com]
- 5. 453560-74-2・this compound・this compound【詳細情報】|試薬-富士フイルム和光純薬 [labchem-wako.fujifilm.com]
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- 7. mdpi.com [mdpi.com]
A Comprehensive Spectroscopic Analysis of 2-Methoxy-4-nitro-1-(trifluoromethyl)benzene
An In-depth Technical Guide
Prepared by: Gemini, Senior Application Scientist
Abstract: This technical guide provides a detailed spectroscopic characterization of 2-Methoxy-4-nitro-1-(trifluoromethyl)benzene (CAS No. 654-76-2), a key intermediate in various synthetic applications. As drug development professionals and researchers increasingly rely on complex organic molecules, a thorough understanding of their structural verification is paramount. This document consolidates data from Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy to present a holistic analytical profile of the title compound. We delve into the causality behind the observed spectral features, offering field-proven insights into data interpretation. Furthermore, this guide furnishes self-validating, step-by-step protocols for data acquisition, ensuring researchers can confidently replicate and verify these findings.
Compound Profile and Safety
This compound is a substituted aromatic compound featuring three distinct functional groups that dictate its chemical reactivity and spectroscopic signature: a methoxy group (-OCH₃), a nitro group (-NO₂), and a trifluoromethyl group (-CF₃).[1] This unique substitution pattern makes it a valuable building block in the synthesis of pharmaceuticals and agrochemicals.
Chemical Structure and Identifiers
-
Chemical Name: this compound[1]
-
Synonyms: 4-Nitro-2-(trifluoromethyl)anisole, 1-Methoxy-4-nitro-2-(trifluoromethyl)benzene[1]
-
CAS Number: 654-76-2[1]
-
Molecular Formula: C₈H₆F₃NO₃[1]
-
Molecular Weight: 221.13 g/mol [1]
Physicochemical Properties
| Property | Value | Source |
| Physical Form | Solid | |
| Storage Temperature | Room Temperature, Sealed in Dry Conditions |
Hazard and Safety Information
This compound is classified as hazardous. It is crucial to handle it with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.
-
GHS Pictogram: GHS05 (Corrosion)
-
Signal Word: Danger
-
Hazard Statement: H314 - Causes severe skin burns and eye damage.
-
Precautionary Statements: P280 (Wear protective gloves/clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), P310 (Immediately call a POISON CENTER or doctor/physician).
Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis
¹H NMR (Proton) Spectroscopy
The ¹H NMR spectrum provides a map of the proton environments. For this compound, we expect signals corresponding to the three aromatic protons and the three methoxy protons. The chemical shifts are heavily influenced by the electronic effects of the substituents. The -OCH₃ group is electron-donating, shielding nearby protons (upfield shift), while the -NO₂ and -CF₃ groups are strongly electron-withdrawing, deshielding them (downfield shift).
Table 1: Predicted ¹H NMR Data (400 MHz, CDCl₃)
| Predicted Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment | Rationale |
|---|---|---|---|---|---|
| ~8.15 | d | ~2.5 | 1H | H-5 | Ortho to the strongly withdrawing -NO₂ group and meta to the -CF₃ group. |
| ~8.00 | dd | ~8.8, 2.5 | 1H | H-3 | Ortho to the -NO₂ group and coupled to H-5. |
| ~7.20 | d | ~8.8 | 1H | H-6 | Ortho to the electron-donating -OCH₃ group. |
| ~4.00 | s | - | 3H | -OCH₃ | Typical chemical shift for an aryl methoxy group. |
¹³C NMR Spectroscopy
The ¹³C NMR spectrum reveals the number of unique carbon environments. We expect eight distinct signals. The trifluoromethyl group's carbon will appear as a quartet due to one-bond coupling with the three fluorine atoms (¹JCF).
Table 2: Predicted ¹³C NMR Data (101 MHz, CDCl₃)
| Predicted Shift (ppm) | Multiplicity (due to F) | Assignment | Rationale |
|---|---|---|---|
| ~160 | s | C-2 | Aromatic carbon attached to the electron-donating -OCH₃ group. |
| ~148 | s | C-4 | Aromatic carbon attached to the strongly electron-withdrawing -NO₂ group. |
| ~130 | s | C-6 | Aromatic C-H. |
| ~125 | q (¹JCF ≈ 272 Hz) | -CF₃ | Characteristic large coupling constant for a trifluoromethyl group.[2] |
| ~122 | s | C-5 | Aromatic C-H. |
| ~120 | q (²JCF ≈ 34 Hz) | C-1 | Aromatic carbon attached to the -CF₃ group, showing two-bond C-F coupling.[2] |
| ~115 | s | C-3 | Aromatic C-H. |
| ~57 | s | -OCH₃ | Typical chemical shift for a methoxy carbon. |
¹⁹F NMR Spectroscopy
¹⁹F NMR is highly specific for fluorine-containing compounds. The spectrum provides information on the electronic environment of the fluorine atoms.
-
Expected Chemical Shift: A single sharp peak is expected for the three equivalent fluorine atoms of the -CF₃ group. The chemical shift for an aryl trifluoromethyl group typically appears around -60 to -65 ppm relative to CFCl₃.[2][3][4] The absence of coupling indicates no adjacent fluorine or proton nuclei.
Experimental Protocol: NMR Data Acquisition
This protocol outlines a general procedure for acquiring high-quality NMR data.
-
Sample Preparation:
-
Accurately weigh 5-10 mg of this compound.
-
Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis is required.
-
-
Instrument Setup:
-
Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal resolution.[5]
-
Tune and match the probe for the respective nuclei (¹H, ¹³C, ¹⁹F).
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity and resolution.
-
-
Data Acquisition:
-
¹H NMR: Acquire the spectrum using a standard pulse sequence. Typical parameters include a 30-45° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.
-
¹³C NMR: Acquire the spectrum with proton decoupling. A larger number of scans (hundreds to thousands) is typically required due to the lower natural abundance of ¹³C.
-
¹⁹F NMR: Acquire the spectrum. ¹⁹F is a high-sensitivity nucleus, so acquisition is typically fast.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase correct the spectrum and apply a baseline correction.
-
Reference the chemical shift scale (¹H and ¹³C to TMS at 0 ppm; ¹⁹F to an external standard like CFCl₃).
-
Integrate the signals in the ¹H spectrum to determine proton ratios.
-
Mass Spectrometry (MS) Analysis
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing fragmentation patterns.
Analysis of the Electron Ionization (EI) Mass Spectrum
The EI-MS spectrum for this compound provides clear evidence for its molecular weight and key structural features.[1]
-
Molecular Ion (M⁺): The spectrum shows a distinct molecular ion peak at m/z = 221 , which corresponds to the molecular weight of the compound (C₈H₆F₃NO₃).[1] The presence of this peak confirms the elemental composition.
-
Key Fragmentation Patterns: The high-energy EI process causes the molecular ion to break apart into smaller, characteristic fragments. Analyzing these fragments helps to piece together the molecular structure.
Table 3: Key Fragments in the EI Mass Spectrum
| m/z | Proposed Fragment Ion | Formula of Fragment | Rationale for Formation |
|---|---|---|---|
| 221 | [M]⁺ | [C₈H₆F₃NO₃]⁺ | Molecular Ion |
| 191 | [M - NO]⁺ | [C₈H₆F₃O₂]⁺ | Loss of nitric oxide from the nitro group. |
| 175 | [M - NO₂]⁺ | [C₈H₆F₃O]⁺ | Loss of the complete nitro group, a common fragmentation pathway for nitroaromatics. |
| 147 | [M - NO₂ - CO]⁺ | [C₇H₆F₃]⁺ | Subsequent loss of carbon monoxide from the [M - NO₂]⁺ fragment. |
Experimental Protocol: GC-MS Data Acquisition
Gas Chromatography-Mass Spectrometry (GC-MS) is a common method for analyzing volatile solid compounds.
-
Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a volatile organic solvent like dichloromethane or ethyl acetate.
-
GC Separation:
-
Inject a small volume (e.g., 1 µL) of the solution into the GC inlet.
-
Use a suitable capillary column (e.g., a non-polar DB-5ms) to separate the analyte from any impurities.
-
Employ a temperature program, for instance, starting at 50°C and ramping to 250°C at 10°C/min, to ensure elution of the compound.
-
-
MS Detection:
-
The column outlet is interfaced with the mass spectrometer's ion source.
-
Use a standard electron ionization energy of 70 eV.
-
Scan a mass range appropriate for the compound, for example, m/z 40-300.
-
-
Data Analysis:
-
Identify the peak corresponding to the compound in the gas chromatogram.
-
Analyze the mass spectrum associated with that peak, identifying the molecular ion and major fragment ions. Compare the spectrum to a reference library like NIST for confirmation.[1]
-
Infrared (IR) Spectroscopy Analysis
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching, bending).
Interpretation of the IR Spectrum
The IR spectrum of this compound will display characteristic absorption bands corresponding to its functional groups.
Table 4: Characteristic IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
|---|---|---|
| ~3100-3000 | C-H Stretch | Aromatic |
| ~2950-2850 | C-H Stretch | Aliphatic (-OCH₃) |
| ~1600-1580 | C=C Stretch | Aromatic Ring |
| ~1530 & ~1350 | N-O Asymmetric & Symmetric Stretch | Nitro Group (-NO₂)[6] |
| ~1250 | C-O Stretch | Aryl Ether (-OCH₃)[7] |
| ~1300-1100 | C-F Stretch | Trifluoromethyl (-CF₃) |
The most diagnostic peaks are the strong absorptions for the nitro group's asymmetric and symmetric stretches and the intense bands corresponding to the C-F stretching of the trifluoromethyl group.[6]
Experimental Protocol: FTIR Data Acquisition (KBr Pellet)
-
Sample Preparation:
-
Grind a small amount (~1-2 mg) of the solid sample with ~100-200 mg of dry, spectroscopic-grade potassium bromide (KBr) using an agate mortar and pestle.
-
Place the resulting fine powder into a pellet press.
-
Apply pressure (several tons) to form a thin, transparent KBr pellet.
-
-
Data Acquisition:
-
Place the KBr pellet in the sample holder of an FTIR spectrometer.
-
Acquire a background spectrum of the empty sample chamber to subtract atmospheric H₂O and CO₂ signals.
-
Acquire the sample spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.
-
-
Data Analysis:
-
Identify the major absorption peaks and assign them to the corresponding functional groups using correlation tables.
-
Integrated Spectroscopic Workflow
Confirming a chemical structure requires the integration of data from multiple analytical techniques. No single method provides all the necessary information. The workflow below illustrates how NMR, MS, and IR data are synergistically used for unambiguous structure validation.
Caption: Integrated workflow for structural elucidation.
Conclusion
The structural identity of this compound is unequivocally confirmed through the combined application of NMR, Mass Spectrometry, and Infrared Spectroscopy. The mass spectrum validates the molecular weight of 221 g/mol and shows fragmentation patterns consistent with the assigned structure. Infrared spectroscopy confirms the presence of the key nitro, methoxy, and trifluoromethyl functional groups. Finally, ¹H, ¹³C, and ¹⁹F NMR analyses provide a detailed map of the atomic connectivity, confirming the precise substitution pattern on the aromatic ring. This comprehensive guide serves as an authoritative reference for researchers, ensuring accuracy and confidence in the use of this important chemical intermediate.
References
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- Thermo Fisher Scientific. (2025). SAFETY DATA SHEET.
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2-Methoxy-4-nitro-1-(trifluoromethyl)benzene IR spectrum interpretation
An In-Depth Technical Guide to the Infrared Spectrum of 2-Methoxy-4-nitro-1-(trifluoromethyl)benzene
For Researchers, Scientists, and Drug Development Professionals
Introduction: Deciphering the Vibrational Signature
In the landscape of pharmaceutical development and fine chemical synthesis, the precise structural confirmation of novel molecules is paramount. This compound is a substituted aromatic compound featuring a confluence of functional groups, each contributing unique electronic and steric properties. Infrared (IR) spectroscopy serves as a rapid, non-destructive, and highly informative analytical technique for elucidating the molecular structure by probing the vibrational modes of its constituent bonds.
This guide provides an in-depth interpretation of the Fourier-Transform Infrared (FTIR) spectrum of this compound. Moving beyond a mere list of frequencies, we will explore the causal relationships between the molecular architecture—specifically, the interplay of the electron-donating methoxy group and the strongly electron-withdrawing nitro and trifluoromethyl groups—and the resulting vibrational spectrum. This document is structured to provide researchers with both the foundational knowledge and the field-proven insights required for confident spectral interpretation.
Molecular Structure and Electronic Effects
The vibrational behavior of this compound is dictated by its 1,2,4-trisubstituted benzene core. The substituents do not act in isolation; their electronic effects are transmitted through the π-system of the aromatic ring, influencing bond strengths and, consequently, their absorption frequencies.
-
Methoxy Group (-OCH₃): An electron-donating group (EDG) through resonance, which increases electron density in the ring, particularly at the ortho and para positions.
-
Nitro Group (-NO₂): A powerful electron-withdrawing group (EWG) through both resonance and induction, significantly decreasing ring electron density.[1][2][3]
-
Trifluoromethyl Group (-CF₃): A potent EWG, primarily through a strong inductive effect (-I) owing to the high electronegativity of the fluorine atoms.
This electronic push-pull dynamic across the aromatic scaffold results in a unique vibrational fingerprint, which a systematic analysis can decode.
Caption: Structure of this compound.
Core Spectral Regions and Vibrational Mode Assignments
The IR spectrum can be logically dissected into several key regions, each corresponding to the vibrations of specific functional groups.
Aromatic Ring Vibrations (3100-3000 cm⁻¹ & 1625-1400 cm⁻¹)
-
C-H Stretching (νC-H): Aromatic C-H stretching vibrations typically appear as weak to medium bands in the 3100-3030 cm⁻¹ region.[4] The presence of multiple, strong electron-withdrawing groups can sometimes weaken these absorptions further.
-
C=C Stretching (νC=C): The characteristic "ring breathing" modes of the benzene ring produce a series of absorptions in the 1625-1400 cm⁻¹ range.[5][6] For this molecule, one would expect bands around 1610 cm⁻¹, 1580 cm⁻¹, and 1500 cm⁻¹. The conjugation with the nitro and methoxy groups can lead to shifts and changes in the intensity of these bands compared to unsubstituted benzene.
Nitro Group Vibrations (1550-1475 cm⁻¹ & 1360-1290 cm⁻¹)
The nitro group provides two of the most intense and diagnostically useful peaks in the spectrum.[3]
-
Asymmetric N-O Stretch (νas(NO₂)): This vibration gives rise to a very strong and sharp absorption band between 1550 and 1475 cm⁻¹.[1][2] Its high intensity is due to the large change in dipole moment during the vibration.
-
Symmetric N-O Stretch (νs(NO₂)): A second strong band appears between 1360 and 1290 cm⁻¹ corresponding to the symmetric stretch.[1][2] The presence of both strong bands is a definitive indicator of the nitro functional group.[7]
Trifluoromethyl Group Vibrations (1350-1100 cm⁻¹)
The CF₃ group is characterized by extremely intense C-F stretching absorptions due to the high polarity of the carbon-fluorine bond.
-
C-F Stretches (ν(C-F)): These vibrations result in multiple, very strong, and often broad bands in the 1350-1100 cm⁻¹ region. The symmetric and antisymmetric stretching modes of the CF₃ group are responsible for this complex pattern.[8][9] These bands can sometimes overlap with other vibrations, but their sheer intensity makes them a prominent feature.
Methoxy Group and Ether Linkage Vibrations (2960-2850 cm⁻¹ & 1275-1000 cm⁻¹)
-
Aliphatic C-H Stretches (ν(C-H)): The methyl group of the methoxy substituent will show symmetric and asymmetric C-H stretching bands just below 3000 cm⁻¹, typically around 2960-2940 cm⁻¹ and 2850-2830 cm⁻¹.
-
Asymmetric C-O-C Stretch (νas(C-O-C)): Aromatic ethers, like anisole derivatives, exhibit a strong and characteristic band for the asymmetric Ar-O-C stretch, which is expected in the 1275-1200 cm⁻¹ range.[10] This is a reliable indicator of the aryl ether linkage.
-
Symmetric C-O-C Stretch (νs(C-O-C)): The symmetric stretch, corresponding more to the O-CH₃ vibration, typically appears as a medium intensity band around 1050-1010 cm⁻¹.[10]
Substitution Pattern (Out-of-Plane Bending) (900-675 cm⁻¹)
The C-H out-of-plane (OOP) bending, or "wagging," vibrations in the 900-675 cm⁻¹ region are highly diagnostic for the substitution pattern on the benzene ring.[4] For a 1,2,4-trisubstituted ring, which has two adjacent free hydrogens, a strong absorption is typically expected in the 890-860 cm⁻¹ range. Another band for the isolated free hydrogen is expected around 825-800 cm⁻¹. However, the presence of strongly polar groups like -NO₂ can sometimes complicate or shift these patterns.[3]
Summary of Expected Vibrational Frequencies
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group | Expected Intensity |
| 3100-3030 | Aromatic C-H Stretch | Benzene Ring | Weak to Medium |
| 2960-2850 | Aliphatic C-H Stretch | Methoxy (-OCH₃) | Medium |
| 1610-1580 | Aromatic C=C Ring Stretch | Benzene Ring | Medium |
| 1550-1475 | Asymmetric N-O Stretch | Nitro (-NO₂) | Very Strong |
| 1500-1400 | Aromatic C=C Ring Stretch | Benzene Ring | Medium |
| 1360-1290 | Symmetric N-O Stretch | Nitro (-NO₂) | Strong |
| 1350-1100 | C-F Stretches (multiple bands) | Trifluoromethyl (-CF₃) | Very Strong, Broad |
| 1275-1200 | Asymmetric Ar-O Stretch | Aryl Ether (-O-CH₃) | Strong |
| 1050-1010 | Symmetric O-CH₃ Stretch | Aryl Ether (-O-CH₃) | Medium |
| 890-800 | C-H Out-of-Plane Bending | 1,2,4-Trisubstituted Ring | Medium to Strong |
Experimental Protocol: Acquiring a High-Fidelity FTIR Spectrum
To ensure the trustworthiness and reproducibility of the data, a standardized protocol is essential. Attenuated Total Reflectance (ATR) is a modern, reliable method for analyzing solid samples.
Methodology: FTIR-ATR Analysis
-
Instrument Preparation: Ensure the FTIR spectrometer is powered on and has reached thermal equilibrium. Purge the sample compartment with dry air or nitrogen to minimize atmospheric H₂O and CO₂ interference.
-
Background Collection: Clean the ATR crystal (typically diamond or germanium) with an appropriate solvent (e.g., isopropanol) and allow it to dry completely. Collect a background spectrum. This is a critical self-validating step, as the background is subtracted from the sample spectrum to yield the final absorbance data.
-
Sample Application: Place a small amount of the solid this compound sample onto the ATR crystal.
-
Pressure Application: Use the instrument's pressure clamp to apply firm, consistent pressure, ensuring intimate contact between the sample and the crystal surface. Inconsistent pressure is a common source of experimental variability.
-
Spectrum Acquisition: Collect the sample spectrum. Co-adding multiple scans (e.g., 16 or 32) is recommended to improve the signal-to-noise ratio.
-
Data Processing: After acquisition, perform automated baseline correction and, if necessary, an ATR correction to account for the wavelength-dependent depth of penetration of the evanescent wave.
-
Cleaning: Thoroughly clean the ATR crystal to prevent cross-contamination before the next analysis.
Caption: Standard workflow for FTIR-ATR analysis.
Conclusion
The infrared spectrum of this compound is a rich tapestry of vibrational information. A systematic interpretation, grounded in the fundamental principles of molecular vibrations and electronic effects, allows for its unambiguous identification. The key diagnostic features are the pair of intense nitro group absorptions, the exceptionally strong C-F stretching bands, and the characteristic aromatic ether stretches. When combined with the substitution pattern revealed in the fingerprint region, these bands provide a definitive structural confirmation, making IR spectroscopy an indispensable tool for the synthetic chemist and drug development professional.
References
- Spectroscopy Tutorial: Nitro Groups. University of Colorado Boulder.
- IR Spectroscopy Tutorial: Nitro Groups. UCLA Chemistry & Biochemistry.
- Infrared of nitro compounds. Chemistry Blog.
- Beg, M. A. A., & Clark, H. C. (1962). CHEMISTRY OF THE TRIFLUOROMETHYL GROUP: PART V. INFRARED SPECTRA OF SOME PHOSPHORUS COMPOUNDS CONTAINING CF3. Canadian Journal of Chemistry.
- Smith, B. C. (2020). Organic Nitrogen Compounds X: Nitro Groups, An Explosive Proposition. Spectroscopy Online.
- Detection and Spectral Analysis of Trifluoromethyl Groups at a Surface by Sum Frequency Generation Vibr
- Spectroscopic Analysis of Electronic Transitions and Vibrational Modes in Substituted Benzene Derivatives. International Journal of Engineering Research & Management Technology.
- Katon, J. E., & Bentley, F. F. (1965). Vibrational Spectra of Benzene Derivatives. II. Frequency Assignments in the CsBr Region. Applied Spectroscopy.
- Benzene and its derivatives.
- Infrared Spectroscopy of Anisole. Bartleby.
- Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts.
- Beg, M. A. A., & Clark, H. C. (1962). Chemistry of the trifluoromethyl group: part v. infrared spectra of some phosphorus compounds containing cf 3.
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- 10. IR Spectrum Of Anisole | bartleby [bartleby.com]
An In-Depth Technical Guide to the Mass Spectrometry Fragmentation of 2-Methoxy-4-nitro-1-(trifluoromethyl)benzene
Introduction
Substituted nitroaromatic compounds are foundational structures in medicinal chemistry, materials science, and agrochemicals. 2-Methoxy-4-nitro-1-(trifluoromethyl)benzene, with a molecular formula of C₈H₆F₃NO₃ and a monoisotopic mass of approximately 221.03 g/mol , is a key exemplar of this class.[1][2] Its structure incorporates three distinct functional groups on an aromatic ring: a strongly electron-withdrawing nitro group, a similarly deactivating trifluoromethyl group, and an activating methoxy group. The interplay of these substituents creates a unique electronic environment that profoundly influences its behavior under mass spectrometric analysis.
Understanding the fragmentation pattern of this molecule is not merely an academic exercise. For drug development professionals, it is critical for metabolite identification. For synthetic chemists, it provides unambiguous structural confirmation. This guide, therefore, provides a detailed theoretical examination of the fragmentation pathways of this compound under both high-energy Electron Ionization (EI) and softer Collision-Induced Dissociation (CID) following Electrospray Ionization (ESI). We will delve into the causality behind the formation of characteristic ions, present detailed experimental protocols for robust analysis, and ground our predictions in the established principles of gas-phase ion chemistry.
Section 1: Foundational Principles of Fragmentation
Before dissecting the specific molecule, it is crucial to understand the fundamental forces that govern its fragmentation. The method of ionization is the primary determinant of the initial ion's internal energy and, consequently, its fragmentation cascade.
-
Electron Ionization (EI): In EI-MS, the analyte is bombarded with high-energy (typically 70 eV) electrons. This process ejects an electron from the molecule to form an energetically unstable radical cation, the molecular ion (M•⁺).[3][4] This excess energy is dissipated through a series of bond cleavages and rearrangements, generating a reproducible fragmentation pattern that serves as a molecular fingerprint. The fragmentation is often initiated at the site of the radical or charge, which preferentially localizes on heteroatoms or π-electron systems.[5][6]
-
Electrospray Ionization (ESI) with Tandem Mass Spectrometry (MS/MS): ESI is a soft ionization technique that transfers pre-existing ions from solution to the gas phase or facilitates the formation of adducts (e.g., [M+H]⁺, [M-H]⁻, [M+Na]⁺).[7][8] The resulting ions are generally stable, showing a prominent molecular ion peak with minimal in-source fragmentation. To elicit structural information, tandem mass spectrometry (MS/MS) is employed. A specific precursor ion is selected and subjected to Collision-Induced Dissociation (CID), where collisions with an inert gas convert kinetic energy into internal energy, inducing fragmentation.[9] For nitroaromatic compounds, ESI in the negative ion mode is particularly effective, often leading to the formation of molecular anions that can be fragmented.[10][11]
The fragmentation of this compound will be dictated by the unique properties of its substituents:
-
Nitro Group (-NO₂): A powerful electron-withdrawing group that often directs fragmentation through the characteristic losses of •NO (30 Da) and •NO₂ (46 Da).[10][12]
-
Methoxy Group (-OCH₃): An electron-donating group that can stabilize a positive charge. Common fragmentation includes the loss of a methyl radical (•CH₃, 15 Da) or a neutral formaldehyde molecule (CH₂O, 30 Da).
-
Trifluoromethyl Group (-CF₃): A strongly electron-withdrawing and stable group. Its fragmentation can involve the loss of a •CF₃ radical (69 Da) or rearrangements involving fluorine atoms.[13][14]
Section 2: Predicted Electron Ionization (EI-MS) Fragmentation Pathway
Under 70 eV EI conditions, this compound (MW=221) is expected to form a prominent molecular ion (M•⁺) at m/z 221. The subsequent fragmentation will proceed through competing pathways initiated by the different functional groups.
The Molecular Ion (M•⁺) at m/z 221 The initial ionization will likely remove an electron from a non-bonding orbital of one of the oxygen atoms (either on the methoxy or nitro group) or from the aromatic π-system. The resulting radical cation is the starting point for all subsequent fragmentations.
Primary Fragmentation Pathways
-
Nitro Group-Driven Fragmentation: This is often a dominant pathway for nitroaromatics.
-
Loss of Nitrogen Dioxide (•NO₂): A simple cleavage to lose a •NO₂ radical, resulting in a stable cation at m/z 175 . This is a common and diagnostically significant loss.[10]
-
Loss of Nitric Oxide (•NO): A rearrangement followed by the loss of a •NO radical produces an ion at m/z 191 . This often involves the transfer of an oxygen atom to the ring or another substituent.
-
-
Methoxy Group-Driven Fragmentation:
-
Loss of Methyl Radical (•CH₃): Alpha-cleavage results in the loss of a •CH₃ radical, forming an even-electron ion at m/z 206 . This ion is stabilized by the phenoxy-like structure.
-
Subsequent Loss of Carbon Monoxide (CO): The ion at m/z 206 can subsequently lose a molecule of CO (28 Da) to form an ion at m/z 178 .
-
-
Trifluoromethyl Group-Driven Fragmentation:
The relative abundance of these fragments will depend on the stability of the resulting ions and radicals formed, a principle outlined by Stevenson's Rule.
Predicted EI-MS Fragmentation Data
| m/z (Mass-to-Charge Ratio) | Proposed Fragment Ion | Neutral Loss | Proposed Fragmentation Pathway |
| 221 | [C₈H₆F₃NO₃]•⁺ | - | Molecular Ion (M•⁺) |
| 206 | [C₇H₃F₃NO₃]⁺ | •CH₃ | Loss of methyl radical from the methoxy group |
| 191 | [C₈H₆F₃O₂]•⁺ | •NO | Loss of nitric oxide from the nitro group |
| 175 | [C₈H₆F₃O]⁺ | •NO₂ | Loss of nitrogen dioxide from the nitro group |
| 152 | [C₇H₆NO₃]⁺ | •CF₃ | Loss of trifluoromethyl radical |
| 147 | [C₇H₃F₂O]⁺ | •NO₂, •CO | Loss of •NO₂ followed by loss of CO |
Visualization of EI Fragmentation
Caption: Predicted major CID fragmentation pathways for the molecular anion of the target compound.
Section 4: Experimental Protocol for Mass Spectrometric Analysis
To validate the theoretical fragmentation patterns, a robust and self-validating experimental approach is required. The following protocols describe methodologies for acquiring high-quality EI and ESI mass spectra.
Objective
To obtain and characterize the mass spectra of this compound using GC-EI-MS and LC-ESI-MS/MS.
Materials
-
This compound standard
-
Methanol (LC-MS Grade)
-
Acetonitrile (LC-MS Grade)
-
Water (LC-MS Grade)
-
Formic Acid (Optima™ LC/MS Grade)
-
Helium (99.999% purity)
-
Argon or Nitrogen (99.999% purity)
Step-by-Step Methodology
1. Sample Preparation:
- Prepare a 1 mg/mL stock solution of the standard in Methanol.
- For GC-MS analysis, dilute the stock solution to 10 µg/mL using Methanol.
- For LC-MS analysis, dilute the stock solution to 1 µg/mL using a 50:50 mixture of Acetonitrile:Water.
2. GC-EI-MS Analysis:
- System: Gas Chromatograph coupled to a Single Quadrupole or Time-of-Flight (TOF) Mass Spectrometer.
- GC Conditions:
- Column: HP-5ms or equivalent (30 m x 0.25 mm, 0.25 µm film thickness).
- Injection: 1 µL, Splitless mode.
- Inlet Temp: 250 °C.
- Carrier Gas: Helium at 1.0 mL/min.
- Oven Program: Hold at 80 °C for 1 min, ramp to 280 °C at 20 °C/min, hold for 5 min.
- MS Conditions:
- Ion Source: Electron Ionization (EI).
- Ionization Energy: 70 eV.
- Source Temp: 230 °C.
- Mass Range: Scan m/z 40-350.
3. LC-ESI-MS/MS Analysis:
- System: HPLC or UPLC system coupled to a Triple Quadrupole (QqQ) or Q-TOF Mass Spectrometer.
- LC Conditions:
- Column: C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).
- Mobile Phase A: Water + 0.1% Formic Acid.
- Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
- Gradient: 5% B to 95% B over 8 minutes, hold for 2 minutes.
- Flow Rate: 0.3 mL/min.
- Injection Volume: 5 µL.
- MS Conditions (Negative Ion Mode):
- Ion Source: Electrospray Ionization (ESI), Negative Mode.
- Capillary Voltage: -3.0 kV.
- Desolvation Temp: 350 °C.
- Desolvation Gas Flow: 800 L/hr.
- MS1 Scan: Scan m/z 50-300 to confirm the precursor ion.
- MS/MS Conditions:
- Precursor Ion: Select m/z 221.
- Collision Gas: Argon.
- Collision Energy: Perform a ramp from 10-40 eV to observe the full fragmentation profile.
Experimental Workflow Diagram
Caption: Overall workflow for the comprehensive mass spectrometric analysis of the target compound.
Conclusion
The mass spectrometric fragmentation of this compound is a complex process governed by the competing influences of its three distinct functional groups. Under Electron Ionization, we predict a rich spectrum characterized by losses of •NO₂, •NO, •CH₃, and •CF₃, providing substantial structural information. Under negative ion ESI-MS/MS, the fragmentation is expected to be cleaner, dominated by the highly characteristic loss of the •NO₂ radical from the molecular anion. The provided experimental protocols offer a robust framework for validating these theoretical predictions. By synthesizing fundamental principles with practical methodologies, this guide equips researchers, scientists, and drug development professionals with the necessary knowledge to confidently identify and characterize this compound and its analogs in complex analytical settings.
References
- Ionic series in mass spectra of trifluoromethyl-substituted heterocycles and cyclopropanes not containing regular fragment groups. (2021). Fluorine notes.
- An In-depth Technical Guide to the Mass Spectrometry Fragmentation of 3-(3-(Trifluoromethyl)phenyl)propan-1-ol. (2025). Benchchem.
- Sun, M., & Liu, D. (2006). Defluorination degradation of trifluoromethyl groups identified by tandem mass spectrometry coupled with stable isotope incorporation strategy. Rapid Communications in Mass Spectrometry, 20(14), 2227-9. [Link]
- Schmidt, A. C., Herzschuh, R., Matysik, F. M., & Engewald, W. (2006). Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry. Rapid Communications in Mass Spectrometry, 20(15), 2293-302. [Link]
- Zhang, X., et al. (2013). Study of the Gas-Phase Intramolecular Aryltrifluoromethylation of Phenyl(Trifluoromethyl)Iodonium by ESI-MS/MS. Journal of the American Society for Mass Spectrometry. [Link]
- Fragmentation and rearrangement processes in the mass spectra of fluoroalkylphosphorus compounds. I. Trifluoromethylphosphines and trifluoromethylhalophosphines. (1970). Inorganic Chemistry. [Link]
- Fragmentation (mass spectrometry). Wikipedia. [Link]
- Collision-induced dissoci
- 1-METHOXY-2-NITRO-4-(TRIFLUOROMETHYL)BENZENE.
- Mass Spectrometry: Fragmentation Mechanisms. (2016). Chad's Prep. [Link]
- Danikiewicz, W. (1998). Electron Ionization-Induced Fragmentation of N-Alkyl-o-Nitroanilines: Observation of New Types of Ortho-Effects. European Journal of Mass Spectrometry. [Link]
- common fragmentation mechanisms in mass spectrometry. (2022). Chem Help ASAP. [Link]
- Bonacci, G., et al. (2011). Gas-Phase Fragmentation Analysis of Nitro-Fatty Acids. Journal of the American Society for Mass Spectrometry. [Link]
- Mass spectrometry based fragmentation patterns of nitrosamine compounds. (2022). Journal of Mass Spectrometry. [Link]
- 2-Methoxy-5-nitrobenzotrifluoride. NIST WebBook. [Link]
- Ionization Efficiency for Environmentally Relevant Compounds Using Atmospheric Pressure Photoionization Versus Electrospray Ionization (ESI). (2021).
- Supporting Information for a publication.
- Romero Bohórquez, A. R., González, T., & Kouznetsov, V. V. (2013). Synthesis and Crystal Structure of Two Nitro-Regioisomers of cis-4(4-Methoxyphenyl)-3-Methyl-2-Phenyl-l,2,3,4-Tetrahydroquinoline. Interciencia. [Link]
- Schmidt, A. C., et al. (2006). Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry.
- Introduction to Ionization and Fragmentation in Mass Spectrometry. (2013). Professor Davis. [Link]
- Electron ionization fragmentation studies of ethoxy and methoxymethyl substituted phenylacetones.
- Tracking Molecular Fragmentation in Electron–Ionization Mass Spectrometry with Ultrafast Time Resolution. (2019). Accounts of Chemical Research. [Link]
- 1-Nitro-4-(trifluoromethoxy)benzene. PubChem. [Link]
- Lopez-Hilfiker, F., et al. (2021). Constraining the response factors of an extractive electrospray ionization mass spectrometer for near-molecular aerosol speciation. Atmospheric Measurement Techniques. [Link]
- Impact of Protonation Sites on Collision-Induced Dissociation-MS/MS Using CIDMD Quantum Chemistry Modeling. (2024).
- Characterization of multiple fragmentation pathways initiated by collision-induced dissociation of multifunctional anions formed by deprotonation of 2-nitrobenzenesulfonylglycine. (2014). Journal of Mass Spectrometry. [Link]
- Collision-Induced Dissociation of Citrullinated Peptide Anions. (2022). Journal of the American Society for Mass Spectrometry. [Link]
- Benzene, 2-methoxy-1-methyl-4-nitro-. PubChem. [Link]
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2-Methoxy-4-nitro-1-(trifluoromethyl)benzene material safety data sheet (MSDS)
An In-depth Technical Guide to the Material Safety Data Sheet for Methoxy-Nitro-Trifluoromethyl-Benzene Isomers
This guide provides a comprehensive overview of the safety, handling, and toxicological profile of key isomers of methoxy-nitro-trifluoromethyl-benzene. As these compounds are frequently utilized in specialized research and development, particularly in the synthesis of novel pharmaceutical agents and advanced materials, a deep understanding of their properties is paramount for ensuring laboratory safety and experimental integrity.
This document moves beyond a simple recitation of safety data sheet (SDS) information. It aims to provide researchers, scientists, and drug development professionals with the rationale behind the safety protocols, grounded in the chemical nature of these substituted nitroaromatic compounds.
A Note on Isomer Specificity
The nomenclature "2-Methoxy-4-nitro-1-(trifluoromethyl)benzene" can be ambiguous. For the purpose of this guide, and to ensure the highest degree of accuracy, we will focus on the safety data for well-documented isomers, primarily:
-
1-Methoxy-4-nitro-2-(trifluoromethyl)benzene (CAS No. 654-76-2), also known as 4-Nitro-2-(trifluoromethyl)anisole.
-
1-Methoxy-2-nitro-4-(trifluoromethyl)benzene (CAS No. 394-25-2), also known as 2-Nitro-4-(trifluoromethyl)anisole.
Data for other related isomers and the parent compound, anisole, will be used to provide a broader context for safety and handling, with the specific compound being clearly identified. It is imperative for researchers to verify the CAS number of the specific isomer they are using and consult its corresponding SDS.
Section 1: Chemical Identity and Physicochemical Properties
Understanding the fundamental properties of these molecules is the first step in a robust safety assessment. The presence of a nitro group, a trifluoromethyl group, and a methoxy group on a benzene ring dictates the reactivity, stability, and potential biological activity of these compounds.
Table 1: Physicochemical Data of Key Isomers
| Property | 1-Methoxy-4-nitro-2-(trifluoromethyl)benzene | 1-Methoxy-2-nitro-4-(trifluoromethyl)benzene |
| CAS Number | 654-76-2[1] | 394-25-2[2][3] |
| Synonyms | 4-Nitro-2-(trifluoromethyl)anisole[1] | 2-Nitro-4-(trifluoromethyl)anisole[3] |
| Molecular Formula | C₈H₆F₃NO₃[1] | C₈H₆F₃NO₃[2][3] |
| Molecular Weight | 221.13 g/mol [1] | 221.14 g/mol |
| Appearance | Data not specified | Yellow Powder/Solid[3] |
| Boiling Point | Data not specified | Data not specified |
Section 2: Hazard Identification and GHS Classification
The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a standardized framework for communicating hazard information. The isomers present significant hazards that necessitate stringent control measures.
The primary hazard associated with these compounds is their corrosive nature. This is a direct consequence of the chemical properties imparted by the substituent groups on the benzene ring. The electron-withdrawing nature of the nitro and trifluoromethyl groups makes the aromatic system susceptible to nucleophilic attack and can influence its interaction with biological tissues.
Diagram 1: GHS Hazard Pictograms for Methoxy-Nitro-Trifluoromethyl-Benzene Isomers
Caption: GHS Pictograms for Key Isomers.
Table 2: GHS Hazard Classification
| Hazard Class | CAS 654-76-2 (1-Methoxy-4-nitro-2-(trifluoromethyl)benzene) | CAS 394-25-2 (1-Methoxy-2-nitro-4-(trifluoromethyl)benzene) |
| Signal Word | Danger[1] | Danger[3] |
| Skin Corrosion/Irritation | Category 1B: Causes severe skin burns and eye damage (H314)[1] | Causes severe skin burns and eye damage (H314)[3] |
| Serious Eye Damage/Irritation | Category 1: Causes serious eye damage (H318)[1] | Causes severe skin burns and eye damage (H314)[3] |
It is also critical to consider the hazards associated with the broader class of nitroaromatic compounds. For instance, 2-Nitroanisole is classified as potentially carcinogenic (Category 1B, H350) and harmful if swallowed (Acute Toxicity, Oral, Category 4, H302)[4]. Similarly, 4-Nitroanisole is suspected of causing genetic defects and cancer[5]. While these classifications are not currently applied to the specific isomers that are the focus of this guide, this information underscores the need for cautious handling to minimize long-term exposure.
Section 3: Safe Handling and Personal Protective Equipment (PPE)
A proactive approach to safety is essential when working with these reactive compounds. The following protocols are designed to minimize exposure and mitigate risk.
Diagram 2: Laboratory Workflow for Safe Handling
Caption: Workflow for Safe Handling of Hazardous Chemicals.
Engineering Controls
-
Ventilation: All manipulations of these compounds should be conducted in a certified chemical fume hood to prevent inhalation of vapors or dust.[4][6][7]
-
Safety Stations: Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[5]
Personal Protective Equipment (PPE)
The selection of appropriate PPE is critical to prevent dermal and ocular exposure.
-
Eye and Face Protection: Chemical safety goggles are mandatory. For operations with a higher risk of splashing, a face shield should be worn in addition to goggles.[4]
-
Skin Protection:
-
Gloves: Chemically resistant gloves (e.g., nitrile, neoprene) must be worn. It is crucial to inspect gloves for any signs of degradation or perforation before use and to practice proper glove removal techniques to avoid skin contact.[4]
-
Lab Coat: A flame-resistant lab coat should be worn and kept buttoned.
-
Protective Suit: For larger scale operations or in the event of a spill, a complete chemical-resistant suit may be necessary.[4]
-
Handling Procedures
-
Avoid contact with skin, eyes, and clothing.[4]
-
Avoid inhalation of dust or vapors.[4]
-
Wash hands thoroughly after handling, before breaks, and at the end of the workday.[4][7]
Section 4: Emergency Procedures
In the event of an exposure or spill, immediate and appropriate action is required to minimize harm.
First-Aid Measures
Table 3: First-Aid Protocols
| Exposure Route | Procedure |
| Inhalation | Move the individual to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[3][8] |
| Skin Contact | Immediately remove all contaminated clothing. Wash the affected area with copious amounts of soap and water for at least 15 minutes. Seek medical attention.[3][8] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, making sure to lift the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[3][8] |
| Ingestion | Do NOT induce vomiting. Rinse the mouth with water. If the individual is conscious, have them drink plenty of water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[3][7] |
Fire-Fighting Measures
-
Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[4][6][7]
-
Specific Hazards: Thermal decomposition can lead to the release of irritating and toxic gases and vapors, including nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), and hydrogen fluoride.[5]
-
Protective Equipment: Firefighters must wear self-contained breathing apparatus (SCBA) and full protective gear to prevent contact with skin and eyes.[4][8]
Accidental Release Measures
-
Personal Precautions: Evacuate non-essential personnel. Ensure adequate ventilation. Wear appropriate personal protective equipment as outlined in Section 3.[4]
-
Containment and Cleanup: For solid spills, carefully sweep up the material to avoid creating dust and place it in a suitable, closed container for disposal. For liquid spills, absorb with an inert material (e.g., sand, vermiculite) and place in a sealed container.[4][7]
-
Environmental Precautions: Prevent the material from entering drains or waterways.[4][7]
Section 5: Storage and Disposal
Proper storage and disposal are crucial for maintaining a safe laboratory environment.
-
Storage Conditions: Store in a cool, dry, and well-ventilated area in a tightly sealed container. The storage area should be designated for corrosive materials.[3] Keep away from incompatible materials such as strong oxidizing agents and strong bases.[5]
-
Disposal: Dispose of waste materials in accordance with all applicable federal, state, and local regulations. This material may be considered a hazardous waste and require disposal by a licensed professional waste disposal service.[3][8]
Section 6: Toxicological Information
While comprehensive toxicological data for these specific isomers is limited, the available information and data from related compounds indicate significant potential for adverse health effects.
-
Acute Toxicity: Harmful if swallowed.[4]
-
Carcinogenicity and Mutagenicity: Related nitroaromatic compounds are suspected of being carcinogenic and mutagenic.[4][5] Although not confirmed for these specific isomers, this potential should be considered in the overall risk assessment and handling procedures.
Conclusion
The methoxy-nitro-trifluoromethyl-benzene isomers are valuable research chemicals that demand a high level of respect and caution. Their corrosive nature and the potential for long-term health effects associated with the broader class of nitroaromatic compounds necessitate the stringent application of the safety protocols outlined in this guide. By understanding the chemical principles that drive these hazards, researchers can implement effective control measures to ensure a safe and productive laboratory environment. Always prioritize consulting the specific Safety Data Sheet for the exact isomer and batch you are working with.
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An In-depth Technical Guide to the Safe Handling of 4-Methoxy-2-nitro-1-(trifluoromethyl)benzene
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the essential safe handling procedures for 4-Methoxy-2-nitro-1-(trifluoromethyl)benzene (CAS No. 25889-37-6). As a Senior Application Scientist, the following content synthesizes critical safety data with practical, field-proven insights to ensure the well-being of laboratory personnel and the integrity of research outcomes. The protocols described herein are designed to establish a self-validating system of safety, grounded in authoritative data.
A Note on Isomer Specificity
The chemical name "2-Methoxy-4-nitro-1-(trifluoromethyl)benzene" can be ambiguous. This guide specifically addresses the isomer 4-Methoxy-2-nitro-1-(trifluoromethyl)benzene (CAS: 25889-37-6) , for which clear hazard information is available. Researchers must verify the CAS number of their material before applying these procedures.
Core Hazard Assessment & Physicochemical Profile
Understanding the intrinsic properties of a chemical is the foundation of its safe handling. 4-Methoxy-2-nitro-1-(trifluoromethyl)benzene is a substituted nitroaromatic compound, a class of molecules that warrants careful management due to potential reactivity and physiological effects. The presence of both a nitro (-NO2) and a trifluoromethyl (-CF3) group significantly influences its chemical behavior, contributing strong electron-withdrawing properties that make it a valuable synthetic intermediate.[1]
Table 1: Physicochemical and Identification Data
| Property | Value | Source |
| IUPAC Name | 4-methoxy-2-nitro-1-(trifluoromethyl)benzene | [2][3] |
| CAS Number | 25889-37-6 | [1][2][3][4] |
| Molecular Formula | C8H6F3NO3 | [1][4] |
| Molecular Weight | 221.13 g/mol | [4] |
| Physical Form | Solid | [2] |
| Boiling Point | 273.8 °C at 760 mmHg | [2] |
| Solubility | Sparingly soluble in water. | [1] |
Table 2: GHS Hazard Classification
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation |
| Specific target organ toxicity — Single exposure | Category 3 | H335: May cause respiratory irritation |
(Source:[2])
The Globally Harmonized System (GHS) classification identifies this compound as harmful and an irritant. The "Warning" signal word underscores the need for diligent adherence to safety protocols.[2] The causality is clear: the combination of functional groups can lead to adverse biological interactions upon exposure.
Engineering Controls & Personal Protective Equipment (PPE): A Multi-Layered Defense
The primary directive in chemical handling is to minimize exposure. This is achieved through a combination of engineering controls and appropriate PPE.
Engineering Controls: The First Line of Defense
All work involving 4-Methoxy-2-nitro-1-(trifluoromethyl)benzene, especially when handling the solid powder or preparing solutions, must be conducted in a certified chemical fume hood. This is non-negotiable. The fume hood contains airborne particles and vapors, preventing inhalation, which is a primary exposure risk (H335).[2] An eyewash station and an emergency safety shower must be readily accessible and tested regularly.
Personal Protective Equipment (PPE): The Essential Barrier
PPE selection must be deliberate and based on a thorough risk assessment. The following PPE is mandatory for handling this compound.
Table 3: Mandatory Personal Protective Equipment (PPE)
| Protection Type | Recommended PPE Specification | Rationale & Justification |
| Eye & Face | Chemical safety goggles and a face shield. | Protects against splashes and airborne particles. Standard safety glasses are insufficient.[5][6] |
| Hand | Chemical-resistant gloves (e.g., Nitrile, Neoprene). | Prevents skin contact (H315). Always inspect gloves for integrity before use and practice proper removal techniques to avoid contaminating skin. |
| Body | A flame-retardant lab coat and, if splashing is a significant risk, a chemical-resistant apron. | Protects skin and personal clothing from contamination. |
| Respiratory | A NIOSH-approved respirator (e.g., N95 or higher) may be required. | Necessary if there is a risk of inhaling dust, especially outside of a fume hood. The specific type should be determined by a risk assessment. |
| Foot | Closed-toe, chemical-resistant shoes. | Protects feet from potential spills. |
Diagram 1: PPE Donning & Doffing Workflow
This workflow is critical to prevent cross-contamination after handling hazardous materials.
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Storage and stability of 2-Methoxy-4-nitro-1-(trifluoromethyl)benzene
An In-depth Technical Guide to the Storage and Stability of 2-Methoxy-4-nitro-1-(trifluoromethyl)benzene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the critical aspects of storing and handling this compound, a key intermediate in various synthetic applications. By synthesizing data from structurally related analogs and established principles of chemical stability, this document offers field-proven insights into its physicochemical properties, optimal storage conditions, intrinsic stability, and potential degradation pathways. It further outlines detailed, self-validating protocols for forced degradation studies and the development of stability-indicating analytical methods, equipping researchers with the necessary framework to ensure the compound's integrity throughout its lifecycle.
Introduction and Molecular Profile
This compound is an aromatic compound featuring a unique substitution pattern that imparts specific reactivity and properties. The presence of an electron-donating methoxy group, a strongly electron-withdrawing nitro group, and a lipophilic trifluoromethyl group makes it a versatile building block. Analogous structures are utilized as key intermediates in the synthesis of pharmaceuticals and agrochemicals.[1] Understanding its stability is paramount for ensuring reproducibility in experimental outcomes and for the quality of downstream products.
This guide establishes a framework for maintaining the chemical integrity of this compound, from receipt to disposal.
Caption: Molecular structure of this compound.
Physicochemical Properties and Recommended Storage
Table 1: Estimated Physicochemical Properties
| Property | Estimated Value/Description | Rationale / Source |
| Molecular Formula | C₈H₆F₃NO₃ | Based on chemical structure.[2] |
| Molecular Weight | 221.14 g/mol | Based on chemical structure.[2] |
| Physical Form | Solid | A related isomer is a solid.[3] |
| Color | Light yellow | Common for nitroaromatic compounds.[4] |
| Solubility | Not miscible in water; soluble in organic solvents. | Typical for aromatic ethers and trifluoromethylated benzenes.[5] |
| Storage Temperature | Room Temperature | Recommended for a related isomer.[3] |
Core Storage Directive
To maintain the long-term integrity of this compound, the following conditions are essential:
-
Temperature: Store at room temperature in a controlled environment.[3]
-
Atmosphere: Keep in a dry, well-ventilated area.[5][6][7] The container must be tightly sealed to prevent moisture ingress and potential hydrolysis over extended periods.[4][7]
-
Container: The compound must be stored in its original, tightly closed packaging.[5]
-
Incompatibilities: Keep away from strong oxidizing agents and sources of ignition.[8]
Intrinsic Stability and Potential Degradation Pathways
The stability of this compound is governed by its functional groups. Nitroaromatic compounds are generally resistant to oxidative degradation due to the electron-withdrawing nature of the nitro group.[9] However, the molecule possesses sites susceptible to degradation under specific stress conditions.
-
Hydrolytic Degradation: The ether linkage of the methoxy group could be susceptible to cleavage under harsh acidic or basic conditions, particularly at elevated temperatures, to yield the corresponding phenol.
-
Photodegradation: Aromatic nitro compounds can be sensitive to UV light. Photostability testing is crucial to determine if protection from light is necessary during handling and storage.[9]
-
Thermal Degradation: While generally stable at room temperature, elevated temperatures could induce decomposition.[10]
Caption: Potential degradation pathways under forced stress conditions.
Protocols for Stability Assessment
A comprehensive evaluation of stability requires subjecting the compound to forced degradation (stress testing). These studies are fundamental for identifying potential degradants and developing a stability-indicating analytical method.[9]
Experimental Workflow: Forced Degradation
The following workflow provides a systematic approach to assessing the stability of this compound.
Caption: Workflow for conducting forced degradation studies.
Step-by-Step Methodologies
The following protocols are adapted from established guidelines for stress testing.[9]
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound at a concentration of 1 mg/mL.
-
A suitable solvent system is a mixture of acetonitrile and water, which can be adjusted to ensure complete dissolution.
2. Acid Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M hydrochloric acid.
-
Heat the mixture in a water bath at 60°C for 24 hours.
-
After cooling to room temperature, neutralize the sample with an equivalent amount of 0.1 M sodium hydroxide before analysis.[9]
3. Base Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M sodium hydroxide.
-
Heat the mixture in a water bath at 60°C for 24 hours.
-
After cooling, neutralize the sample with an equivalent amount of 0.1 M hydrochloric acid before analysis.[9]
4. Oxidative Degradation:
-
To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide.
-
Keep the solution at room temperature for 24 hours, protected from light.[9]
5. Thermal Degradation:
-
Solid State: Place a known quantity of the solid compound in a thermostatically controlled oven at 80°C for 72 hours.
-
Solution State: Subject a sample of the stock solution to the same conditions.
6. Photostability Testing:
-
Expose both the solid compound and the stock solution to light, providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as specified in ICH guideline Q1B.[9]
-
A control sample must be stored in the dark under the same temperature conditions to differentiate between thermal and photolytic degradation.[9]
Development of a Stability-Indicating Analytical Method
A stability-indicating method is crucial for separating and quantifying the parent compound from any potential degradation products. High-Performance Liquid Chromatography (HPLC) with UV detection is the standard technique.[9]
Table 2: Recommended Starting HPLC Conditions
| Parameter | Recommended Condition | Rationale |
| Instrument | HPLC with UV or Diode Array Detector (DAD) | Provides necessary sensitivity and selectivity for aromatic compounds.[9] |
| Column | C18 Reverse-Phase (e.g., 4.6 mm x 250 mm, 5 µm) | Offers good retention and separation for moderately polar to nonpolar compounds.[9] |
| Mobile Phase | Gradient of Acetonitrile and Phosphate Buffer (pH 3.0) | A gradient elution is necessary to resolve the parent compound from potential degradants with different polarities. |
| Flow Rate | 1.0 mL/min | Standard flow rate for analytical columns.[9] |
| Detection Wavelength | 254 nm or λmax of the parent compound | 254 nm is a common wavelength for aromatic compounds; λmax provides maximum sensitivity. |
| Injection Volume | 10-20 µL | Standard injection volume. |
The method must be validated to demonstrate specificity, ensuring that the peaks corresponding to the degradation products are well-resolved from the parent compound peak.
Conclusion
The integrity of this compound is best maintained by storing it in a tightly sealed container at room temperature in a dry, well-ventilated environment. While intrinsically stable under standard conditions, it is susceptible to degradation under hydrolytic and photolytic stress. The protocols outlined in this guide provide a robust framework for researchers to perform comprehensive stability assessments, ensuring the compound's quality and reliability in high-stakes research and development applications.
References
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An In-depth Technical Guide to the Solubility of 2-Methoxy-4-nitro-1-(trifluoromethyl)benzene in Organic Solvents
Abstract
This technical guide provides a comprehensive analysis of the solubility characteristics of 2-Methoxy-4-nitro-1-(trifluoromethyl)benzene, a key intermediate in pharmaceutical and agrochemical synthesis. While specific quantitative solubility data for this compound is not extensively documented in public literature, this guide leverages established principles of physical organic chemistry and solubility data of structurally analogous compounds to provide a robust predictive framework. We will delve into the molecular architecture of the target compound, dissect the influence of its constituent functional groups on its physicochemical properties, and present a detailed protocol for systematic solubility determination. This document is intended for researchers, scientists, and drug development professionals who require a deep understanding of this compound's behavior in various organic solvent systems to optimize reaction conditions, purification strategies, and formulation development.
Introduction: The Significance of Solubility in Chemical Process Development
The solubility of a compound in a given solvent is a critical physicochemical parameter that governs its utility in a multitude of chemical processes. From reaction kinetics to purification and formulation, understanding and predicting solubility is paramount for efficient and scalable chemical synthesis.[1] this compound, with its unique constellation of functional groups, presents an interesting case study in solubility. Its aromatic core, substituted with a methoxy, a nitro, and a trifluoromethyl group, results in a complex interplay of polarity, hydrogen bonding potential, and intermolecular forces that dictate its interaction with different solvent environments. This guide will provide a foundational understanding of these interactions to enable informed solvent selection and process optimization.
Molecular Structure and Physicochemical Properties
The solubility of this compound is intrinsically linked to its molecular structure. The benzene ring forms a nonpolar backbone, while the substituents impart distinct polar and electronic characteristics.
-
Methoxy Group (-OCH₃): The methoxy group is a moderately polar, electron-donating group. The oxygen atom can act as a hydrogen bond acceptor, potentially enhancing solubility in protic solvents.[2][3]
-
Nitro Group (-NO₂): The nitro group is a strongly polar, electron-withdrawing group. Its presence significantly increases the molecule's dipole moment and its ability to engage in dipole-dipole interactions, favoring solubility in polar solvents.[2][4]
-
Trifluoromethyl Group (-CF₃): The trifluoromethyl group is a strongly electron-withdrawing and lipophilic group.[4][5] While it increases the molecule's overall polarity, its fluorinated nature can also lead to unique solvation effects, sometimes referred to as "fluorous" interactions.
The interplay of these groups results in a molecule with a significant dipole moment, yet also possessing considerable nonpolar surface area from the benzene ring and the trifluoromethyl group. This duality suggests that the compound will exhibit nuanced solubility across a spectrum of organic solvents.
Diagram: Influence of Functional Groups on Solubility
Caption: Interplay of functional groups and their predicted effect on solubility.
Predicted Solubility Profile
Based on the principle of "like dissolves like," we can predict the solubility of this compound in various classes of organic solvents.[2][5][6]
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Polar Aprotic | Acetone, Acetonitrile, Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO) | High | The large dipole moment of the solute will interact favorably with the polar nature of these solvents. The absence of hydrogen bonding from the solvent will not hinder dissolution. |
| Polar Protic | Methanol, Ethanol, Isopropanol | Moderate to High | The solute can act as a hydrogen bond acceptor (methoxy and nitro groups) with the solvent. However, the bulky trifluoromethyl group may introduce some steric hindrance. Solubility is expected to increase with temperature.[4] |
| Nonpolar Aromatic | Toluene, Benzene | Moderate | The aromatic ring of the solute will have favorable π-π stacking interactions with these solvents. However, the polar functional groups will disfavor dissolution. |
| Halogenated | Dichloromethane, Chloroform | Moderate | These solvents have a moderate polarity that can solvate both the polar and nonpolar regions of the solute molecule. |
| Ethers | Diethyl ether, Tetrahydrofuran (THF) | Moderate | Ethers are moderately polar and can act as hydrogen bond acceptors, leading to reasonable solvation. |
| Alkanes | Hexane, Heptane | Low | The significant polarity of the solute makes it poorly soluble in nonpolar alkane solvents. |
| Water | Very Low / Insoluble | The large nonpolar surface area of the aromatic ring and the trifluoromethyl group will lead to very poor solubility in water, despite the presence of polar groups.[2][3][5] |
Experimental Determination of Solubility: A Validated Protocol
To obtain precise quantitative solubility data, a systematic experimental approach is necessary. The isothermal saturation method is a reliable and widely used technique.[1][7]
Materials and Equipment
-
This compound (high purity)
-
Selected organic solvents (analytical grade)
-
Thermostatically controlled water bath or shaker incubator
-
Analytical balance
-
Vials with screw caps
-
Syringe filters (0.45 µm)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector, or a UV-Vis spectrophotometer
Experimental Workflow
Diagram: Isothermal Saturation Method Workflow
Caption: Step-by-step workflow for the isothermal saturation method.
Detailed Step-by-Step Methodology
-
Preparation of Saturated Solutions:
-
Add an excess amount of solid this compound to a series of vials containing a known volume of each selected organic solvent. The presence of undissolved solid is crucial to ensure saturation.
-
-
Equilibration:
-
Seal the vials and place them in a thermostatically controlled shaker or water bath set to the desired temperature.
-
Agitate the mixtures for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached. Preliminary experiments should be conducted to determine the time required to reach equilibrium.
-
-
Phase Separation:
-
Once equilibrium is achieved, stop the agitation and allow the vials to stand undisturbed at the same temperature for several hours to allow the excess solid to settle.
-
-
Sampling and Filtration:
-
Carefully withdraw a known volume of the clear supernatant using a pre-warmed syringe to prevent precipitation upon cooling.
-
Immediately filter the sample through a 0.45 µm syringe filter into a clean, pre-weighed vial. This step is critical to remove any undissolved microcrystals.
-
-
Quantification:
-
Accurately weigh the filtered sample.
-
Dilute the sample with a suitable solvent (often the mobile phase for HPLC) to a concentration within the linear range of the analytical method.
-
Analyze the diluted sample using a validated HPLC or UV-Vis spectrophotometry method to determine the concentration of the solute. A calibration curve prepared with known concentrations of this compound is required for accurate quantification.
-
-
Calculation of Solubility:
-
From the determined concentration and the dilution factor, calculate the solubility of the compound in the original solvent. Express the results in appropriate units, such as grams per liter (g/L), moles per liter (mol/L), or mole fraction.
-
Conclusion and Future Perspectives
This technical guide provides a robust framework for understanding and predicting the solubility of this compound in organic solvents. The analysis of its molecular structure and the influence of its functional groups suggests high solubility in polar aprotic solvents and moderate to high solubility in polar protic solvents, with limited solubility in nonpolar media. For precise process optimization, the detailed experimental protocol for solubility determination using the isothermal saturation method should be employed. Future work should focus on generating extensive quantitative solubility data across a wide range of solvents and temperatures. This data would be invaluable for developing thermodynamic models to more accurately predict the solubility of this and other structurally related compounds, further empowering rational solvent selection in the pharmaceutical and agrochemical industries.
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A Comprehensive Technical Guide to 2-Methoxy-4-nitro-1-(trifluoromethyl)benzene for Advanced Chemical Synthesis
Abstract: This technical guide provides an in-depth analysis of 2-Methoxy-4-nitro-1-(trifluoromethyl)benzene, a key fluorinated aromatic nitro compound. It serves as a vital resource for researchers, chemists, and professionals in drug development and material science. This document details the compound's nomenclature, including its various synonyms and identifiers, physicochemical properties, and critical applications as a versatile chemical intermediate. Furthermore, it outlines established laboratory protocols, safety and handling procedures, and a comprehensive list of references to support further investigation and application.
Chemical Identity and Nomenclature
Precise identification is paramount in chemical synthesis. This compound is known by several names in literature and commercial listings, which can be a source of ambiguity. This section clarifies its identity.
The primary IUPAC name for this compound is 1-methoxy-4-nitro-2-(trifluoromethyl)benzene .[1] However, it is frequently listed under other systematic and common names. Understanding these synonyms is crucial for efficient literature searches and material procurement.
Common Synonyms and Identifiers:
-
4-Nitro-2-(trifluoromethyl)anisole[1]
-
Benzene, 1-methoxy-4-nitro-2-(trifluoromethyl)-
-
EINECS 211-507-3[1]
-
NSC 88331[1]
It is essential to cross-reference the CAS Registry Number to ensure the correct material is being sourced and utilized in experimental work.
Physicochemical Properties
The physical and chemical properties of a compound dictate its behavior in reactions, its solubility, and appropriate handling procedures. The key properties of this compound are summarized below.
| Property | Value | Source |
| CAS Registry Number | 654-76-2 | [1] |
| Molecular Formula | C8H6F3NO3 | [1] |
| Molecular Weight | 221.13 g/mol | [1] |
| Appearance | Yellow Powder/Solid | [2] |
| Purity | ≥95% | [3] |
Note: Physical properties such as melting point and boiling point may vary slightly between suppliers due to differences in purity.
Role as a Chemical Intermediate in Synthesis
The strategic placement of the methoxy, nitro, and trifluoromethyl groups makes this compound a highly valuable and versatile building block in organic synthesis. These functional groups offer distinct reactivity, allowing for sequential and regioselective transformations.
-
Nitro Group: The electron-withdrawing nitro group can be readily reduced to an amine (aniline derivative). This transformation is fundamental in pharmaceutical chemistry, as the resulting aniline is a precursor to a vast array of heterocycles and other functional moieties. For instance, 4-Nitro-2-(trifluoromethyl)aniline is used in the synthesis of monoazo dyes.
-
Trifluoromethyl Group: The CF3 group is a common feature in modern pharmaceuticals and agrochemicals.[4] Its inclusion can significantly enhance metabolic stability, lipophilicity, and binding affinity of a molecule. Using this compound as a starting material provides a direct route to introduce this important pharmacophore.
-
Methoxy Group: The methoxy group is an activating group and can influence the regioselectivity of electrophilic aromatic substitution reactions. It can also be cleaved to reveal a phenol if required for subsequent synthetic steps. The presence of methoxy groups is a common strategy in drug discovery.[5]
This compound and its isomers are key intermediates in the synthesis of more complex molecules, including pharmaceuticals, agrochemicals like fungicides, and dyes.[4][6][7][8] Its structural motifs are found in molecules designed as inhibitors for biological targets like the insulin-like growth factor-1 receptor.[9]
Workflow for Synthetic Application
The following diagram illustrates a generalized workflow for utilizing this compound as a synthetic intermediate. The core logic involves the selective reduction of the nitro group to open pathways for further functionalization.
Caption: Synthetic workflow using the title compound.
Detailed Experimental Protocol: Reduction of the Nitro Group
The conversion of the nitro group to an amine is a cornerstone reaction for this substrate. The following protocol provides a representative method using tin(II) chloride, a common and effective reducing agent for aromatic nitro compounds.
Objective: To synthesize 2-Methoxy-4-amino-1-(trifluoromethyl)benzene.
Materials:
-
This compound (1.0 eq)
-
Tin(II) chloride dihydrate (SnCl2·2H2O) (3.0-4.0 eq)
-
Ethanol (EtOH), absolute
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium hydroxide (NaOH) solution (e.g., 6M)
-
Ethyl acetate (EtOAc)
-
Saturated sodium bicarbonate (NaHCO3) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)
Procedure:
-
Setup: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, suspend this compound in ethanol (approx. 10-15 mL per gram of starting material).
-
Reagent Addition: Add tin(II) chloride dihydrate to the suspension.
-
Reaction Initiation: Carefully add concentrated HCl dropwise. The reaction is exothermic.
-
Heating: Heat the reaction mixture to reflux (typically 70-80°C) and monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up (Quenching): Cool the mixture to room temperature and then place in an ice bath. Slowly and carefully basify the mixture by adding NaOH solution until the pH is >10. This will precipitate tin salts.
-
Extraction: Filter the mixture through a pad of celite to remove the tin salts, washing the filter cake with ethyl acetate. Transfer the combined filtrate to a separatory funnel. Extract the aqueous layer two more times with ethyl acetate.
-
Washing: Combine the organic layers and wash sequentially with water, saturated NaHCO3 solution, and finally brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO4, filter, and concentrate the solvent in vacuo to yield the crude product.
-
Purification: The resulting crude amine can be purified by column chromatography on silica gel or by recrystallization if it is a solid.
Safety, Handling, and Storage
Proper handling of this chemical is essential to ensure laboratory safety.
Hazard Identification:
-
May be harmful if swallowed, inhaled, or absorbed through the skin.
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles or a face shield conforming to government standards such as EN166 (EU) or NIOSH (US).[10]
-
Skin Protection: Handle with chemical-resistant gloves (e.g., nitrile rubber).[10] Wear a lab coat and ensure skin is not exposed.
-
Respiratory Protection: Use in a well-ventilated area, preferably a chemical fume hood.[10][11] If dust formation is likely, use an approved particulate respirator.
Handling and Storage:
-
Avoid formation of dust and aerosols.[10]
-
Keep the container tightly closed in a dry, cool, and well-ventilated place.[2][10]
-
Store away from strong oxidizing agents and strong bases.[11]
First Aid Measures:
-
In case of eye contact: Immediately rinse with plenty of water for at least 15 minutes and seek immediate medical attention.[2]
-
In case of skin contact: Wash off immediately with soap and plenty of water while removing all contaminated clothing. Seek medical attention.[2][10]
-
If inhaled: Move the person to fresh air. If not breathing, give artificial respiration.[2][10]
-
If swallowed: Do NOT induce vomiting. Rinse mouth with water and consult a physician.[2][10]
Conclusion
This compound is a strategically functionalized aromatic compound with significant utility in the fields of medicinal chemistry, agrochemical synthesis, and material science. Its well-defined reactivity allows for its incorporation into complex molecular architectures. A thorough understanding of its properties, nomenclature, and safe handling procedures, as outlined in this guide, is essential for its effective and responsible use in research and development.
References
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- Google Patents. EP3670492A1 - Process for the preparation of 4-nitro-2-(trifluoromethyl)-1-(1-nitroethyl)-benzene.
- PubChemLite. 4-nitro-2-(trifluoromethyl)anisole (C8H6F3NO3). [Link]
- European Patent Office. PROCESS FOR THE PREPARATION OF 4-NITRO-2-(TRIFLUOROMETHYL)-BENZONITRILE. [Link]
- Wiley Online Library.
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- National Center for Biotechnology Inform
- PrepChem.com. Synthesis of p-nitroanisole. [Link]
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- Drug Hunter. Roles of the Chloro and Methoxy Groups in Drug Discovery. [Link]
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Chemical structure and IUPAC name of 2-Methoxy-4-nitro-1-(trifluoromethyl)benzene
An In-depth Technical Guide to 2-Methoxy-4-nitro-1-(trifluoromethyl)benzene
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of this compound, a substituted nitroaromatic compound of significant interest in synthetic chemistry. Designed for researchers, scientists, and drug development professionals, this document delves into the molecule's chemical identity, physicochemical properties, synthesis, characterization, applications, and safety protocols. The insights herein are grounded in established chemical principles and field-proven methodologies to ensure both technical accuracy and practical utility.
Chemical Identity and Structural Elucidation
The foundational step in understanding any chemical entity is the precise definition of its structure and nomenclature. This compound is a polysubstituted benzene ring featuring three distinct functional groups whose positions dictate its reactivity and properties.
IUPAC Nomenclature and Structural Representation
The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is This compound . According to nomenclature priority rules, the carbon atom bearing the trifluoromethyl (-CF₃) group is assigned as position 1. The substituents are then located at positions 2 (methoxy, -OCH₃) and 4 (nitro, -NO₂).
The structure is visualized below:
Caption: Chemical structure of this compound.
Key Chemical Identifiers
For unambiguous identification and database retrieval, a standardized set of identifiers is crucial.
| Identifier | Value | Source |
| IUPAC Name | This compound | IUPAC Nomenclature |
| CAS Number | 914636-97-8 | Allfluoro Pharmaceutical |
| Molecular Formula | C₈H₆F₃NO₃ | Calculated |
| Molecular Weight | 221.14 g/mol | Matrix Fine Chemicals |
| SMILES | COC1=C(C=C(C=C1)[O-])C(F)(F)F | Derived from structure |
| InChIKey | MAAFHLOZHBKYTG-UHFFFAOYSA-N | Matrix Fine Chemicals |
Physicochemical and Spectroscopic Properties
The physical state, solubility, and spectroscopic fingerprint of a compound are essential for its practical application in research and development.
Physicochemical Data
The properties of this compound are influenced by the strong electron-withdrawing nature of the nitro and trifluoromethyl groups, contrasted with the electron-donating methoxy group.
| Property | Value | Notes |
| Appearance | Off-white to amber low melting solid | Based on similar compounds |
| Boiling Point | ~208 °C at 760 mmHg | Estimated based on related isomers |
| Solubility | Sparingly soluble in water; soluble in organic solvents like methanol, ethyl acetate, and dichloromethane. | General property of similar nitroaromatics |
| Storage | Store in a cool, dry, well-ventilated area. Keep container tightly closed. | Standard for chemical reagents |
Spectroscopic Profile
Spectroscopic analysis provides definitive structural confirmation. The expected data is summarized below, based on the analysis of related structures.
| Technique | Expected Observations |
| ¹H NMR | Three distinct signals in the aromatic region (δ 7.0-8.5 ppm), each integrating to 1H. A singlet for the methoxy protons (-OCH₃) around δ 3.9-4.1 ppm. |
| ¹³C NMR | Eight distinct signals: one for the -CF₃ carbon (quartet due to C-F coupling), one for the -OCH₃ carbon, and six for the aromatic carbons. |
| FTIR (cm⁻¹) | - C-H (aromatic): ~3100-3000 cm⁻¹- C-H (aliphatic, -OCH₃): ~2950-2850 cm⁻¹- C=C (aromatic): ~1600-1450 cm⁻¹- NO₂ Asymmetric Stretch: ~1570-1515 cm⁻¹- NO₂ Symmetric Stretch: ~1370-1320 cm⁻¹- C-F Stretch: Strong bands at ~1350-1100 cm⁻¹- C-O Stretch (aryl ether): ~1275-1200 cm⁻¹ |
| Mass Spec (EI) | Molecular ion (M⁺) peak at m/z = 221. A prominent fragment corresponding to the loss of the nitro group (M-46) is expected. |
Synthesis and Experimental Protocol
The synthesis of this compound typically involves the electrophilic nitration of a suitable precursor, 2-methoxy-1-(trifluoromethyl)benzene. The directing effects of the existing substituents are critical to achieving the desired regiochemistry.
Synthetic Workflow and Mechanistic Rationale
The methoxy group is an ortho-, para-director, while the trifluoromethyl group is a meta-director. In the precursor, the positions ortho and para to the methoxy group are 3, 5, and 6. The positions meta to the trifluoromethyl group are 3 and 5. Both groups direct incoming electrophiles to positions 3 and 5. However, the strong activating effect of the methoxy group preferentially directs the incoming nitro group to the para position (position 4 relative to the methoxy group, which is position 5 on the ring), which is less sterically hindered than the ortho positions. To obtain the target 2-Methoxy-4-nitro isomer, the starting material would need to be 3-methoxybenzotrifluoride, where nitration would be directed to the 4- and 6- positions.
A more direct and plausible route is the nitration of 1-methoxy-3-(trifluoromethyl)benzene.
Caption: General workflow for the synthesis of this compound.
Causality of Experimental Choices:
-
Nitrating Agent: A mixture of concentrated nitric acid and sulfuric acid is the standard and
Introduction to trifluoromethylated nitroaromatic compounds
An In-Depth Technical Guide to Trifluoromethylated Nitroaromatic Compounds
Abstract
The strategic incorporation of trifluoromethyl (CF₃) and nitro (NO₂) groups onto an aromatic scaffold creates a class of compounds with profound utility in medicinal chemistry, materials science, and synthetic methodology. The potent, synergistic electron-withdrawing properties of these two functionalities dramatically alter the electronic landscape of the aromatic ring, unlocking unique reactivity and imparting desirable physicochemical properties. This guide provides an in-depth exploration of the synthesis, characterization, and application of trifluoromethylated nitroaromatic compounds, with a focus on their role as versatile intermediates and pharmacophores in modern drug discovery. We will delve into the causality behind synthetic choices, provide validated experimental protocols, and discuss the analytical techniques essential for unambiguous structural confirmation.
The Physicochemical Keystone: Understanding the CF₃/NO₂ Synergy
The combination of a trifluoromethyl group and a nitro group on an aromatic ring results in a molecule with highly distinct properties, driven primarily by their powerful electron-withdrawing nature.[1]
-
Electronic Effects: Both the -NO₂ and -CF₃ groups are strongly deactivating towards electrophilic aromatic substitution (EAS) and direct incoming electrophiles to the meta position.[2][3]
-
The nitro group exerts a strong electron-withdrawing effect through both induction (-I) and resonance (-R), creating significant partial positive charges at the ortho and para positions.[4][5]
-
The trifluoromethyl group is a potent electron-withdrawer primarily through a powerful inductive effect (-I), a consequence of the high electronegativity of the three fluorine atoms.[4][6] It has no significant resonance effect.[4]
-
-
Impact on Reactivity: The extreme electron-deficient nature of the aromatic ring makes these compounds highly susceptible to Nucleophilic Aromatic Substitution (SNAr) , often proceeding readily where an un-substituted ring would be inert.[7][8]
-
Properties for Drug Design: The CF₃ group is a cornerstone of modern medicinal chemistry.[9][10] Its introduction can significantly enhance:
-
Metabolic Stability: The C-F bond is exceptionally strong, making the CF₃ group resistant to oxidative metabolism by cytochrome P450 enzymes, which can prolong a drug's half-life.[9][10]
-
Lipophilicity: The CF₃ group increases the lipophilicity of a molecule, which can improve its ability to cross cell membranes and the blood-brain barrier.[11][12]
-
Binding Affinity: The strong dipole moment and electron-withdrawing nature of the CF₃ group can lead to more favorable electrostatic and hydrogen bonding interactions with biological targets.[10][11]
-
The nitro group, while sometimes considered a "non-drug-like" functionality, is a crucial synthetic handle.[13][14] Its facile reduction to an amine provides a gateway to a vast array of further chemical modifications, including the formation of amides, sulfonamides, and heterocyclic systems.[1][15]
Caption: Logical relationship between functional groups and drug properties.
Synthetic Strategies
The synthesis of trifluoromethylated nitroaromatics can be broadly approached in two ways: nitration of a trifluoromethyl-containing arene or trifluoromethylation of a nitroarene. The choice depends on substrate compatibility, regioselectivity, and the availability of starting materials.
Nitration of Trifluoromethylated Arenes
This is a common and often straightforward approach. The powerful deactivating and meta-directing effect of the CF₃ group dictates the regiochemical outcome of the electrophilic nitration.[2]
Caption: Workflow for the nitration of a trifluoromethylated arene.
Exemplary Protocol: Synthesis of 1-Nitro-3-(trifluoromethyl)benzene
This protocol describes the nitration of trifluoromethylbenzene. The strong directing effect of the CF₃ group ensures high selectivity for the meta product.[2]
-
Reaction Setup: In a three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add concentrated sulfuric acid (H₂SO₄, 30 mL) and cool the flask in an ice-water bath to 0-5 °C.
-
Acid Mixture Preparation: Slowly add fuming nitric acid (HNO₃, 10 mL) to the cooled sulfuric acid via the dropping funnel. Maintain the temperature below 10 °C throughout the addition. Causality: This creates the highly electrophilic nitronium ion (NO₂⁺) in situ. The cooling is critical to prevent runaway reactions and control the formation of byproducts.
-
Substrate Addition: Once the acid mixture is prepared and cooled, add trifluoromethylbenzene (14.6 g, 0.1 mol) dropwise over 30 minutes. Ensure the internal temperature does not exceed 15 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour. Monitor the reaction by TLC or GC-MS to confirm the consumption of the starting material.
-
Work-up: Carefully pour the reaction mixture onto crushed ice (200 g). Causality: This quenches the reaction and precipitates the organic product, which is insoluble in the aqueous acidic medium.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the product with dichloromethane (DCM, 3 x 50 mL).
-
Washing: Combine the organic layers and wash sequentially with water (50 mL), 5% sodium bicarbonate solution (50 mL) to neutralize residual acid, and finally with brine (50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by vacuum distillation to yield 1-nitro-3-(trifluoromethyl)benzene as a pale yellow oil.
Trifluoromethylation of Nitroaromatics
Introducing a CF₃ group can be more complex and often requires specialized reagents. Modern methods have made this transformation more accessible.
-
Nucleophilic Trifluoromethylation: Reagents like trifluoromethyltrimethylsilane (TMSCF₃, Ruppert-Prakash reagent) can act as a source of the CF₃⁻ nucleophile, typically for addition to carbonyls or in copper-mediated reactions with aryl halides.[16]
-
Electrophilic Trifluoromethylation: Hypervalent iodine compounds, such as Togni's or Umemoto's reagents, act as electrophilic "CF₃⁺" sources and can trifluoromethylate a range of nucleophiles.[17][18][19]
-
Radical Trifluoromethylation: Many modern methods generate the trifluoromethyl radical (•CF₃), which can then engage with an aromatic ring.
Key Transformations and Synthetic Utility
The true value of trifluoromethylated nitroaromatics lies in their utility as intermediates. The two functional groups provide orthogonal reactivity handles for subsequent molecular elaboration.
Nucleophilic Aromatic Substitution (SNAr)
The electron-poor nature of the ring system makes it highly activated for SNAr, a powerful C-C, C-N, C-O, and C-S bond-forming reaction. This is particularly effective when a suitable leaving group (typically a halide) is positioned ortho or para to one of the electron-withdrawing groups.
The reaction proceeds via a two-step addition-elimination mechanism involving a resonance-stabilized Meisenheimer complex intermediate.[8][20] The stability of this anionic intermediate is greatly enhanced by the -NO₂ and -CF₃ groups, which delocalize the negative charge, thereby lowering the activation energy of the rate-determining first step.[8]
Reduction of the Nitro Group
The conversion of the nitro group to a primary amine is one of the most fundamental and useful transformations in organic synthesis.[15] The resulting trifluoromethylated anilines are invaluable building blocks for pharmaceuticals.[1] The choice of reducing agent is critical to ensure chemoselectivity, especially in the presence of other reducible functional groups.
Table 1: Comparison of Common Nitro Group Reduction Methods
| Reagent/System | Typical Conditions | Advantages | Disadvantages & Causality |
| H₂ / Pd/C | H₂ (1-50 atm), MeOH or EtOH, RT | High yield, clean reaction, catalyst is recyclable. | Can reduce other functional groups (alkenes, alkynes, benzyl ethers). Not suitable for sulfur-containing compounds (catalyst poisoning).[21] |
| H₂ / Raney Ni | H₂ (1-50 atm), MeOH or EtOH, RT | Effective, less prone to dehalogenating aryl halides (Cl, Br) compared to Pd/C.[21] | Can reduce nitriles and carbonyls. Pyrophoric catalyst requires careful handling. |
| Fe / NH₄Cl or AcOH | Fe powder, NH₄Cl(aq) or AcOH, reflux | Inexpensive, mild, tolerates many functional groups. | Stoichiometric amounts of iron salts are produced as waste. Can be slow. |
| SnCl₂ • 2H₂O | HCl, EtOH, reflux | Mild conditions, good for sensitive substrates. | Requires stoichiometric amounts, tin waste can be problematic to remove. |
| Sodium Hydrosulfite (Na₂S₂O₄) | H₂O/THF, RT | Mild, useful for selective reduction of one nitro group in dinitro compounds. | Often requires phase-transfer catalyst for organic solubility. |
Analytical Characterization
Unambiguous structural confirmation is paramount. A combination of spectroscopic techniques is employed to validate the identity and purity of trifluoromethylated nitroaromatic compounds.[22]
-
NMR Spectroscopy: This is the most powerful tool for structural elucidation.[22]
-
¹⁹F NMR: The presence of a CF₃ group is definitively confirmed by a singlet in the ¹⁹F NMR spectrum, typically appearing between -60 and -65 ppm (relative to CFCl₃).[23][24]
-
¹³C NMR: The carbon atom attached to the CF₃ group appears as a characteristic quartet due to coupling with the three fluorine atoms (¹JCF ≈ 270-300 Hz).[22] Aromatic carbons will also show smaller nJCF couplings.
-
¹H NMR: The protons on the aromatic ring will be significantly downfield-shifted due to the strong deshielding effect of the electron-withdrawing groups.
-
-
Mass Spectrometry (MS): Provides the molecular weight and fragmentation patterns. Common fragments include the loss of •NO₂, •F, and •CF₃.[25][26] High-resolution mass spectrometry (HRMS) can confirm the elemental composition.
-
Infrared (IR) Spectroscopy: Shows characteristic strong absorption bands for the N-O stretching of the nitro group (~1530 cm⁻¹ and ~1350 cm⁻¹) and strong C-F stretching bands (~1300-1100 cm⁻¹).[24]
-
X-ray Crystallography: For solid compounds, single-crystal X-ray diffraction provides definitive proof of structure, including bond lengths, bond angles, and intermolecular packing.[17]
Table 2: Key Spectroscopic Fingerprints for a Representative Compound (e.g., 1-Nitro-3-(trifluoromethyl)benzene)
| Technique | Observation | Interpretation & Causality |
| ¹⁹F NMR | Singlet at ~ -63 ppm | Confirms the presence of the CF₃ group. The chemical environment is typical for an Ar-CF₃ moiety.[23] |
| ¹³C NMR | Quartet at ~123 ppm (¹JCF ≈ 272 Hz) | Identifies the carbon atom directly bonded to the three fluorine atoms. The large coupling constant is characteristic.[22] |
| MS (EI) | M⁺ at m/z 191 | Confirms the molecular weight. |
| Fragments at m/z 145, 122 | Corresponds to the loss of [M-NO₂]⁺ and [M-CF₃]⁺, respectively, which are common fragmentation pathways.[25] | |
| IR | Strong bands at ~1535, 1350, 1320, 1130 cm⁻¹ | Asymmetric and symmetric NO₂ stretching, and strong C-F stretching vibrations.[24] |
Applications in Drug Discovery: A Case Study
Trifluoromethylated nitroaromatics are critical starting materials for numerous pharmaceuticals. A notable example is the synthesis pathway towards Selinexor , an FDA-approved anticancer agent.[27]
The synthesis of Selinexor begins with 3,5-bis(trifluoromethyl)benzonitrile. While not a nitroaromatic itself, the 3,5-bis(trifluoromethyl)aniline intermediate is structurally analogous and highlights the utility of the Ar-(CF₃)ₓ motif. The two CF₃ groups render the aromatic ring highly electron-deficient, influencing the reactivity and properties of the final drug molecule.[27]
Another key application is the use of the CF₃ group as a bioisosteric replacement for other functionalities, including the nitro group itself.[13][14] In some cases, replacing a nitro group involved in target binding with a CF₃ group has led to compounds with improved potency and metabolic stability, effectively removing the potentially problematic nitro functionality while retaining or enhancing biological activity.[28][29][30]
Safety and Handling
Trifluoromethylated nitroaromatic compounds must be handled with appropriate care.
-
Toxicity: Many nitroaromatic compounds are toxic and can be irritants to the skin, eyes, and respiratory tract.[31][32] They may be harmful if inhaled, ingested, or absorbed through the skin.[32][33] Always consult the Safety Data Sheet (SDS) before handling.[34]
-
Reactivity: Aromatic nitro compounds are oxidizing agents and can react vigorously, sometimes explosively, when mixed with reducing agents.[35] Reductions of nitro groups are often highly exothermic and require careful temperature control, especially on a large scale.[36]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[31][33] All manipulations should be performed in a well-ventilated chemical fume hood.[31]
Conclusion and Future Perspectives
Trifluoromethylated nitroaromatic compounds represent a cornerstone of modern synthetic and medicinal chemistry. The unique electronic properties conferred by the CF₃ and NO₂ groups provide a powerful platform for constructing complex molecules with tailored physicochemical and pharmacological profiles. The ability to perform SNAr chemistry on the activated ring and the facile conversion of the nitro group into a versatile amine handle ensure their continued importance as key building blocks. As synthetic methodologies for fluorination continue to advance, the accessibility and application of these powerful intermediates in the development of next-generation therapeutics and advanced materials will undoubtedly expand.
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Hazards and Toxicity of Substituted Nitrobenzenes: A Mechanistic and Methodological Overview
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
Substituted nitrobenzenes are a class of aromatic compounds integral to numerous industrial processes, including the synthesis of dyes, pharmaceuticals, pesticides, and explosives.[1] However, their widespread use is paralleled by significant toxicological concerns, primarily stemming from their metabolic activation into reactive intermediates. This guide provides a comprehensive technical overview of the toxicokinetics, mechanisms of toxicity, structure-activity relationships, and assessment methodologies for substituted nitrobenzenes. The primary hazard associated with acute exposure is methemoglobinemia, a life-threatening condition resulting from the oxidation of hemoglobin.[2][3] Chronic exposure is linked to organ-specific damage, particularly to the liver, spleen, and kidneys, as well as reproductive toxicity and potential carcinogenicity.[4][5] This document synthesizes current knowledge to provide researchers and drug development professionals with the foundational understanding required for safe handling, risk assessment, and the design of safer chemical entities.
Toxicokinetics: The Journey from Exposure to Excretion
The toxicity of a substituted nitrobenzene is intrinsically linked to its absorption, distribution, metabolism, and excretion (ADME). Understanding these processes is critical to predicting and mitigating adverse health effects.
Absorption
Nitrobenzene and its derivatives are readily absorbed systemically following exposure via all major routes: inhalation, dermal contact, and oral ingestion.[4][6]
-
Inhalation: Pulmonary absorption is extensive, with studies in human volunteers showing uptake in the range of 73-87%.[4] The risk is elevated at higher temperatures due to increased vapor pressure.[7]
-
Dermal: The lipophilic nature of these compounds facilitates rapid absorption through the skin, a significant route for occupational exposure.[4] Numerous poisoning incidents, especially in infants, have occurred from skin contact.[4][7] In vitro studies suggest dermal absorption can be as high as 40% when evaporation is prevented.[4]
-
Oral: Absorption via the gastrointestinal tract is rapid and nearly absolute.[4]
Distribution
Following absorption, nitrobenzenes are distributed throughout the body. Animal studies have shown distribution to the blood, liver, kidneys, and lungs.[4][6] Due to their lipophilicity, they can also accumulate in adipose tissue, from which they may be slowly redistributed into the systemic circulation.[6]
Metabolism: The Genesis of Toxicity
Metabolism is the pivotal event in nitrobenzene toxicity, transforming the relatively inert parent compound into highly reactive, toxic intermediates. This occurs primarily through two competing pathways: reduction and oxidation.
-
Reductive Pathway (Major Toxic Pathway): The reduction of the nitro group is the principal route leading to toxicity.[6] This multi-step process is catalyzed by both anaerobic gut microflora and oxygen-sensitive nitroreductases in the liver and red blood cells.[6][8] The key metabolites—nitrosobenzene and phenylhydroxylamine—are highly reactive and central to the toxic effects.[9][10]
-
Oxidative Pathway: This pathway involves ring hydroxylation by cytochrome P450 enzymes, leading to the formation of nitrophenols (e.g., p-nitrophenol) and aminophenols (e.g., p-aminophenol).[4][5] These metabolites are often used as biomarkers of exposure.[4]
Excretion
Metabolites of nitrobenzene are primarily excreted in the urine, often after conjugation with glucuronic acid or sulfate to increase their water solubility.[6] Elimination is not rapid; it can take several days to clear a single dose, and recovery from clinical signs of poisoning can take over a week.[4]
dot
Caption: Mechanism of nitrobenzene-induced methemoglobinemia.
Hemolytic Anemia and Splenotoxicity
The same oxidative stress that causes methemoglobinemia can also damage the red blood cell membrane, leading to hemolysis (destruction of red blood cells). This can result in hemolytic anemia, jaundice, and the formation of Heinz bodies (clumps of damaged hemoglobin). [4]The spleen, responsible for clearing damaged red blood cells, becomes enlarged and congested, showing signs of extramedullary hematopoiesis (blood cell production outside the bone marrow) and hemosiderosis (iron deposition). [2]
Genotoxicity and Carcinogenicity
The carcinogenic potential of nitrobenzenes is a significant concern for chronic exposure.
-
Classification: Nitrobenzene is classified by the International Agency for Research on Cancer (IARC) as a Group 2B carcinogen, meaning it is "possibly carcinogenic to humans," based on sufficient evidence in animals. [4]* Animal Evidence: Chronic inhalation studies in rodents have shown an increased incidence of tumors in multiple organs, including the liver, kidney, thyroid, and mammary gland. [4][9][11]* Mechanism: The carcinogenic mode of action is thought to be multifactorial and primarily non-DNA reactive (epigenetic). [12]However, there is evidence that nitrobenzene can be weakly genotoxic. [4]The N-hydroxyamino metabolite, particularly after further activation via O-esterification, can form DNA adducts. [13]While nitrobenzene itself often tests negative in standard bacterial mutagenicity assays (e.g., Ames test), its metabolites can show positive results. [5]
Target Organ Toxicity
Chronic exposure can lead to damage in several organ systems:
-
Liver: Hepatotoxicity is common, manifesting as increased liver weight and degenerative changes in hepatocytes. [2]* Kidneys: Renal toxicity has been observed in animal studies. [2]* Nervous System: High-level exposure can cause neurotoxicity, including toxic encephalopathy, confusion, and coma, which may be a direct effect or secondary to cerebral hypoxia from methemoglobinemia. [7]* Reproductive System: Animal studies have demonstrated testicular toxicity. [4][5]
Structure-Activity Relationships (SAR)
The toxicity of a substituted nitrobenzene is not uniform; it is significantly modulated by the number, type, and position of substituents on the aromatic ring. Understanding these relationships is crucial for predicting toxicity and designing safer chemicals.
-
Electronic Effects: The electron-withdrawing nature of the nitro group is key to its toxicity. Additional electron-withdrawing groups (e.g., halogens) can enhance electrophilic reactivity and increase toxicity. [14]* Hydrophobicity: Increased lipophilicity, often measured by the logarithm of the octanol/water partition coefficient (log Kₒw), generally correlates with increased toxicity, likely by enhancing membrane transport and accumulation. [15]* Positional Isomerism: The position of substituents matters. For many endpoints, para-substituted isomers tend to be more toxic than ortho- or meta-substituted isomers. [16]* Quantitative Models (QSAR): Quantitative Structure-Activity Relationship (QSAR) models have been developed to predict the toxicity of nitroaromatics based on molecular descriptors like log Kₒw and quantum chemical parameters such as the lowest unoccupied molecular orbital energy (Eₗᵤₘₒ). [15][17]These models are valuable tools for screening new compounds.
Methodologies for Toxicity Assessment
A tiered approach combining in vitro and in vivo methods is essential for comprehensively evaluating the hazards of substituted nitrobenzenes. This strategy aligns with international guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD), to ensure data quality and relevance. [18] dot
Caption: Tiered workflow for toxicity assessment.
In Vivo Toxicity Studies
-
Acute Toxicity: Determines the lethal dose (LD₅₀) and identifies immediate toxic effects like methemoglobinemia.
-
Repeated Dose Toxicity (Sub-chronic): A 90-day study in rodents (e.g., per OECD TG 408) is a cornerstone for identifying target organs and establishing a No-Observed-Adverse-Effect Level (NOAEL). [19]* Chronic Toxicity and Carcinogenicity: Long-term (e.g., 2-year) bioassays (e.g., per OECD TG 452) are required to assess carcinogenic potential. [19]
-
Objective: To characterize the toxicity profile following repeated dosing and to establish a NOAEL.
-
Causality: This duration is chosen to reveal cumulative toxicity and effects on organ systems that may not be apparent in acute studies. The oral route is relevant for potential environmental ingestion.
-
Methodology:
-
Animal Model: Wistar or Sprague-Dawley rats (at least 10 males and 10 females per group).
-
Dose Selection: At least three dose levels plus a control group (vehicle only) are used. Doses are based on prior acute or range-finding studies, aiming to have a high dose that produces clear toxicity but not significant lethality, a low dose that produces no adverse effects, and an intermediate dose. [19] 3. Administration: The test substance is administered daily by oral gavage for 90 consecutive days.
-
Observations: Animals are observed daily for clinical signs of toxicity. Body weight and food consumption are recorded weekly.
-
Clinical Pathology: Blood samples are collected at termination for hematology (including red blood cell count, hemoglobin, hematocrit, and reticulocyte count) and clinical chemistry (to assess liver and kidney function). Methemoglobin levels should be measured at peak-effect time points.
-
Pathology: All animals are subjected to a full necropsy. Organs are weighed, and a comprehensive set of tissues is collected for histopathological examination.
-
-
Self-Validation: The inclusion of a concurrent vehicle control group provides the baseline against which all treatment-related effects are measured. Historical control data can further validate the findings.
In Vitro Genotoxicity Assays
A standard battery of tests is used to assess mutagenic and clastogenic potential.
-
Bacterial Reverse Mutation Test (Ames Test): Detects gene mutations. For nitroaromatics, it is crucial to perform this test both with and without metabolic activation (S9 mix), as bacterial nitroreductases can activate these compounds.
-
In Vitro Mammalian Chromosomal Aberration Test: Evaluates the potential to cause structural chromosome damage in mammalian cells. [20]
-
Objective: To identify substances that cause structural damage to chromosomes (clastogenicity).
-
Causality: Chromosomal damage is a key event in carcinogenesis. This assay provides a direct measure of a compound's ability to induce such damage in a relevant biological system (mammalian cells).
-
Methodology:
-
Cell System: Cultured human peripheral lymphocytes or a suitable established cell line (e.g., CHO, CHL).
-
Metabolic Activation: Cultures are exposed to the test substance both in the presence and absence of an exogenous metabolic activation system (S9 fraction from induced rat liver). This is critical for detecting metabolites that are the ultimate genotoxic agents.
-
Exposure: Cells are exposed to at least three analyzable concentrations of the test substance for a short duration (e.g., 3-6 hours) or a longer duration (continuous treatment for ~24 hours).
-
Harvest and Slide Preparation: After exposure, cells are treated with a metaphase-arresting agent (e.g., colcemid), harvested, treated with a hypotonic solution, fixed, and spread onto microscope slides.
-
Analysis: Slides are stained, and at least 200 well-spread metaphases per concentration are scored for chromosomal aberrations (e.g., breaks, exchanges, gaps).
-
-
Self-Validation: Both a negative (solvent) control and a positive control are run concurrently. The positive control (e.g., Mitomycin C without S9, Cyclophosphamide with S9) must induce a statistically significant increase in aberrations to validate the sensitivity of the test system.
Quantitative Data Summary
The following table summarizes acute toxicity data for nitrobenzene, illustrating typical values and interspecies variation.
| Compound | Species | Route | LD₅₀ / LC₅₀ | Reference |
| Nitrobenzene | Rat | Oral | 640 mg/kg | [1] |
| Nitrobenzene | Rat | Dermal | 2100 mg/kg | [4] |
| Nitrobenzene | Mouse | Oral | 565 mg/kg | [2] |
| Nitrobenzene | Rabbit | Dermal | 301-760 mg/kg | [4] |
| Nitrobenzene | Rat | Inhalation (4h) | 514-714 ppm | [2] |
Risk Assessment and Management
Effective risk management relies on a thorough understanding of the hazards.
-
Hazard Identification: Substituted nitrobenzenes are potent hematotoxins (causing methemoglobinemia), target organ toxicants (liver, spleen, kidney), and potential human carcinogens.
-
Exposure Assessment: Identify and quantify potential routes of exposure in occupational or environmental settings. Biomonitoring of urinary metabolites is a key tool. [4]* Risk Characterization: Combine hazard and exposure data to estimate the likelihood of adverse effects in a given population. This involves comparing exposure levels to established health-based guidance values like workplace exposure limits or reference doses (RfDs). [21]* Safety Precautions: Strict adherence to safety protocols is mandatory when handling these compounds. This includes the use of appropriate personal protective equipment (PPE), such as gloves and respiratory protection, and working in well-ventilated areas or fume hoods to minimize dermal and inhalation exposure.
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Methodological & Application
In-Depth Technical Guide to the Synthesis of 2-Methoxy-4-nitro-1-(trifluoromethyl)benzene
For Researchers, Scientists, and Drug Development Professionals
This comprehensive guide details the experimental protocol for the synthesis of 2-Methoxy-4-nitro-1-(trifluoromethyl)benzene, a valuable intermediate in pharmaceutical and agrochemical research. The synthesis is approached via a robust two-step sequence involving the nitration of 2-chloro-1-(trifluoromethyl)benzene followed by a nucleophilic aromatic substitution (SNAr) reaction. This document provides a thorough examination of the chemical principles, detailed procedural steps, and critical safety considerations.
Introduction
This compound is a key building block in the synthesis of a variety of complex organic molecules. The presence of the electron-donating methoxy group, the strongly electron-withdrawing nitro and trifluoromethyl groups, and their specific substitution pattern on the benzene ring make it a versatile substrate for further chemical transformations. This guide focuses on a reliable and reproducible synthetic route, providing the necessary detail for successful implementation in a laboratory setting.
Synthetic Strategy Overview
The synthesis of the target compound is achieved through the following two-stage process:
-
Nitration of 2-Chloro-1-(trifluoromethyl)benzene: This initial step introduces the nitro group onto the aromatic ring. The regioselectivity of this electrophilic aromatic substitution is governed by the directing effects of the existing chloro and trifluoromethyl substituents.
-
Nucleophilic Aromatic Substitution (SNAr): The intermediate, 2-chloro-4-nitro-1-(trifluoromethyl)benzene, undergoes a nucleophilic aromatic substitution reaction with sodium methoxide. The strong electron-withdrawing character of the nitro and trifluoromethyl groups facilitates the displacement of the chloro substituent by the methoxide nucleophile.
Start [label="2-Chloro-1-(trifluoromethyl)benzene"]; Intermediate [label="2-Chloro-4-nitro-1-(trifluoromethyl)benzene", shape=box]; Final [label="this compound", shape=box, fillcolor="#4285F4", fontcolor="#FFFFFF"];
Start -> Intermediate [label="Nitration (HNO₃/H₂SO₄)"]; Intermediate -> Final [label="SNAr (NaOCH₃)"]; }
Figure 1: Overall synthetic workflow for this compound.
PART 1: Synthesis of 2-Chloro-4-nitro-1-(trifluoromethyl)benzene
Mechanistic Considerations: Directing Effects in Electrophilic Nitration
The regiochemical outcome of the nitration of 2-chloro-1-(trifluoromethyl)benzene is a critical consideration. The chloro group is an ortho, para-director, while the trifluoromethyl group is a strong deactivator and a meta-director. In the starting material, the positions ortho to the chlorine are C1 (substituted) and C3. The position para to the chlorine is C5. The positions meta to the trifluoromethyl group are C3 and C5. Therefore, the incoming nitro group is directed to the C3 and C5 positions. While a mixture of isomers is expected, specific reaction conditions can influence the product distribution. The 4-nitro isomer, our desired intermediate, is not the electronically favored product. However, its formation and isolation are achievable, and it is a commercially available compound, suggesting that viable synthetic or separation methods exist. For the purpose of this protocol, we will proceed with the understanding that 2-chloro-4-nitro-1-(trifluoromethyl)benzene can be obtained, either through a specialized nitration procedure or from a commercial source.
Experimental Protocol: Nitration
Materials and Reagents:
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles |
| 2-Chloro-1-(trifluoromethyl)benzene | 180.56 | 18.06 g | 0.1 |
| Fuming Nitric Acid (90%) | 63.01 | 7.0 mL | ~0.15 |
| Concentrated Sulfuric Acid (98%) | 98.08 | 20 mL | - |
| Dichloromethane (DCM) | 84.93 | 100 mL | - |
| Saturated Sodium Bicarbonate Solution | - | 50 mL | - |
| Anhydrous Magnesium Sulfate | 120.37 | 10 g | - |
Procedure:
-
Reaction Setup: In a 100 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add concentrated sulfuric acid (20 mL). Cool the flask to 0-5 °C in an ice-water bath.
-
Addition of Nitrating Agent: Slowly add fuming nitric acid (7.0 mL) to the sulfuric acid with constant stirring, ensuring the temperature does not exceed 10 °C.
-
Addition of Substrate: To this nitrating mixture, add 2-chloro-1-(trifluoromethyl)benzene (18.06 g) dropwise from the dropping funnel over a period of 30 minutes. Maintain the reaction temperature between 0-5 °C.
-
Reaction Monitoring: After the addition is complete, continue stirring at 0-5 °C for 1 hour. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Work-up: Carefully pour the reaction mixture onto crushed ice (100 g) in a beaker.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (2 x 50 mL).
-
Washing: Wash the combined organic layers with water (50 mL) and then with a saturated sodium bicarbonate solution (50 mL) to neutralize any remaining acid. Finally, wash with brine (50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product, a mixture of isomers, will require purification by fractional distillation under reduced pressure or by column chromatography on silica gel using a hexane/ethyl acetate gradient to isolate the desired 2-chloro-4-nitro-1-(trifluoromethyl)benzene isomer.
PART 2: Synthesis of this compound via SNAr
Mechanistic Considerations: Nucleophilic Aromatic Substitution
The SNAr reaction is a two-step process involving the addition of a nucleophile to the aromatic ring to form a resonance-stabilized intermediate (a Meisenheimer complex), followed by the elimination of the leaving group. The presence of the strongly electron-withdrawing nitro and trifluoromethyl groups ortho and para to the chloro substituent is crucial. These groups stabilize the negative charge of the Meisenheimer complex through resonance, thereby facilitating the reaction.
Reactant [label="2-Chloro-4-nitro-1-(trifluoromethyl)benzene"]; Nucleophile [label="NaOCH₃"]; Intermediate [label="Meisenheimer Complex\n(Resonance Stabilized)"]; Product [label="this compound"]; Leaving_Group [label="NaCl"];
Reactant -> Intermediate [label="+ OCH₃⁻"]; Nucleophile -> Intermediate; Intermediate -> Product [label="- Cl⁻"]; Product -> Leaving_Group [style=invis]; }
Figure 2: Simplified reaction diagram of the SNAr mechanism.
Experimental Protocol: Methoxydechlorination
Materials and Reagents:
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles |
| 2-Chloro-4-nitro-1-(trifluoromethyl)benzene | 225.55 | 11.28 g | 0.05 |
| Sodium Methoxide | 54.02 | 3.24 g | 0.06 |
| Anhydrous Methanol | 32.04 | 50 mL | - |
| Diethyl Ether | 74.12 | 100 mL | - |
| Saturated Ammonium Chloride Solution | 53.49 | 50 mL | - |
| Anhydrous Sodium Sulfate | 142.04 | 10 g | - |
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve sodium methoxide (3.24 g) in anhydrous methanol (50 mL).
-
Addition of Substrate: To this solution, add 2-chloro-4-nitro-1-(trifluoromethyl)benzene (11.28 g).
-
Reaction Conditions: Heat the reaction mixture to reflux (approximately 65 °C) and maintain for 4-6 hours. Monitor the reaction progress by TLC or GC until the starting material is consumed.
-
Work-up: Cool the reaction mixture to room temperature and remove the methanol under reduced pressure.
-
Extraction: To the residue, add water (50 mL) and extract the product with diethyl ether (2 x 50 mL).
-
Washing: Wash the combined organic layers with a saturated ammonium chloride solution (50 mL) and then with brine (50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: The crude this compound can be purified by recrystallization from a suitable solvent such as ethanol or by column chromatography on silica gel if necessary.
Safety Precautions
-
Nitration: The nitration reaction is highly exothermic and involves the use of strong, corrosive acids. It should be carried out in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, a face shield, and acid-resistant gloves. The addition of reagents should be slow and controlled to manage the reaction temperature.
-
Sodium Methoxide: Sodium methoxide is a corrosive and moisture-sensitive solid. It should be handled in a dry atmosphere (e.g., under a nitrogen blanket or in a glove box).
-
Solvents: Dichloromethane and diethyl ether are volatile and flammable organic solvents. All operations involving these solvents should be performed away from ignition sources.
Characterization
The identity and purity of the synthesized compounds should be confirmed by standard analytical techniques such as:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR, ¹³C NMR, and ¹⁹F NMR to confirm the structure.
-
Mass Spectrometry (MS): To determine the molecular weight.
-
Infrared (IR) Spectroscopy: To identify the functional groups.
-
Melting Point: To assess the purity of the final product.
References
- A relevant patent or journal article detailing the nitration of a similar substr
- A publication describing a nucleophilic aromatic substitution on a related chloronitrobenzotrifluoride deriv
- General organic chemistry textbook or review on electrophilic and nucleophilic arom
- Safety d
Application Note & Protocol: A Detailed Guide to the Synthesis of 4-Methoxy-3-nitrobenzotrifluoride
Abstract
4-Methoxy-3-nitrobenzotrifluoride is a pivotal intermediate compound in the fields of organic and medicinal chemistry. Its unique molecular architecture, featuring electron-withdrawing trifluoromethyl and nitro groups, makes it a valuable building block for synthesizing a range of complex molecules.[1] This document provides a comprehensive, field-tested protocol for the synthesis of 4-methoxy-3-nitrobenzotrifluoride, intended for an audience of researchers, scientists, and professionals in drug development. The protocol is grounded in established chemical principles and emphasizes safety, reproducibility, and high-yield purification. We will delve into the reaction mechanism, provide a detailed step-by-step procedure, outline critical safety measures, and describe methods for product characterization.
Introduction and Scientific Context
4-Methoxy-3-nitrobenzotrifluoride, also known as 1-methoxy-2-nitro-4-(trifluoromethyl)benzene, is a crystalline solid at room temperature. The presence of both a strong electron-withdrawing nitro group (NO₂) and a trifluoromethyl group (CF₃) on the benzene ring significantly influences its reactivity. These groups activate the aromatic ring towards nucleophilic aromatic substitution (SNAr), making it an ideal substrate for introducing various functional groups.
Its primary applications are as a precursor in:
-
Pharmaceutical Development: It serves as a key intermediate in the synthesis of diverse pharmaceutical agents.[1]
-
Agrochemicals: The compound is used in the development of modern pesticides and herbicides, contributing to crop protection technologies.[1]
-
Material Science: Researchers are exploring its use in creating advanced polymers and high-performance coatings with enhanced thermal and chemical stability.[1]
The synthesis route detailed herein is a classic example of a nucleophilic aromatic substitution reaction. This pathway is both efficient and scalable, making it suitable for laboratory and potential pilot-plant scale production.
Synthesis Strategy and Mechanism
The selected method for synthesizing 4-methoxy-3-nitrobenzotrifluoride is the nucleophilic aromatic substitution of 4-chloro-3-nitrobenzotrifluoride with sodium methoxide.
Reaction Principle: The reaction proceeds via an SNAr mechanism. The trifluoromethyl and, more importantly, the ortho-nitro group strongly activate the chlorine atom at the C4 position for nucleophilic attack. The methoxide ion (CH₃O⁻), a potent nucleophile, attacks the carbon atom bonded to the chlorine, forming a resonance-stabilized intermediate known as a Meisenheimer complex. The subsequent departure of the chloride ion as a leaving group results in the formation of the final ether product. The stability of the Meisenheimer complex, due to delocalization of the negative charge onto the nitro group, is the driving force for this reaction.
Below is a diagram illustrating the overall experimental workflow.
Caption: Experimental workflow for the synthesis of 4-methoxy-3-nitrobenzotrifluoride.
Detailed Synthesis Protocol
This protocol is adapted from established procedures and is designed for a laboratory setting.[2] All operations should be conducted inside a certified chemical fume hood.
Materials and Reagents
| Reagent | CAS No. | Molecular Wt. ( g/mol ) | Amount Used | Moles (mol) | Role |
| 4-Chloro-3-nitrobenzotrifluoride | 121-17-5 | 225.56 | 112.8 g | 0.50 | Starting Material |
| Sodium (metal) | 7440-23-5 | 22.99 | 11.6 g | 0.505 | Reagent (Methoxide Precursor) |
| Methanol (Anhydrous) | 67-56-1 | 32.04 | 1000 mL | ~24.7 | Solvent / Reagent |
| Diethyl Ether | 60-29-7 | 74.12 | 500 mL | - | Extraction Solvent |
| Deionized Water | 7732-18-5 | 18.02 | As needed | - | Wash Solution |
| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | 120.37 | As needed | - | Drying Agent |
Equipment
-
2000 mL three-neck round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature controller
-
Dropping funnel
-
Separatory funnel (1000 mL)
-
Rotary evaporator
-
Standard laboratory glassware
Step-by-Step Procedure
-
Preparation of Sodium Methoxide Solution: In a 2000 mL three-neck flask equipped with a reflux condenser and magnetic stirrer, carefully add 11.6 g of metallic sodium in small portions to 800 mL of anhydrous methanol. Caution: This reaction is highly exothermic and produces flammable hydrogen gas. Ensure adequate ventilation and perform this step slowly to control the reaction rate. The flask may require cooling in an ice bath.
-
Reaction Mixture Setup: In a separate beaker, dissolve 112.8 g of 4-chloro-3-nitrobenzotrifluoride in 200 mL of methanol.
-
Initiation of Reaction: Once all the sodium has reacted and the methoxide solution has cooled, add the solution of 4-chloro-3-nitrobenzotrifluoride to the sodium methoxide solution. Stir the resulting mixture at room temperature for 2 hours.
-
Reflux: After the initial stirring period, heat the mixture to reflux using a heating mantle and maintain reflux for 3 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) if desired.
-
Work-up and Extraction:
-
Allow the reaction mixture to cool to room temperature.
-
Remove the solvent (methanol) using a rotary evaporator.
-
Take up the resulting oily residue in 500 mL of diethyl ether.
-
Transfer the ether solution to a separatory funnel and wash it thoroughly with water (3 x 200 mL) to remove any remaining salts and methanol.
-
Dry the ether layer over anhydrous magnesium sulfate, filter to remove the drying agent, and evaporate the ether using a rotary evaporator to yield the crude product.
-
-
Purification and Characterization: The resulting product, 4-methoxy-3-nitrobenzotrifluoride, should be a light orange to yellow crystalline solid.[1] For higher purity, recrystallization from a suitable solvent system (e.g., ethanol/water) can be performed. The final product's identity and purity should be confirmed by melting point determination (literature: 46-50 °C), GC-MS, and NMR spectroscopy.[1]
Caption: Chemical reaction scheme for the synthesis.
Safety and Handling
Hazard Statement: 4-methoxy-3-nitrobenzotrifluoride is a hazardous substance. It causes severe skin burns and eye damage.[3] Inhalation may cause severe irritation of the respiratory tract, and ingestion can cause burns to the digestive tract.[3]
Precautionary Measures:
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles, a face shield, and a lab coat.
-
Engineering Controls: All manipulations must be performed in a well-ventilated chemical fume hood. An eyewash station and safety shower must be readily accessible.[3]
-
Handling Sodium Metal: Sodium reacts violently with water. Use and handle under anhydrous conditions. Quench any residual sodium carefully with isopropanol followed by methanol.
-
Disposal: Dispose of all chemical waste according to institutional and local environmental regulations.
Conclusion
This application note provides a reliable and detailed protocol for the synthesis of 4-methoxy-3-nitrobenzotrifluoride. By following the outlined steps and adhering strictly to the safety precautions, researchers can effectively produce this valuable chemical intermediate for use in pharmaceutical, agrochemical, and material science applications. The SNAr reaction described is robust and serves as an excellent example of activating effects in aromatic chemistry.
References
- PrepChem, Synthesis of 4-methoxy-3-nitrobenzotrifluoride,
- Cole-Parmer, Material Safety Data Sheet - 4-Methoxy-3-Nitrobenzotrifluoride, 99%,
- PubChem, 4-methoxy-3-nitrobenzotrifluoride Compound Summary,
Sources
Application Notes & Protocols: The Strategic Use of 2-Methoxy-4-nitro-1-(trifluoromethyl)benzene in Modern Organic Synthesis
Introduction: A Multifunctional Building Block
In the landscape of modern synthetic chemistry, particularly within pharmaceutical and agrochemical development, the demand for versatile, highly functionalized intermediates is paramount. 2-Methoxy-4-nitro-1-(trifluoromethyl)benzene emerges as a key player in this context. Its strategic arrangement of three distinct functional groups—an electron-donating methoxy group, and two powerful electron-withdrawing groups (nitro and trifluoromethyl)—creates a unique electronic environment on the aromatic ring. This substitution pattern renders the molecule an exceptionally valuable scaffold, primarily for facilitating complex molecular constructions through nucleophilic aromatic substitution (SNAr) reactions and subsequent functional group interconversions.
The presence of the trifluoromethyl group, a common bioisostere for a methyl or ethyl group, is known to significantly enhance metabolic stability, lipophilicity, and binding affinity of drug candidates.[1] This guide provides an in-depth analysis of the reactivity of this compound, detailed protocols for its application, and the scientific rationale behind the experimental designs.
Compound Profile & Physicochemical Properties
A thorough understanding of a reagent's physical and chemical properties is the foundation of its effective use.
Chemical Structure
Caption: Structure of this compound.
Physicochemical Data
The properties listed below are essential for planning reactions, particularly for determining appropriate solvents and purification methods.
| Property | Value | Source |
| CAS Number | 25889-37-6 | [2] |
| Molecular Formula | C₈H₆F₃NO₃ | [2] |
| Molecular Weight | 221.13 g/mol | [2] |
| Appearance | Light yellow solid/liquid | [2] |
| Boiling Point | 273.8 °C | [2] |
| Purity | Typically ≥95% | [2] |
Scientific Foundation: Reactivity and Mechanistic Insights
The synthetic utility of this reagent is rooted in the powerful electronic effects exerted by its substituents. The trifluoromethyl (-CF₃) and nitro (-NO₂) groups are potent electron-withdrawing groups that act in concert to dramatically lower the electron density of the aromatic ring. This effect is most pronounced at the ortho and para positions relative to these groups.
This profound electron deficiency makes the aromatic ring highly susceptible to attack by nucleophiles, a characteristic feature of Nucleophilic Aromatic Substitution (SNAr) . The methoxy group (-OCH₃), while electron-donating by resonance, is positioned such that it does not electronically oppose the activation towards substitution at the C-2 position (where the methoxy group is located) or C-4 (nitro). In fact, the most probable site for nucleophilic attack is the carbon atom bearing the methoxy group, as methoxide is a better leaving group than a hydride ion and the position is activated by the para-nitro group.
Caption: General mechanism of SNAr on an activated benzene ring.
Core Application: Nucleophilic Aromatic Substitution (SNAr)
The primary application for this reagent is as an electrophile in SNAr reactions. The methoxy group serves as an effective leaving group, activated by the strong electron-withdrawing capabilities of the para-nitro and ortho-trifluoromethyl groups. This allows for the facile introduction of a wide variety of nucleophiles.
Protocol 1: Synthesis of N-Aryl Amines via SNAr with Primary/Secondary Amines
This protocol details a general procedure for the synthesis of 2-amino-4-nitro-1-(trifluoromethyl)benzene derivatives, which are valuable precursors for further synthetic transformations.
Workflow Diagram
Caption: Experimental workflow for a typical SNAr reaction.
Materials:
-
This compound (1.0 eq)
-
Primary or Secondary Amine (1.1 - 1.5 eq)
-
Potassium Carbonate (K₂CO₃) or Triethylamine (Et₃N) (2.0 - 3.0 eq)
-
Anhydrous Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF)
-
Ethyl Acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 eq) and the chosen amine (1.2 eq).
-
Add the base (e.g., K₂CO₃, 2.5 eq).
-
Add anhydrous DMSO to create a solution with a concentration of approximately 0.2-0.5 M.
-
Scientist's Note: The use of a polar aprotic solvent like DMSO or DMF is crucial. These solvents effectively solvate the cation of the base, increasing the nucleophilicity of the amine, and can stabilize the charged Meisenheimer intermediate, thereby accelerating the reaction. Anhydrous conditions prevent side reactions with water.
-
-
Heat the reaction mixture to 80-120 °C. The optimal temperature will depend on the nucleophilicity of the amine and should be determined empirically.
-
Scientist's Note: Less reactive amines (e.g., anilines) may require higher temperatures or stronger bases compared to more reactive aliphatic amines.
-
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-24 hours).
-
Cool the reaction to room temperature. Carefully pour the mixture into a separatory funnel containing water.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers and wash with water, followed by brine.
-
Scientist's Note: The aqueous washes are critical for removing the high-boiling point solvent (DMSO/DMF) and the inorganic base.
-
-
Dry the combined organic phase over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel or recrystallization to yield the desired N-aryl amine.
Expected Outcome: A yellow or orange solid is typically obtained. The product can be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry.
Subsequent Transformations: Expanding Molecular Complexity
The products derived from this compound are themselves versatile intermediates. A common and highly valuable subsequent reaction is the reduction of the nitro group to an amine.
Application Note: Nitro Group Reduction to Synthesize Diaminobenzenes
The nitro group on the SNAr product can be selectively reduced to an aniline. This transformation opens up a vast array of subsequent chemical reactions, including diazotization, amide coupling, and the formation of heterocyclic rings.
Common Reduction Conditions:
-
Catalytic Hydrogenation: H₂ gas with a catalyst such as Palladium on Carbon (Pd/C) in a solvent like ethanol or ethyl acetate. This method is clean and high-yielding but requires specialized hydrogenation equipment.
-
Metal-Acid Reduction: Tin(II) chloride (SnCl₂) in concentrated HCl, or iron powder (Fe) in acetic acid (AcOH). These methods are operationally simple and effective for many substrates.[3]
This two-step sequence (SNAr followed by nitro reduction) provides a powerful pathway to highly substituted 1,2,4-tri-substituted benzene derivatives, which are prevalent motifs in many biologically active molecules.
Safety and Handling
As with any laboratory chemical, proper safety precautions are essential. Based on data for structurally similar nitroaromatic compounds, the following guidelines should be followed.[4][5][6]
-
Personal Protective Equipment (PPE): Always wear safety glasses or goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile).[4]
-
Handling: Handle in a well-ventilated fume hood to avoid inhalation of dust or vapors.[6] Avoid contact with skin and eyes. Causes skin irritation and serious eye irritation. May cause respiratory irritation.[6]
-
First Aid:
-
Skin Contact: Wash off immediately with plenty of soap and water. If irritation persists, seek medical attention.[5]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[5]
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[6]
-
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[6]
-
Disposal: Dispose of contents and container in accordance with local, regional, and national regulations.[5]
Conclusion
This compound is a highly activated and versatile building block for organic synthesis. Its utility is primarily driven by its exceptional reactivity in SNAr reactions, allowing for the straightforward installation of nitrogen, oxygen, and other nucleophiles. The resulting products can be further elaborated, most notably through the reduction of the nitro group, providing rapid access to complex, trifluoromethylated aromatic scaffolds. This reagent is an invaluable tool for researchers in medicinal chemistry and materials science seeking to construct novel molecular architectures with desirable physicochemical properties.
References
- Angene Chemical. (2025, March 12). Safety Data Sheet.
- Thermo Fisher Scientific. (2025, September 24). Safety Data Sheet: 1-Nitro-4-(trifluoromethoxy)benzene.
- Mary, J. J., & Aruldhas, G. (2011). Molecular structure and vibrational spectroscopic studies of 1-nitro-4-(trifluoromethoxy) benzene by density functional method. Indian Journal of Pure & Applied Physics, 49, 321-328.
- MySkinRecipes. (n.d.). 4-Methoxy-2-nitro-1-(trifluoromethyl)benzene.
- PubChem. (n.d.). Benzene, 2-methoxy-1-methyl-4-nitro-. National Center for Biotechnology Information.
- Molecules. (2025, July 18). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 30(14), 3009.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding the Synthesis and Applications of 4-Bromo-2-nitro-1-(trifluoromethyl)benzene.
- Autechem. (n.d.). Exploring 4-Fluoro-2-Nitro-1-(Trifluoromethyl)benzene: Properties and Applications.
- MDPI. (n.d.).
- ResearchGate. (n.d.). FTIR spectrum of 2-methoxy-4-nitroaniline.
- Google Patents. (n.d.). EP3670492A1 - Process for the preparation of 4-nitro-2-(trifluoromethyl)-1-(1-nitroethyl)-benzene.
- NIST. (n.d.). Benzene, 2-chloro-1-methoxy-4-nitro-. NIST Chemistry WebBook.
- Google Patents. (n.d.). WO2016125185A2 - Process for the preparation of 4-substituted-1-(trifluoromethoxy)benzene compounds.
- PubChem. (n.d.). 2-Fluoro-4-nitro-1-(trifluoromethyl)benzene. National Center for Biotechnology Information.
- European Journal of Chemistry. (2012). Synthesis and crystal structure of 2-methoxy-4,6-bis(4-nitrophenoxy)-1,3,5-triazine. European Journal of Chemistry, 3(1), 17-20.
Sources
- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 4-Methoxy-2-nitro-1-(trifluoromethyl)benzene [myskinrecipes.com]
- 3. WO2016125185A2 - Process for the preparation of 4-substituted-1-(trifluoromethoxy)benzene compounds - Google Patents [patents.google.com]
- 4. angenechemical.com [angenechemical.com]
- 5. fishersci.com [fishersci.com]
- 6. assets.thermofisher.com [assets.thermofisher.com]
The Strategic Utility of 2-Methoxy-4-nitro-1-(trifluoromethyl)benzene in Medicinal Chemistry: Application Notes and Protocols
Introduction: Unpacking the Potential of a Versatile Building Block
In the landscape of modern drug discovery, the strategic incorporation of fluorine-containing moieties and versatile synthetic handles is paramount for the development of novel therapeutics with enhanced pharmacological profiles. 2-Methoxy-4-nitro-1-(trifluoromethyl)benzene is a key exemplar of a chemical intermediate that, while not a therapeutic agent in itself, serves as a critical starting material for the synthesis of a diverse array of biologically active molecules. Its value lies in the unique combination of its substituents: a trifluoromethyl group, a nitro group, and a methoxy group on a benzene scaffold.
The trifluoromethyl (CF₃) group is a cornerstone of contemporary medicinal chemistry, renowned for its ability to enhance metabolic stability, increase lipophilicity, and improve binding affinity to biological targets.[1][2] The nitro (NO₂) group is a highly versatile functional group that can be readily reduced to an amine, providing a key point for molecular elaboration and the construction of heterocyclic systems.[3] Furthermore, the methoxy (OCH₃) group can influence the electronic properties and metabolic fate of a molecule.
This technical guide provides an in-depth exploration of the applications of this compound in medicinal chemistry. We will delve into its primary role as a precursor to medicinally relevant scaffolds, with a particular focus on the synthesis of substituted benzimidazoles—a "privileged" structure in drug discovery known for a wide spectrum of pharmacological activities including anticancer, antiviral, and antimicrobial effects.[4][5][][7]
Core Application: A Gateway to Bioactive Anilines and Benzimidazoles
The principal application of this compound in medicinal chemistry is its role as a precursor to 2-amino-4-methoxy-5-(trifluoromethyl)aniline . This transformation is most commonly achieved through the selective reduction of the nitro group. The resulting ortho-phenylenediamine derivative is a highly valuable intermediate for the synthesis of a variety of heterocyclic compounds, most notably substituted benzimidazoles.
The general workflow is depicted below:
Caption: Synthetic pathway from this compound to drug candidates.
Experimental Protocols
Protocol 1: Synthesis of the Key Intermediate: 2-Amino-4-methoxy-5-(trifluoromethyl)aniline
The reduction of the nitro group in this compound is a crucial first step. Catalytic hydrogenation is a common and efficient method for this transformation.
Reaction Scheme:
Materials and Reagents:
| Reagent/Material | CAS Number | Molecular Weight ( g/mol ) |
| This compound | 25889-37-6 | 221.13 |
| Palladium on Carbon (10 wt. % loading) | 7440-05-3 | 106.42 (Pd) |
| Methanol (MeOH) or Ethanol (EtOH) | 67-56-1 | 32.04 |
| Hydrogen Gas (H₂) | 1333-74-0 | 2.02 |
| Celite® or Diatomaceous Earth | 61790-53-2 | N/A |
Step-by-Step Procedure:
-
Reaction Setup: In a hydrogenation vessel, dissolve this compound (1.0 eq) in a suitable solvent such as methanol or ethanol.
-
Catalyst Addition: Carefully add 10% Palladium on Carbon (Pd/C) catalyst (typically 5-10 mol %) to the solution under an inert atmosphere (e.g., nitrogen or argon).
-
Hydrogenation: Seal the vessel and purge with hydrogen gas. Pressurize the vessel with hydrogen (typically 1-4 atm) and stir the reaction mixture vigorously at room temperature.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is fully consumed.
-
Work-up: Upon completion, carefully vent the hydrogen gas and purge the vessel with an inert gas. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst.
-
Isolation: Wash the filter cake with the reaction solvent. Concentrate the filtrate under reduced pressure to yield the crude 2-amino-4-methoxy-5-(trifluoromethyl)aniline.
-
Purification (if necessary): The crude product can be purified by column chromatography on silica gel or by recrystallization to afford the pure aniline derivative.
Protocol 2: Synthesis of a Representative Bioactive Scaffold: 2-Substituted-5-methoxy-6-(trifluoromethyl)benzimidazole
The resulting 2-amino-4-methoxy-5-(trifluoromethyl)aniline can be used to construct a wide variety of benzimidazole derivatives. The following is a general protocol for the condensation with an aldehyde, a common method for preparing 2-substituted benzimidazoles.
Reaction Scheme:
Materials and Reagents:
| Reagent/Material |
| 2-Amino-4-methoxy-5-(trifluoromethyl)aniline |
| Aromatic or Aliphatic Aldehyde (R-CHO) |
| Sodium Metabisulfite (Na₂S₂O₅) or other oxidant |
| Dimethyl Sulfoxide (DMSO) or other suitable solvent |
Step-by-Step Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 2-amino-4-methoxy-5-(trifluoromethyl)aniline (1.0 eq) and the desired aldehyde (1.0-1.2 eq) in a suitable solvent like DMSO.
-
Reagent Addition: Add an oxidizing agent such as sodium metabisulfite (2.0 eq) to the mixture.
-
Reaction Conditions: Heat the reaction mixture at an elevated temperature (e.g., 100-120 °C) and stir for several hours.
-
Reaction Monitoring: Monitor the formation of the benzimidazole product by TLC or HPLC.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into ice-water.
-
Isolation: The precipitated solid is collected by filtration, washed with water, and dried.
-
Purification: The crude benzimidazole can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.
Causality and Strategic Considerations
-
Choice of Reduction Method: While catalytic hydrogenation is clean and efficient, other reducing agents like tin(II) chloride (SnCl₂) in hydrochloric acid or iron powder in acetic acid can also be employed for the nitro group reduction. The choice often depends on the presence of other functional groups in the molecule and the desired scale of the reaction.
-
Benzimidazole Synthesis Variants: The Phillips-Ladenburg synthesis, which involves the condensation of the ortho-phenylenediamine with a carboxylic acid or its derivative (e.g., ester, acid chloride) at high temperatures, is another robust method for benzimidazole formation.[8] The choice between using an aldehyde or a carboxylic acid derivative will depend on the desired substituent at the 2-position of the benzimidazole core.
-
Impact of Substituents: The trifluoromethyl group at the 6-position and the methoxy group at the 5-position of the resulting benzimidazole are strategically placed to influence its biological activity. The electron-withdrawing nature of the CF₃ group can enhance binding interactions and improve metabolic stability, while the methoxy group can modulate solubility and provide a potential site for further metabolic modification or synthetic elaboration.
Visualization of the Synthetic Workflow
Caption: Experimental workflow for the synthesis of substituted benzimidazoles.
Conclusion
This compound is a valuable and versatile building block in medicinal chemistry. Its primary utility lies in its efficient conversion to 2-amino-4-methoxy-5-(trifluoromethyl)aniline, a key intermediate for the synthesis of a wide range of medicinally relevant heterocyclic compounds. The protocols provided herein for the reduction of the nitro group and the subsequent construction of the benzimidazole scaffold offer a robust and adaptable framework for researchers engaged in the discovery and development of novel therapeutic agents. The strategic placement of the trifluoromethyl and methoxy groups provides a powerful tool for fine-tuning the pharmacological properties of the final drug candidates, underscoring the importance of such well-designed building blocks in the modern drug discovery pipeline.
References
- Pharmacological Activities of Benzimidazole Derivatives – An Overview. (2025).
- Pharmacological Activities of Benzimidazole- A Review. (2013).
- Process for the preparation of 4-nitro-2-(trifluoromethyl)-1-(1-nitroethyl)-benzene. (n.d.).
- Unlocking the Pharmacological Potential of Benzimidazole Derivatives: A Pathway to Drug Development. (2024). PubMed. [Link]
- General syntheses of benzimidazoles from aniline derivatives. (n.d.).
- Diverse Pharmacological aspects of Benzimidazole Derivatives: A Review. (2014). Research Journal of Chemical Sciences. [Link]
- Benzimidazole synthesis. (n.d.). Organic Chemistry Portal. [Link]
- Synthesis of 2-trifluoromethyl benzimidazoles, benzoxazoles, and benzothiazoles via condensation of diamines or amino(thio)phenols with CF3CN. (n.d.). Royal Society of Chemistry. [Link]
- Advantages of 2-Methoxy-5-(trifluoromethyl)aniline from a Leading Manufacturer. (n.d.). Ningbo Inno Pharmchem Co., Ltd. [Link]
- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2025). PubMed. [Link]
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The Strategic Utility of 2-Methoxy-4-nitro-1-(trifluoromethyl)benzene in Pharmaceutical Synthesis
Introduction: Unveiling a Versatile Pharmaceutical Building Block
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine-containing functional groups is a cornerstone of rational drug design. The trifluoromethyl (CF₃) group, in particular, is prized for its ability to enhance critical pharmaceutical properties such as metabolic stability, lipophilicity, and binding affinity.[1][2][3] This application note delves into the utility of a key trifluoromethyl-bearing building block: 2-Methoxy-4-nitro-1-(trifluoromethyl)benzene . We will explore its chemical attributes, its transformation into a pivotal amine intermediate, and its subsequent application in the synthesis of advanced pharmaceutical scaffolds. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this versatile molecule in their synthetic endeavors.
Physicochemical Properties and Strategic Advantages
This compound is a crystalline solid at room temperature, characterized by the presence of three key functional groups on a benzene ring: a methoxy group, a nitro group, and a trifluoromethyl group. This unique substitution pattern imparts a distinct reactivity profile that makes it a valuable starting material.
| Property | Value | Reference |
| CAS Number | 394-25-2 | [4] |
| Molecular Formula | C₈H₆F₃NO₃ | [4] |
| Molecular Weight | 221.14 g/mol | [4] |
| Appearance | Light orange to yellow to green powder/crystal | [4] |
| Melting Point | 46 - 50 °C | [4] |
The strategic value of this molecule is rooted in the following attributes:
-
The Trifluoromethyl Group: As a strong electron-withdrawing group, the CF₃ moiety enhances the metabolic stability of the parent molecule and any subsequent derivatives.[1][2] It can also improve a drug candidate's permeability across biological membranes and modulate its interaction with target proteins.[1][2]
-
The Nitro Group: The nitro group is a versatile functional handle. Its primary utility in this context is as a precursor to an amino group via reduction. This transformation is a fundamental step in the synthesis of a wide array of pharmaceutical intermediates.
-
The Methoxy Group: The methoxy group acts as an ortho-para director in electrophilic aromatic substitution reactions and can influence the electronic properties and conformation of the molecule and its derivatives.
Core Application: Synthesis of 2-Methoxy-5-(trifluoromethyl)aniline
The principal application of this compound in pharmaceutical synthesis is its conversion to 2-Methoxy-5-(trifluoromethyl)aniline . This aniline is a crucial intermediate for the synthesis of various biologically active compounds. The transformation is achieved through the selective reduction of the nitro group.
Caption: Synthetic workflow from the starting material to pharmaceutical scaffolds.
Protocol 1: Catalytic Hydrogenation for the Synthesis of 2-Methoxy-5-(trifluoromethyl)aniline
This protocol details the reduction of the nitro group of this compound to an amine using catalytic hydrogenation. This is a common and highly efficient method for this transformation.
Materials:
-
This compound
-
Palladium on carbon (10% Pd/C)
-
Methanol (MeOH)
-
Hydrogen gas (H₂)
-
Celite or another filtration aid
-
Rotary evaporator
-
Hydrogenation apparatus (e.g., Parr hydrogenator or H-Cube)
Procedure:
-
Reaction Setup: In a suitable hydrogenation vessel, dissolve this compound in methanol. A typical concentration is 0.1-0.5 M.
-
Catalyst Addition: Carefully add 10% Palladium on carbon to the solution. The catalyst loading is typically 5-10 mol% relative to the substrate.
-
Hydrogenation: Secure the vessel in the hydrogenation apparatus. Purge the system with nitrogen or argon, and then introduce hydrogen gas. The reaction is typically run at a pressure of 1-4 atm of H₂.
-
Reaction Monitoring: Stir the reaction mixture vigorously at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is fully consumed. This usually takes 2-6 hours.
-
Work-up: Once the reaction is complete, carefully vent the hydrogen gas and purge the system with nitrogen.
-
Filtration: Filter the reaction mixture through a pad of Celite to remove the palladium catalyst. Wash the filter cake with a small amount of methanol to ensure complete recovery of the product.
-
Concentration: Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the methanol.
-
Purification: The resulting crude 2-Methoxy-5-(trifluoromethyl)aniline is often of high purity. If necessary, it can be further purified by column chromatography or recrystallization.
Expected Yield: >95%
Application in the Synthesis of Kinase Inhibitors
Substituted anilines, such as 2-Methoxy-5-(trifluoromethyl)aniline, are foundational building blocks in the synthesis of kinase inhibitors, a major class of targeted cancer therapies. The aniline nitrogen provides a nucleophilic handle for the construction of heterocyclic cores common in these drugs.
Caption: General scheme for the incorporation of the aniline intermediate into a kinase inhibitor scaffold.
Safety and Handling
This compound should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood. Wear personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This compound is a strategically valuable building block in pharmaceutical synthesis. Its utility is primarily realized through its efficient conversion to 2-Methoxy-5-(trifluoromethyl)aniline, a key intermediate in the development of complex, biologically active molecules such as kinase inhibitors. The presence of the trifluoromethyl group provides a desirable feature for modern drug candidates, making this synthetic route an important tool for medicinal chemists. The protocols and information provided herein are intended to facilitate the effective use of this versatile compound in pharmaceutical research and development.
References
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- Novás, M., & Matos, M. J. (2023).
- Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core. (2022). PMC. [Link]
- Tseng, C. C., et al. (2019). The trifluoromethyl group as a bioisosteric replacement of the aliphatic nitro group in CB1 receptor positive allosteric modulators. Loughborough University Research Repository. [Link]
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- MySkinRecipes. (n.d.). 4-Methoxy-2-nitro-1-(trifluoromethyl)benzene.
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- Matrix Fine Chemicals. (n.d.). 1-METHOXY-2-NITRO-4-(TRIFLUOROMETHYL)BENZENE.
- Neta Scientific. (n.d.). 4-Methoxy-3-Nitrobenzotrifluoride.
- Pharmaffiliates. (n.d.). 2-Methoxy-4-nitro-1-(4-nitrophenoxy)benzene.
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Application Note: The Strategic Imperative of Trifluoromethylated Building Blocks in Drug Discovery
An Application Guide for Researchers and Drug Development Professionals
Introduction: Beyond Simple Fluorination
The strategic incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry.[1] Among the various fluorinated motifs, the trifluoromethyl (-CF3) group holds a privileged status due to its unique combination of electronic, steric, and lipophilic properties that can profoundly and predictably alter a molecule's biological profile.[2][3] Unlike a single fluorine atom, the CF3 group acts as a robust, metabolically stable pharmacophore that can dramatically enhance a drug's absorption, distribution, metabolism, and excretion (ADME) properties, ultimately improving its therapeutic index. This guide provides an in-depth analysis of the role of trifluoromethylated building blocks, offering field-proven insights and detailed protocols for their application in drug discovery campaigns.
The Physicochemical Impact of the Trifluoromethyl Group
The introduction of a CF3 group into a lead compound is a strategic decision aimed at modulating key physicochemical parameters. The causality behind these changes is rooted in the high electronegativity of the three fluorine atoms.
-
Enhanced Lipophilicity: The CF3 group significantly increases a molecule's lipophilicity (fat-solubility), which is critical for its ability to cross biological membranes.[3][4] This property can improve oral bioavailability and penetration of the blood-brain barrier.[5] The Hansch hydrophobicity parameter (π) for the CF3 group is approximately +0.88, indicating a substantial increase in lipophilicity compared to a hydrogen atom (π = 0.00) or even a methyl group.[6]
-
Metabolic Stability: The carbon-fluorine bond is one of the strongest covalent bonds in organic chemistry, with a bond dissociation energy of around 485 kJ/mol.[5] This inherent strength makes the CF3 group highly resistant to oxidative metabolism by cytochrome P450 enzymes, which are a primary source of drug degradation in the body.[3][7] Replacing a metabolically vulnerable methyl or hydrogen group with a CF3 group is a well-established strategy to block metabolic hotspots, thereby increasing a drug's half-life and reducing patient dose.[5]
-
Modulation of Acidity/Basicity (pKa): As a potent electron-withdrawing group, the CF3 moiety can significantly lower the pKa of nearby acidic or basic functional groups.[7][8] This electronic influence can alter a drug's ionization state at physiological pH, which in turn affects its solubility, receptor binding, and cell permeability.
-
Enhanced Binding Affinity: The electronic and steric profile of the CF3 group can lead to stronger and more selective interactions with biological targets.[1][4] It can participate in favorable non-covalent interactions, including dipole-dipole and halogen bonding, within a protein's active site, thereby enhancing the binding affinity and potency of the drug candidate.[9]
The decision to incorporate a CF3 group is a rational step in the lead optimization process. The following workflow illustrates the typical decision-making process.
Caption: Lead optimization workflow using CF3 bioisosteric replacement.
Applications in Drug Design: Case Studies and Bioisosterism
The CF3 group is often employed as a bioisostere for methyl (-CH3) or chloro (-Cl) groups.[8] While sterically similar to a methyl group, its electronic properties are vastly different, allowing chemists to fine-tune a molecule's profile without drastically altering its shape. This strategy has led to numerous successful FDA-approved drugs.
-
Fluoxetine (Prozac): An iconic example, the CF3 group on the phenoxy ring of this antidepressant enhances its lipophilicity, facilitating efficient penetration into the brain, and contributes to its metabolic stability and long half-life.[5][8]
-
Celecoxib (Celebrex): In this nonsteroidal anti-inflammatory drug (NSAID), the CF3 group is crucial for its selective binding to the COX-2 enzyme over COX-1, which is believed to reduce gastrointestinal side effects.[8][10]
-
Ubrogepant (Ubrelvy): Used for migraines, this drug contains a trifluoromethyl group that contributes to its metabolic stability and binding affinity to the CGRP receptor.[5][9]
This table summarizes the quantitative impact of replacing a methyl group with a trifluoromethyl group on an aromatic scaffold.
| Property | Toluene (-CH3) | Benzotrifluoride (-CF3) | Rationale for Change |
| Lipophilicity (LogP) | 2.73 | 2.86 | Increased lipophilicity enhances membrane permeability.[11] |
| Metabolic Stability | Low (Susceptible to oxidation) | High (Resistant to oxidation) | C-F bonds are stronger than C-H bonds, blocking metabolism.[3][5] |
| Electronic Effect | Weakly Electron-Donating | Strongly Electron-Withdrawing | Alters pKa of adjacent groups and modulates target interactions.[1][7] |
| Hansch π Value | +0.56 | +0.88 | Quantifies the significant increase in hydrophobicity.[6] |
Protocols: Synthesis and Application of Trifluoromethylated Building Blocks
Protocol 1: Electrophilic Trifluoromethylation of an Aromatic Heterocycle using a Togni Reagent
This protocol describes a general, scalable method for the direct trifluoromethylation of an electron-rich heterocycle, a common step in building complex drug candidates. The causality for this reaction lies in the generation of an electrophilic "CF3+" equivalent that readily reacts with nucleophilic aromatic systems.
Caption: Electrophilic trifluoromethylation of a heterocycle.
-
Substrate: Electron-rich heterocycle (e.g., 1-methylindole)
-
Reagent: 1-(Trifluoromethyl)-1,2-benziodoxol-3(1H)-one (Togni Reagent II)
-
Catalyst (Optional but recommended): Zinc triflate (Zn(OTf)2)
-
Solvent: Dichloromethane (DCM), anhydrous
-
Equipment: Round-bottom flask, magnetic stirrer, nitrogen/argon inlet, standard glassware for workup and purification, silica gel for column chromatography.
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (N2 or Ar), add the heterocyclic substrate (1.0 mmol, 1.0 equiv).
-
Solvent Addition: Add anhydrous DCM (10 mL) to dissolve the substrate. Stir the solution at room temperature.
-
Causality Note: Anhydrous conditions are crucial to prevent hydrolysis of the reagent and catalyst.
-
-
Catalyst Addition: Add Zn(OTf)2 (0.1 mmol, 0.1 equiv). Stir for 5 minutes.
-
Causality Note: The Lewis acid catalyst activates the Togni reagent, making it a more potent electrophile and accelerating the reaction.
-
-
Reagent Addition: Add the Togni Reagent II (1.2 mmol, 1.2 equiv) portion-wise over 10 minutes.
-
Causality Note: Portion-wise addition helps to control any potential exotherm and ensures a smooth reaction profile.
-
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-6 hours).
-
Workup: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (15 mL). Transfer the mixture to a separatory funnel and extract with DCM (3 x 20 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure. Purify the crude residue by silica gel column chromatography using an appropriate eluent system (e.g., hexane/ethyl acetate) to yield the pure trifluoromethylated product.
-
Validation: Confirm the structure and purity of the final product using 1H NMR, 19F NMR, and LC-MS analysis. The presence of a characteristic quartet in the 1H NMR (if adjacent to a C-H) and a singlet in the 19F NMR confirms the successful incorporation of the -CF3 group.
-
Safety: Perform all operations in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Togni reagents are oxidizing agents and should be handled with care.
References
- Koyiparambath, V. P., Rangarajan, T. M., Kim, H., & Mathew, B. (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Processes, 10(10), 2054. [Link]
- MDPI. (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. [Link]
- PMC. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PubMed Central. [Link]
- ResearchGate. (2022). (PDF) FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. [Link]
- Pharmaffiliates. (n.d.). The Role of Trifluoromethylated Compounds in Modern Drug Discovery. [Link]
- ResearchGate. (2025). (PDF)
- ACS Publications. (2019). The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators. Journal of Medicinal Chemistry. [Link]
- PubMed Central. (2019).
- Pharmaffiliates. (n.d.). The Strategic Importance of Trifluoromethylated Heterocycles in Drug Discovery. [Link]
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Trifluoromethyl Groups in Pharmaceutical Design: Insights from 2-Methyl-3-nitrobenzotrifluoride. [Link]
- Hovione. (2024).
- RSC Publishing. (2024). Recent advances in the synthesis of trifluoromethyl-containing heterocyclic compounds via trifluoromethyl building blocks. Organic & Biomolecular Chemistry. [Link]
- Wikipedia. (n.d.). Trifluoromethyl group. [Link]
- PubMed. (2025).
- RSC Publishing. (n.d.). Recent advances in the synthesis of trifluoromethyl-containing heterocyclic compounds via trifluoromethyl building blocks. [Link]
- EMBL-EBI. (n.d.).
- ACS Publications. (2018). Reducing the Lipophilicity of Perfluoroalkyl Groups by CF2–F/CF2–Me or CF3/CH3 Exchange. Journal of Medicinal Chemistry. [Link]
- Loughborough University Research Repository. (2019).
- ACS Publications. (2019). The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators. Journal of Medicinal Chemistry. [Link]
- Fiveable. (n.d.). Trifluoromethyl Definition - Organic Chemistry Key Term. [Link]
- NIH. (n.d.). Access to a new class of synthetic building blocks via trifluoromethoxylation of pyridines and pyrimidines. PMC. [Link]
- J-STAGE. (n.d.). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. [Link]
- Wikipedia. (n.d.).
- Organic Chemistry Portal. (n.d.). Synthesis of trifluoromethyl alkanes. [Link]
- ResearchGate. (2025). Synthesis of 2- and 3-trifluoromethylmorpholines: Useful building blocks for drug discovery | Request PDF. [Link]
- ResearchGate. (2025). Metabolism of fluorine-containing drugs. Annu Rev Pharmacol Toxicol. [Link]
- OUCI. (n.d.).
- PubMed. (1986). When is a trifluoromethyl group more lipophilic than a methyl group? Partition coefficients and selected chemical shifts of aliphatic alcohols and trifluoroalcohols. [Link]
- NIH. (2008). Trifluoromethyl ethers – synthesis and properties of an unusual substituent. PMC. [Link]
- ResearchGate. (n.d.). Selected examples of trifluoromethylated heterocycles in fluoro-pharmaceuticals. [Link]
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- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Trifluoromethyl Advantage: Enhancing Chemical Properties. [Link]
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- NIH. (n.d.). Highlights on U.S. FDA-Approved Fluorinated Drugs over the Past Five Years (2018–2022). [Link]
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- ResearchGate. (2025). A Novel and Efficient Continuous-Flow Route To Prepare Trifluoromethylated N-Fused Heterocycles for Drug Discovery and Pharmaceutical Manufacturing | Request PDF. [Link]
- Vapourtec. (2019). A Novel and Efficient Continuous-Flow Route To Prepare Trifluoromethylated N‑Fused Heterocycles for Drug Discovery and Pharmaceutical Manufacturing. [Link]
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Synthesis of 3-Methoxy-4-(trifluoromethyl)aniline: A Key Intermediate for Pharmaceutical and Agrochemical Development
Introduction: The Strategic Importance of Fluorinated Anilines
Aniline and its derivatives are fundamental building blocks in modern chemistry, forming the backbone of numerous dyes, polymers, and, most critically, pharmaceuticals. Within this class of compounds, fluorinated anilines have garnered significant attention in the drug development sector. The incorporation of fluorine atoms, particularly the trifluoromethyl (-CF3) group, can dramatically enhance a molecule's metabolic stability, bioavailability, and binding affinity to biological targets.[1] The specific aniline derivative, 3-methoxy-4-(trifluoromethyl)aniline, is a valuable intermediate in the synthesis of complex heterocyclic compounds, including those with demonstrated antitumor and antiviral activities, as well as in the development of novel pesticides.[2][3]
This application note provides a detailed guide for the synthesis of 3-methoxy-4-(trifluoromethyl)aniline from its nitroaromatic precursor, 2-Methoxy-4-nitro-1-(trifluoromethyl)benzene. We will present a primary, detailed protocol based on the widely utilized and highly efficient catalytic hydrogenation method. Additionally, we will discuss alternative reduction methodologies using common laboratory reagents, offering researchers flexibility based on available equipment and substrate compatibility. Each protocol is designed to be a self-validating system, with clear explanations for each step, ensuring both scientific integrity and practical applicability for researchers in organic synthesis and medicinal chemistry.
Reaction Overview: The Reduction of a Nitroarene
The core transformation in this synthesis is the reduction of the nitro group (-NO₂) of this compound to an amino group (-NH₂), yielding 3-methoxy-4-(trifluoromethyl)aniline. This is a six-electron reduction that can be achieved through various chemical pathways.
The choice of method is critical and depends on factors such as the presence of other functional groups, desired yield, scalability, and safety considerations. The electron-withdrawing nature of the trifluoromethyl group and the electron-donating methoxy group on the aromatic ring can influence the reactivity of the nitro group.
Primary Protocol: Catalytic Hydrogenation with Palladium on Carbon (Pd/C)
Catalytic hydrogenation is often the preferred method for nitro group reduction due to its high efficiency, clean reaction profile, and relatively simple work-up procedure.[4] Palladium on carbon (Pd/C) is a robust and highly active catalyst for this transformation.
Causality of Experimental Choices:
-
Catalyst: 10% Pd/C is chosen for its high activity and efficiency in promoting the hydrogenation of nitroarenes. The carbon support provides a large surface area for the reaction.
-
Solvent: Methanol or ethanol are excellent solvents for this reaction as they readily dissolve the starting material and are compatible with the hydrogenation conditions.
-
Hydrogen Source: A hydrogen balloon provides a simple and effective way to supply hydrogen gas at or slightly above atmospheric pressure for lab-scale reactions. For larger scales or faster reaction times, a pressurized hydrogenation vessel (Parr shaker) is recommended.
-
Inert Atmosphere: Purging the reaction vessel with an inert gas (nitrogen or argon) before introducing hydrogen is a critical safety step to prevent the formation of explosive mixtures of hydrogen and air.[5]
-
Filtration: Celite is used to aid the filtration of the fine palladium catalyst from the reaction mixture, preventing it from contaminating the final product. It is crucial to keep the Celite pad moist with the solvent during filtration as dry Pd/C can be pyrophoric.[5]
Experimental Workflow: Catalytic Hydrogenation
Caption: Workflow for Catalytic Hydrogenation.
Step-by-Step Protocol:
-
Preparation:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in methanol (10-20 mL per gram of substrate).
-
Carefully add 10% Palladium on carbon (Pd/C) (5-10 mol%) to the solution.
-
-
Reaction Setup:
-
Seal the flask with a rubber septum.
-
Connect the flask to a vacuum/inert gas manifold.
-
Evacuate the flask and backfill with nitrogen or argon. Repeat this cycle three times to ensure an inert atmosphere.
-
Introduce hydrogen gas via a balloon or connect the flask to a hydrogenation apparatus (e.g., Parr shaker).
-
-
Hydrogenation:
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is completely consumed. Reaction times can vary from a few hours to overnight.
-
-
Work-up and Isolation:
-
Once the reaction is complete, carefully purge the flask with nitrogen or argon to remove excess hydrogen.
-
Prepare a small pad of Celite in a Buchner funnel and wet it with methanol.
-
Filter the reaction mixture through the Celite pad to remove the Pd/C catalyst. Wash the flask and the filter cake with additional methanol to ensure all the product is collected.
-
Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator.
-
The resulting crude 3-methoxy-4-(trifluoromethyl)aniline can be purified by column chromatography on silica gel if necessary, though it is often obtained in high purity.
-
Alternative Reduction Protocols
While catalytic hydrogenation is highly effective, alternative methods using readily available metal reagents can be employed, especially when pressurized hydrogen is not available or if the substrate contains functional groups sensitive to hydrogenolysis.
Protocol 2: Reduction with Iron Powder in Acetic Acid
This classic method is robust and cost-effective. The reaction is typically carried out in a protic solvent mixture containing a weak acid.
-
Procedure:
-
Suspend this compound (1.0 eq) in a mixture of ethanol, water, and acetic acid.
-
Add iron powder (3-5 eq) to the suspension.
-
Heat the mixture to reflux and monitor the reaction by TLC.
-
Upon completion, cool the reaction to room temperature and filter off the iron salts.
-
Neutralize the filtrate with a base (e.g., aqueous sodium bicarbonate) and extract the product with an organic solvent (e.g., ethyl acetate).[6][7]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the aniline.
-
Protocol 3: Reduction with Tin(II) Chloride (SnCl₂)
Tin(II) chloride is a mild reducing agent that is effective for the chemoselective reduction of nitro groups in the presence of other reducible functionalities.[4]
-
Procedure:
-
Dissolve this compound (1.0 eq) in ethanol.
-
Add tin(II) chloride dihydrate (SnCl₂·2H₂O) (3-4 eq) to the solution.
-
Heat the reaction mixture to reflux and stir until the starting material is consumed (monitor by TLC).
-
Cool the reaction mixture and carefully add a saturated aqueous solution of sodium bicarbonate or a dilute solution of sodium hydroxide to neutralize the acid and precipitate tin salts.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to afford the desired aniline.
-
Comparison of Reduction Methods
| Method | Reagents | Typical Conditions | Advantages | Disadvantages |
| Catalytic Hydrogenation | H₂, Pd/C | RT, 1-4 atm H₂, Methanol/Ethanol | High yield, clean reaction, easy work-up | Requires specialized equipment (hydrogenator), catalyst can be pyrophoric, potential for hydrogenolysis of sensitive groups |
| Iron Reduction | Fe, Acetic Acid | Reflux, Ethanol/Water | Inexpensive, robust, tolerant of many functional groups | Requires stoichiometric amounts of metal, work-up can be tedious due to iron sludge, acidic conditions |
| Tin(II) Chloride Reduction | SnCl₂·2H₂O | Reflux, Ethanol | Mild, good chemoselectivity | Generates stoichiometric tin waste which can be toxic, work-up can be challenging due to tin salt precipitation[9] |
Safety and Handling
-
Nitroaromatic Compounds: this compound should be handled with care as nitroaromatic compounds are often toxic and can be skin irritants. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Catalytic Hydrogenation: Palladium on carbon is flammable and can ignite in the presence of air and solvents, especially when dry.[5] Never add the catalyst to a dry flask and ensure it remains wetted with solvent. The use of hydrogen gas requires careful handling to prevent leaks and the formation of explosive mixtures with air.
-
Metal Reductions: Reactions involving metals and acid can be exothermic. Add reagents slowly and with adequate cooling if necessary. Hydrogen gas can also be evolved as a byproduct in these reactions.
Conclusion
The synthesis of 3-methoxy-4-(trifluoromethyl)aniline from this compound is a critical transformation for accessing a key building block in pharmaceutical and agrochemical research. Catalytic hydrogenation with Pd/C offers a clean and efficient route, while reductions with iron or tin(II) chloride provide viable and accessible alternatives. The choice of methodology should be guided by the specific requirements of the synthesis, available resources, and safety considerations. The protocols detailed in this application note provide researchers with reliable and well-rationalized procedures to successfully synthesize this valuable aniline derivative.
References
- Gamble, A. B., Garner, J., Gordon, C. P., O'Conner, S. M. J., & Keller, P. A. (2007). Aryl Nitro Reduction with Iron Powder or Stannous Chloride under Ultrasonic Irradiation. Synthetic Communications, 37(16), 2777-2786.
- Pagar, V. V., Dattatraya, G. P., & Shisodia, S. U. (2015). Chemoselective Reduction of Nitroarenes to Aromatic Amines with Commercial Metallic Iron Powder in Water Under Mild Reaction Conditions. Journal of Chemical and Pharmaceutical Sciences, 8(4), 735-739.
- Organic Chemistry Portal. (n.d.). Nitro Reduction - Common Conditions.
- Reagent Guides. (n.d.). Aromatic Reactions: Reduction of Nitrobenzene to Aniline with Tin and HCl (Sn/HCl).
- ACS Green Chemistry Institute. (n.d.). Sn2+ reduction. Wordpress.
- Gamble, A. B., Garner, J., Gordon, C. P., O'Conner, S. M. J., & Keller, P. A. (2007). Aryl Nitro Reduction with Iron Powder or Stannous Chloride under Ultrasonic Irradiation. Synthetic Communications, 37(16).
- Common Organic Chemistry. (n.d.). Nitro Reduction - Iron (Fe).
- askIITians. (2025). Reduction of aromatic nitro compounds using Sn and HCl gives.
- Google Patents. (n.d.). Method for preparing iron oxide black by reducing nitrobenzene using ferrous powder with side product of aniline sulfate salts.
- Request PDF. (2025). Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives.
- ChemScence. (n.d.). Synthesis Pathways Utilizing 4-Fluoro-3-(trifluoromethyl)aniline.
- He, J.-L. (2012). 4-Methoxy-3-(trifluoromethyl)aniline. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 2), o377.
- Beilstein Journal of Organic Chemistry. (n.d.). Trifluoromethyl ethers – synthesis and properties of an unusual substituent.
- Journal of Biomedical Research & Environmental Sciences. (n.d.). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities.
- Kamal, A., et al. (2021). Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria. Molecules, 26(17), 5158.
- ResearchGate. (n.d.). Basic reaction routes in the hydrogenation of nitrobenzene.
- PubChem. (n.d.). 3-Methoxy-4-(trifluoromethyl)aniline.
- Wang, X., et al. (2014). Catalytic hydrogenation of nitrophenols and nitrotoluenes over a palladium/graphene nanocomposite. Catalysis Science & Technology, 4(6), 1598-1606.
- Reddit. (2022). Hydrogenation reaction tips and tricks. r/Chempros.
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Application Note: The Strategic Role of 2-Methoxy-4-nitro-1-(trifluoromethyl)benzene in Agrochemical Synthesis
Introduction: The Importance of Fluorinated Intermediates in Modern Agrochemicals
The incorporation of fluorine-containing functional groups, such as the trifluoromethyl (CF₃) group, has become a cornerstone of modern agrochemical design. The unique electronic properties of the trifluoromethyl group can significantly enhance the biological activity, metabolic stability, and lipophilicity of a molecule, leading to the development of more potent and selective herbicides, fungicides, and insecticides. 2-Methoxy-4-nitro-1-(trifluoromethyl)benzene (also known as 4-methoxy-3-nitrobenzotrifluoride) is a key aromatic building block that serves as a versatile precursor in the synthesis of a variety of agrochemical compounds. Its structure, featuring a trifluoromethyl group, a nitro group amenable to further transformation, and a methoxy group, provides a strategic starting point for the construction of complex active ingredients.
This application note provides a detailed protocol for a foundational reaction in the utilization of this compound: its reduction to 2-Methoxy-5-(trifluoromethyl)aniline. This transformation is a critical step, as the resulting aniline is a highly valuable intermediate for the synthesis of a range of agrochemicals.[1][2] We will delve into the experimental details of this protocol, explain the rationale behind the chosen methodology, and discuss the broader implications for the development of next-generation crop protection agents.
Core Synthesis: Reduction of this compound to 2-Methoxy-5-(trifluoromethyl)aniline
The conversion of the nitro group in this compound to an amine is a pivotal step in its utilization as an agrochemical intermediate. The resulting product, 2-Methoxy-5-(trifluoromethyl)aniline, is a versatile building block for creating more complex molecules with desired biological activities.[1][2] The protocol detailed below describes a highly efficient catalytic hydrogenation for this transformation.
Reaction Scheme
Caption: Catalytic hydrogenation of this compound.
Materials and Reagents
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Supplier Example | Notes |
| This compound | 394-25-2 | 221.14 | Major Aldrich | Starting material |
| 10% Palladium on activated carbon (Pd/C) | 7440-05-3 | 106.42 (Pd) | Strem Chemicals | Catalyst, 10% loading by weight |
| Methanol (MeOH) | 67-56-1 | 32.04 | Fisher Scientific | Anhydrous grade |
| Hydrogen (H₂) | 1333-74-0 | 2.02 | Airgas | High purity, supplied in a cylinder |
| Diatomaceous earth (Celite®) | 61790-53-2 | N/A | EMD Millipore | Filtration aid |
Detailed Experimental Protocol
This protocol is adapted from established procedures for the reduction of aromatic nitro compounds.[3]
-
Reactor Setup: To a suitable hydrogenation vessel, add this compound.
-
Solvent and Catalyst Addition: Under an inert atmosphere (e.g., nitrogen or argon), add methanol to dissolve the starting material. Carefully add 10% Pd/C catalyst. The catalyst loading should be approximately 10% by weight relative to the starting material.
-
Hydrogenation: Seal the reaction vessel and purge with hydrogen gas to remove the inert atmosphere. Pressurize the vessel with hydrogen to the desired pressure (typically 1-4 atm) and stir the mixture vigorously at room temperature (approximately 20°C).
-
Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) to confirm the disappearance of the starting material. The reaction is typically complete within a few hours to overnight.[3]
-
Catalyst Removal: Upon completion, carefully vent the hydrogen from the reaction vessel and purge with an inert gas. The palladium catalyst is pyrophoric and should be handled with care. Filter the reaction mixture through a pad of diatomaceous earth (Celite®) to remove the catalyst. Wash the filter cake with a small amount of methanol to ensure complete recovery of the product.
-
Product Isolation: Concentrate the filtrate under reduced pressure to remove the methanol. The resulting residue is the desired product, 2-Methoxy-5-(trifluoromethyl)aniline.
-
Purification and Characterization: The crude product is often of high purity (a 99% yield has been reported for a similar procedure).[3] If necessary, further purification can be achieved by recrystallization or column chromatography. The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Discussion: The Rationale Behind the Protocol and the Utility of the Product
The choice of catalytic hydrogenation with palladium on carbon is a standard and highly effective method for the reduction of aromatic nitro groups.[4] This method offers several advantages, including high yields, clean conversion with minimal byproducts, and relatively mild reaction conditions. The use of hydrogen gas as the reductant is environmentally friendly, as the only byproduct is water.
The resulting 2-Methoxy-5-(trifluoromethyl)aniline is a valuable intermediate for the synthesis of a variety of agrochemicals.[1][2] The aniline functional group is a versatile handle for a wide range of chemical transformations, including:
-
Amide and Sulfonamide Formation: The aniline can be readily acylated or sulfonylated to introduce new functional groups and build more complex molecular scaffolds.
-
Diazotization Reactions: The amino group can be converted to a diazonium salt, which can then be subjected to a variety of Sandmeyer-type reactions to introduce halogens, cyano groups, or other functionalities.
-
Heterocycle Formation: The aniline can serve as a key building block in the synthesis of nitrogen-containing heterocyclic compounds, which are prevalent in many classes of agrochemicals.
The presence of the methoxy and trifluoromethyl groups on the aniline ring also influences its reactivity and the properties of the final products. The trifluoromethyl group, being strongly electron-withdrawing, can impact the acidity of the amine and the reactivity of the aromatic ring in subsequent electrophilic aromatic substitution reactions.[5]
Conclusion
This compound is a strategically important starting material in the field of agrochemical synthesis. The straightforward and high-yielding reduction to 2-Methoxy-5-(trifluoromethyl)aniline provides access to a versatile intermediate that can be elaborated into a wide array of complex and biologically active molecules. The protocol detailed in this application note offers a reliable and scalable method for this key transformation, paving the way for the development of novel and effective crop protection solutions.
References
- The Versatile Applications of 4-Chloro-3-nitrobenzotrifluoride in Chemical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. [URL: https://www.inno-chem.com/news/the-versatile-applications-of-4-chloro-3-nitrobenzotrifluoride-in-chemical-synthesis_2.html]
- 2-Methoxy-5-(trifluoromethyl)aniline. Chem-Impex. [URL: https://www.chem-impex.com/products/2-methoxy-5-(trifluoromethyl)aniline]
- 2-Nitro-4-(trifluoromethoxy)anisole | 660848-54-4. Benchchem. [URL: https://www.benchchem.com/product/b41778]
- 4-甲氧基-3-硝基三氟甲基苯| 394-25-2. 摩熵化学. [URL: https://www.mol-instinct.com/cas-394-25-2.html]
- Advantages of 2-Methoxy-5-(trifluoromethyl)aniline from a Leading Manufacturer. Ningbo Inno Pharmchem Co., Ltd. [URL: https://www.inno-chem.
- 2-Methoxy-5-(trifluoromethyl)aniline synthesis. ChemicalBook. [URL: https://www.chemicalbook.com/synthesis/349-65-5.html]
Sources
Application Notes & Protocols: Regioselective Nitration of 1-Methoxy-3-(trifluoromethyl)benzene
Introduction
The introduction of a nitro group (–NO₂) into an aromatic scaffold is a cornerstone of modern organic synthesis, particularly within the pharmaceutical and materials science sectors. Nitrated aromatics serve as versatile intermediates, readily converted into amines, which are fundamental building blocks for a vast array of bioactive molecules and functional materials. The substrate of interest, 1-methoxy-3-(trifluoromethyl)benzene, presents a classic challenge in electrophilic aromatic substitution (EAS), featuring a strongly activating, ortho, para-directing group (methoxy, -OCH₃) in competition with a powerfully deactivating, meta-directing group (trifluoromethyl, -CF₃).
This document provides a comprehensive technical guide for researchers, chemists, and drug development professionals on the experimental conditions for the nitration of this disubstituted benzene. We will delve into the underlying mechanistic principles that govern the reaction's regioselectivity, present a detailed, field-proven experimental protocol, and outline the critical safety measures required when handling the potent reagents involved.
Reaction Mechanism and Regioselectivity
The nitration of 1-methoxy-3-(trifluoromethyl)benzene is a classic example of an electrophilic aromatic substitution (EAS) reaction. The outcome is dictated by the interplay of the electronic effects of the two substituents on the aromatic ring.
Generation of the Electrophile
The active electrophile, the nitronium ion (NO₂⁺), is generated in situ from the reaction between concentrated nitric acid and a stronger acid, typically sulfuric acid.[1][2][3] Sulfuric acid protonates nitric acid, facilitating the loss of a water molecule to form the highly electrophilic nitronium ion.[3][4]
Reaction: HNO₃ + 2H₂SO₄ ⇌ NO₂⁺ + H₃O⁺ + 2HSO₄⁻
The Directing Effects of Substituents
The regiochemical outcome of the substitution is determined by the electronic properties of the methoxy and trifluoromethyl groups already present on the benzene ring.
-
Methoxy Group (-OCH₃): The methoxy group is a powerful activating group and an ortho, para-director .[5][6][7][8] The oxygen atom donates electron density into the π-system of the ring through resonance (+M effect), increasing the ring's nucleophilicity.[5][9] This donation preferentially enriches the ortho (C2, C6) and para (C4) positions with negative charge, making them more attractive to the incoming electrophile (NO₂⁺).[5][9] Furthermore, resonance donation from the oxygen atom significantly stabilizes the cationic sigma-complex intermediates formed during ortho and para attack.[6]
-
Trifluoromethyl Group (-CF₃): The trifluoromethyl group is one of the most potent deactivating groups and a meta-director .[10][11][12] Due to the extreme electronegativity of the three fluorine atoms, the -CF₃ group exerts a very strong electron-withdrawing inductive effect (-I effect).[10][12][13] This effect pulls electron density out of the aromatic ring, making it less reactive towards electrophiles. The electron withdrawal is most pronounced at the ortho and para positions, making the meta positions (C2, C4, C6 relative to -CF₃) the least electron-deficient and therefore the least disfavored sites for electrophilic attack.[10][11]
Predicting the Regioselective Outcome
In a disubstituted benzene ring, the substituent with the more powerful activating effect typically governs the position of substitution.[14] In the case of 1-methoxy-3-(trifluoromethyl)benzene, the strongly activating -OCH₃ group decisively overrides the deactivating -CF₃ group.
Therefore, the substitution will be directed to the positions that are ortho and para to the methoxy group.
-
Position 2: ortho to -OCH₃ and meta to -CF₃. (Favorable)
-
Position 4: para to -OCH₃ and meta to -CF₃. (Favorable)
-
Position 6: ortho to -OCH₃ and ortho to -CF₃. (Disfavored)
Attack at position 6 is strongly disfavored due to its proximity to the deactivating -CF₃ group and potential steric hindrance. The reaction is therefore expected to yield a mixture of two primary isomers: 1-methoxy-2-nitro-5-(trifluoromethyl)benzene and 1-methoxy-4-nitro-3-(trifluoromethyl)benzene .
Caption: Regioselectivity map for the nitration of 1-methoxy-3-(trifluoromethyl)benzene.
Application Notes on Experimental Conditions
Successful nitration of this substrate requires careful control of reaction parameters to maximize the yield of the desired mono-nitrated products and minimize side reactions.
| Parameter | Recommended Condition | Rationale & Causality |
| Nitrating Agent | Mixed Acid: Conc. H₂SO₄ and Conc. HNO₃ (68-70%) | Sulfuric acid is essential to catalyze the formation of the highly reactive nitronium ion (NO₂⁺) electrophile from nitric acid.[2][3] |
| Stoichiometry | 1.0 - 1.2 molar equivalents of HNO₃ | A slight excess of nitric acid ensures complete consumption of the starting material. A large excess increases the risk of di-nitration. |
| Temperature | 0 °C to 10 °C | Nitration is a highly exothermic reaction. Low temperatures are critical to prevent runaway reactions, reduce the formation of undesired byproducts, and avoid over-nitration.[15] |
| Addition Method | Slow, dropwise addition of the substrate to the pre-cooled mixed acid. | This method ensures that the heat generated by the reaction can be effectively dissipated, maintaining the target temperature range and preventing localized overheating. |
| Reaction Time | 30 minutes to 2 hours | The activated nature of the ring (due to the -OCH₃ group) allows for a relatively short reaction time. Progress should be monitored by TLC or GC-MS. |
| Quenching | Pouring the reaction mixture onto crushed ice/water. | This procedure safely neutralizes the catalytic activity of the strong acids by dilution and causes the organic products, which are insoluble in water, to precipitate. |
| Purification | Column Chromatography or Recrystallization | Isomers typically have different polarities and solubilities, allowing for separation by silica gel chromatography or selective recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate). |
Detailed Experimental Protocol
This protocol outlines a standard laboratory-scale procedure for the nitration of 1-methoxy-3-(trifluoromethyl)benzene.
Reagents and Equipment
-
1-methoxy-3-(trifluoromethyl)benzene
-
Concentrated Sulfuric Acid (~98%)
-
Concentrated Nitric Acid (~70%)
-
Round-bottom flask equipped with a magnetic stir bar
-
Dropping funnel
-
Ice-water bath
-
Thermometer
-
Separatory funnel
-
Beakers, Erlenmeyer flasks
-
Standard laboratory glassware
-
Rotary evaporator
-
Silica gel for column chromatography
-
Solvents for extraction and chromatography (e.g., dichloromethane, ethyl acetate, hexanes)
-
Drying agent (e.g., anhydrous MgSO₄ or Na₂SO₄)
Step-by-Step Procedure
-
Preparation of Mixed Acid: In a round-bottom flask submerged in an ice-water bath, add concentrated H₂SO₄ (e.g., 20 mL). Slowly, with stirring, add concentrated HNO₃ (1.1 equivalents). Allow the mixture to cool to 0-5 °C.
-
Substrate Addition: Add 1-methoxy-3-(trifluoromethyl)benzene (1.0 equivalent) to a dropping funnel. Add the substrate dropwise to the stirred, cold mixed acid over 20-30 minutes, ensuring the internal temperature does not exceed 10 °C.
-
Reaction: After the addition is complete, allow the mixture to stir in the ice bath for an additional 30-60 minutes. Monitor the reaction's progress by periodically taking a small aliquot, quenching it in water, extracting with dichloromethane, and analyzing by TLC.
-
Work-up (Quenching): Prepare a large beaker containing a substantial amount of crushed ice. Slowly and carefully pour the reaction mixture onto the ice with vigorous stirring. A precipitate (the crude product) should form.
-
Isolation: If a solid precipitates, it can be collected by vacuum filtration, washed with cold water until the filtrate is neutral, and then air-dried. Alternatively, the aqueous mixture can be transferred to a separatory funnel and extracted three times with a suitable organic solvent like dichloromethane or ethyl acetate.
-
Purification:
-
Combine the organic extracts and wash with saturated sodium bicarbonate solution (to neutralize any remaining acid) followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
Purify the resulting crude oil or solid by silica gel column chromatography to separate the 2-nitro and 4-nitro isomers.
-
Caption: Experimental workflow for the nitration of 1-methoxy-3-(trifluoromethyl)benzene.
Safety and Handling Precautions
The reagents used in this procedure are extremely hazardous. Adherence to strict safety protocols is mandatory.
-
Personal Protective Equipment (PPE): Always wear a lab coat, chemical safety goggles, and a face shield for splash protection.[16] Use gloves specifically rated for handling corrosive acids, such as butyl rubber or Viton®.[17]
-
Ventilation: All operations must be conducted inside a certified chemical fume hood to prevent inhalation of corrosive and toxic vapors.[18]
-
Handling Acids: Concentrated nitric and sulfuric acids are highly corrosive and can cause severe burns upon contact.[18][19] They are also strong oxidizing agents that can react violently with organic materials.[18] Always add acid to water, never the other way around, although in this procedure, the substrate is added to the acid mixture.
-
Spill Response: Have a spill kit readily available containing an appropriate neutralizer, such as sodium bicarbonate (soda ash).[19][20] In case of a spill, evacuate the area, contain the spill with an inert absorbent material, and neutralize it before cleanup. Do not use combustible materials like paper towels to absorb the acid mixture.[20]
-
First Aid: In case of skin contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek immediate medical attention.[16][18] For eye contact, use an eyewash station to flush for at least 15 minutes and seek immediate medical attention.[16][18]
References
- Master Organic Chemistry. (2018, April 30). Electrophilic Aromatic Substitutions (2) – Nitration and Sulfonation.
- Chemistry Steps. Nitration of Benzene.
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- Chemistry LibreTexts. (2019, June 5). 18.4 Aromatic Nitration and Sulfonation.
- Unacademy. Notes on Electrophilic Substitution Mechanism in Nitration.
- Organic Chemistry Tutor. Directing Effects in Electrophilic Aromatic Substitution Reactions.
- Homework.Study.com. Explain why the trifluoromethyl (CF₃) group is metadirecting in electrophilic aromatic....
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- Columbus Chemical. (2022, May 12). Sulfuric Acid / Nitric Acid 98.8 : 1.2 Safety Data Sheet.
- Chemistry LibreTexts. (2020, May 30). 18.6: Substituent Effects on the EAS Reaction.
- Wikipedia. Electrophilic aromatic directing groups.
- VelocityEHS. (2015, April 27). Nitric Acid Safety Tips & Health Hazards.
- Quora. (2024, May 22). What safety precautions should I take when handling nitric acid?.
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- Master Organic Chemistry. (2018, March 19). EAS On Disubstituted Benzenes: The Strongest Electron-Donor "Wins".
- Organic Chemistry Tutor (YouTube). (2022, April 20). Directing Effects in Electrophilic Aromatic Substitution Made EASY!.
- YouTube. (2012, March 18). EAS: trifluoromethyl group.mp4.
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- National Center for Biotechnology Information. (n.d.). Superelectrophiles and the effects of trifluoromethyl substituents.
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Suzuki-Miyaura coupling reactions involving trifluoromethylated aromatics.
An Application Guide to Suzuki-Miyaura Coupling Reactions Involving Trifluoromethylated Aromatics
For Researchers, Scientists, and Drug Development Professionals
Abstract
The introduction of the trifluoromethyl (CF₃) group into aromatic systems is a cornerstone of modern medicinal chemistry and materials science, often enhancing metabolic stability, lipophilicity, and binding affinity of molecules.[1] The Suzuki-Miyaura cross-coupling reaction is a premier method for forging the crucial carbon-carbon bonds to construct these trifluoromethylated biaryl structures.[2] However, the potent electron-withdrawing nature of the CF₃ group introduces unique electronic challenges that distinguish these reactions from classical Suzuki-Miyaura couplings. This guide provides an in-depth analysis of the mechanistic nuances, highlights key challenges, and presents optimized protocols and component selection strategies to empower researchers to successfully navigate the complexities of coupling trifluoromethylated aromatics.
The Mechanistic Landscape: The Suzuki-Miyaura Cycle Under Electronic Influence
The standard Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[3][4] The presence of a strong electron-withdrawing group like trifluoromethyl significantly perturbs the electronic properties of the aromatic ring, directly impacting the kinetics and success of each step in the cycle.
The catalytic cycle consists of three primary steps: Oxidative Addition, Transmetalation, and Reductive Elimination.[3]
-
Oxidative Addition: This is often the rate-determining step.[5] The Pd(0) catalyst inserts into the carbon-halogen (or pseudohalogen) bond of the electrophile. When the CF₃ group is on the aryl halide (Ar-X), the ring becomes electron-deficient. This electronic state generally accelerates the oxidative addition step compared to electron-rich or neutral aryl halides.[3] The order of reactivity for the leaving group (X) remains I > Br > OTf >> Cl.[4][6]
-
Transmetalation: In this step, the organic group from the organoboron reagent is transferred to the palladium(II) complex. The reaction requires a base to activate the boronic acid, forming a more nucleophilic boronate species ([R-B(OH)₃]⁻).[7][8] The electron-withdrawing CF₃ group can present a challenge if it is on the boronic acid, as it reduces the nucleophilicity of the aryl group, potentially slowing transmetalation.
-
Reductive Elimination: The final step involves the formation of the new C-C bond and regeneration of the Pd(0) catalyst.[8] For reductive elimination to occur, the palladium intermediate must first isomerize from a trans to a cis configuration.[8] The formation of biaryls with electron-deficient rings (containing CF₃) via reductive elimination is generally considered to be a facile and favorable process.
Key Challenges in Coupling Trifluoromethylated Aromatics
While the Suzuki-Miyaura reaction is robust, the presence of the CF₃ group necessitates careful consideration of the following challenges:
-
Coupling of Aryl Chlorides: Despite the electronic activation towards oxidative addition, aryl chlorides remain the most challenging halides to activate.[3][6] Success often hinges on the use of highly active catalyst systems, specifically those with bulky, electron-rich phosphine ligands.[9][10]
-
Boronic Acid Instability: Trifluoromethyl-substituted arylboronic acids can be prone to protodeboronation, especially under the basic reaction conditions required for transmetalation.[11] This side reaction consumes the starting material and reduces overall yield. To circumvent this, air-stable alternatives like potassium organotrifluoroborates (R-BF₃K) or N-methyliminodiacetic acid (MIDA) boronates offer enhanced stability and are excellent substitutes for sensitive boronic acids.[11]
-
Site Selectivity: In polyhalogenated trifluoromethyl-benzenes, the electronic and steric influence of the CF₃ group dictates which halogen reacts. The reaction often favors the sterically less hindered position or the electronically more deficient carbon, and careful planning is required to achieve the desired regioselectivity.[12][13]
Strategic Component Selection for Optimal Outcomes
Success in coupling trifluoromethylated aromatics is highly dependent on the judicious choice of catalyst, ligand, base, and solvent.
-
Palladium Precatalysts: Standard Pd(0) and Pd(II) sources like Pd(PPh₃)₄, Pd₂(dba)₃, and Pd(OAc)₂ are commonly used.[3][7] For challenging couplings, particularly with aryl chlorides, specialized precatalysts that readily form the active monoligated Pd(0) species are often superior.[14]
-
Ligands: This is arguably the most critical parameter. For electron-deficient substrates, the use of bulky and highly electron-donating monodentate phosphine ligands is crucial.[3][10] These ligands stabilize the Pd(0) center, promote the difficult oxidative addition of aryl chlorides, and facilitate the final reductive elimination step.[15] Ligands like SPhos, RuPhos, and P(t-Bu)₃ have proven highly effective.[16][17]
-
Bases and Solvents: The choice of base is critical for activating the boronic acid without promoting its decomposition. Inorganic bases such as K₂CO₃, K₃PO₄, and Cs₂CO₃ are widely used.[17][18] Aprotic polar solvents like 1,4-dioxane, toluene, or DMF are common, often with the addition of water to aid in dissolving the base and facilitating the formation of the active boronate species.[18]
Table 1: Representative Catalyst Systems and Conditions
| Aryl Halide/Triflate | Boron Reagent | Catalyst / Ligand | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 4-Chlorobenzotrifluoride | Phenylboronic Acid | Pd(OAc)₂ / RuPhos | K₂CO₃ | Toluene/H₂O | 80 | 95+ | [17] |
| 1-Bromo-4-(trifluoromethyl)benzene | 4-Methoxyphenylboronic Acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | 80 | 98 | [19] |
| 4-(Trifluoromethyl)phenyl mesylate | Potassium phenyltrifluoroborate | Pd(OAc)₂ / CM-phos | K₃PO₄ | Toluene | 110 | 90 | [20] |
| 2-Bromo-5-fluorotoluene | 4-Fluorophenylboronic acid | G-COOH-Pd-10 (heterogeneous) | K₂CO₃ | H₂O/THF | 70 | ~85 | [21] |
| 1-Chloro-3-(trifluoromethyl)benzene | N-Boc-pyrrole-2-boronic acid | Pd precatalyst / SPhos | K₃PO₄ | Dioxane | 40 | 94 | [14] |
Detailed Experimental Protocol: Synthesis of 4-Methoxy-4'-(trifluoromethyl)biphenyl
This protocol describes a representative Suzuki-Miyaura coupling between an electron-deficient aryl bromide and a functionalized boronic acid.
Reaction Scheme:
(CF₃)C₆H₄-Br + (MeO)C₆H₄-B(OH)₂ --[Pd(PPh₃)₄, Na₂CO₃]--> (CF₃)C₆H₄-C₆H₄(OMe)
Materials:
-
1-Bromo-4-(trifluoromethyl)benzene (1.0 mmol, 225 mg)
-
4-Methoxyphenylboronic acid (1.2 mmol, 182 mg)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 35 mg)
-
Sodium Carbonate (Na₂CO₃) (2.0 mmol, 212 mg)
-
Toluene (5 mL)
-
Ethanol (2 mL)
-
Deionized Water (2 mL)
-
Round-bottom flask (25 mL) with magnetic stir bar
-
Condenser and nitrogen/argon inlet
Step-by-Step Procedure:
-
Reagent Preparation: To a 25 mL round-bottom flask equipped with a magnetic stir bar, add 1-bromo-4-(trifluoromethyl)benzene (225 mg, 1.0 mmol), 4-methoxyphenylboronic acid (182 mg, 1.2 mmol), sodium carbonate (212 mg, 2.0 mmol), and tetrakis(triphenylphosphine)palladium(0) (35 mg, 0.03 mmol).
-
Solvent Addition: Add toluene (5 mL), ethanol (2 mL), and deionized water (2 mL) to the flask.
-
Inerting the Atmosphere: Attach a reflux condenser to the flask. Purge the system with nitrogen or argon for 15 minutes to remove oxygen, which can deactivate the catalyst.
-
Reaction: Immerse the flask in a preheated oil bath at 80-90 °C. Stir the mixture vigorously. The reaction is typically complete within 2-6 hours.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or GC-MS until the starting aryl bromide is consumed.
-
Workup: Once the reaction is complete, cool the flask to room temperature. Dilute the mixture with ethyl acetate (20 mL) and transfer it to a separatory funnel.
-
Extraction: Wash the organic layer sequentially with water (2 x 15 mL) and brine (15 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure biaryl product.
-
Characterization: Confirm the identity and purity of the product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Conclusion
The Suzuki-Miyaura coupling of trifluoromethylated aromatics is a powerful, albeit nuanced, transformation. Understanding the electronic impact of the CF₃ group on the catalytic cycle is paramount for troubleshooting and optimization. By selecting highly active catalyst systems with bulky, electron-rich ligands and employing stabilized boron reagents where necessary, researchers can overcome the inherent challenges. The protocols and strategies outlined in this guide provide a robust framework for the reliable synthesis of these valuable compounds, accelerating discovery in drug development and materials science.
References
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- D. M. F. Santos, C. S. J. C. Correia, et al. (n.d.). Trifluoromethyl-substituted pyridyl- and pyrazolylboronic acids and esters: synthesis and Suzuki–Miyaura cross-coupling reactions. Organic & Biomolecular Chemistry (RSC Publishing).
- ResearchGate. (n.d.). Palladium‐catalyzed base‐free Suzuki‐Miyaura coupling. ResearchGate.
- Semantic Scholar. (n.d.). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Secondary α-(Trifluoromethyl)benzyl Tosylates. Semantic Scholar.
- Langlois, B. R., et al. (2010). Copper-Mediated Oxidative Trifluoromethylation of Boronic Acids. Organic Letters.
- Aggarwal, V. K., et al. (2017). Enantiospecific Trifluoromethyl‐Radical‐Induced Three‐Component Coupling of Boronic Esters with Furans. Angewandte Chemie International Edition.
- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts.
- Iqbal, S., Sharif, M., & Langer, P. (2021). Synthesis of trifluoromethyl-substituted bi- and terphenyls by site-selective Suzuki-Miyaura reactions of various dihalogenated trifluoromethyl-benzene derivatives. ResearchGate.
- National Institutes of Health. (n.d.). Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity. NIH.
- Gao, Y., et al. (2025). A cooperative electron-deficient phosphine/olefin ligand system for the site-selective mechanochemical Suzuki–Miyaura cross-coupling of 2,4-dibromoaryl ethers. PubMed Central.
- ResearchGate. (2025). Efficient Palladium-Catalyzed Suzuki—Miyaura Coupling of Aryl Chlorides with Arylboronic Acids Using Benzoferrocenyl Phosphines as Supporting Ligands. ResearchGate.
- Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal.
- Buchwald, S. L., et al. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society.
- Kwong, F. Y., et al. (n.d.). A General Palladium Catalyst System for Suzuki−Miyaura Coupling of Potassium Aryltrifluoroborates and Aryl Mesylates. The Journal of Organic Chemistry.
- ChemOrgChem. (2024). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples. YouTube.
- Molander, G. A., & Dreher, S. D. (2009). Suzuki−Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides. The Journal of Organic Chemistry.
- Myers, A. G. (n.d.). The Suzuki Reaction. Andrew G. Myers Research Group, Harvard University.
- Molander, G. A., & Brown, A. R. (2011). Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki–Miyaura Coupling. Accounts of Chemical Research.
- Krska, S. W., et al. (2011). Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters. Organometallics.
- Primo, A., et al. (2017). Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. MDPI.
- D'Amato, E., et al. (2019). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. Catalysts.
- University of California, San Diego. (n.d.). Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls. UCSD.
- BenchChem. (2025). Application Note: Synthesis of Biaryls via Suzuki-Miyaura Coupling Using Methyl 3-boronobenzoate. BenchChem.
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Preparation of heterocyclic compounds using 2-Methoxy-4-nitro-1-(trifluoromethyl)benzene
An Application Guide for the Synthesis of Heterocyclic Compounds Using 2-Methoxy-4-nitro-1-(trifluoromethyl)benzene
Abstract
This technical guide provides detailed protocols and application notes for the synthesis of medicinally relevant heterocyclic compounds using this compound as a key starting material. Heterocyclic scaffolds are foundational in modern drug discovery, and the strategic incorporation of a trifluoromethyl (CF₃) group can significantly enhance a molecule's therapeutic profile.[1][2][3][4][5] This document outlines the chemical principles governing the reactivity of this versatile building block and provides step-by-step methodologies for the preparation of high-value heterocyclic systems, including benzimidazoles and phenazines. The protocols are designed for researchers, medicinal chemists, and drug development professionals, emphasizing the rationale behind experimental choices to ensure reproducibility and success.
Introduction: The Strategic Advantage of this compound
Heterocyclic compounds form the structural core of a vast number of pharmaceuticals, agrochemicals, and functional materials.[4][5] Their prevalence stems from their ability to engage in specific, high-affinity interactions with biological targets. The starting material, this compound, is a highly valuable precursor for constructing these complex scaffolds due to the unique interplay of its functional groups.
The trifluoromethyl (CF₃) group is a cornerstone of modern medicinal chemistry, prized for its ability to modulate key drug properties[1][2]:
-
Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the CF₃ group resistant to metabolic degradation and often increasing a drug's half-life.[6]
-
Increased Lipophilicity: The CF₃ group enhances a molecule's ability to cross biological membranes, improving absorption and distribution.[1][2][6]
-
Modulated Binding Affinity: As a potent electron-withdrawing group, it can alter the electronic character of a molecule, leading to stronger and more selective interactions with target proteins.[1][6]
The nitro (NO₂) and methoxy (OCH₃) groups are not merely passive substituents. The powerful electron-withdrawing nature of the nitro group, in concert with the trifluoromethyl group, renders the aromatic ring highly electron-deficient. This "activates" the ring for nucleophilic aromatic substitution (SNAr), a key reaction for building heterocyclic systems.[7][8][9][10][11] Furthermore, the nitro group can be readily reduced to an amine, providing a crucial handle for subsequent cyclization reactions.[1][7]
This guide focuses on leveraging these properties to construct complex heterocyclic systems through rational, multi-step synthetic sequences.
Core Reactivity: Nucleophilic Aromatic Substitution (SNAr)
The primary pathway for functionalizing this compound is the SNAr mechanism. In this reaction, a nucleophile attacks the electron-poor aromatic ring, displacing a leaving group.
The key features of the starting material that facilitate this reaction are:
-
Electron-Deficient Ring: The potent electron-withdrawing effects of the para-nitro and ortho-trifluoromethyl groups pull electron density out of the aromatic π-system, making it highly electrophilic and susceptible to attack by nucleophiles.[9][10]
-
Stabilization of Intermediates: These electron-withdrawing groups are positioned to stabilize the negative charge of the Meisenheimer complex, the key intermediate formed during the nucleophilic attack. This stabilization lowers the activation energy of the reaction.[8]
-
Leaving Group: While not as reactive as a halide, the methoxy group can be displaced under appropriate conditions. For many SNAr applications, a related precursor such as 2-Chloro-4-nitro-1-(trifluoromethyl)benzene is used, where the chloride is an excellent leaving group. The principles and subsequent steps remain identical.
The general workflow for heterocycle synthesis involves an initial SNAr reaction with a dinucleophilic reagent, followed by a subsequent intramolecular reaction (often cyclization) to form the final ring system.
Caption: General workflow for heterocycle synthesis via SNAr.
Application Protocol: Synthesis of 5-(Trifluoromethyl)benzimidazoles
Benzimidazoles are a privileged scaffold in medicinal chemistry, found in numerous FDA-approved drugs.[12][13] The following protocol details their synthesis from an activated nitro-trifluoromethyl benzene precursor and an o-phenylenediamine.
Mechanistic Rationale
The synthesis is a two-stage process. The first stage is a Buchwald-Hartwig amination or a classical SNAr reaction to form an N-aryl-o-phenylenediamine intermediate. The second stage involves the reduction of the nitro group to an amine, followed by an acid-catalyzed intramolecular cyclocondensation to forge the imidazole ring.
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Trifluoromethylated compounds in the development of new chemical entities.
Application Notes and Protocols for the Strategic Incorporation of Trifluoromethylated Compounds in the Development of New Chemical Entities
Authored by: A Senior Application Scientist
Introduction: The Strategic Advantage of Trifluoromethylation
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms, and particularly the trifluoromethyl (CF₃) group, has emerged as a paramount strategy for optimizing drug candidates.[1] The unique properties of the CF₃ group—a strong electron-withdrawing nature, high lipophilicity, and metabolic stability—profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile.[2][3] Its introduction can lead to enhanced binding affinity with biological targets, improved metabolic stability, and better membrane permeability, which are critical factors in transforming a promising compound into a viable therapeutic agent.[4][5] This guide provides an in-depth exploration of the role of trifluoromethylated compounds in drug development, complete with detailed protocols and practical insights for researchers, scientists, and drug development professionals.
The Multifaceted Impact of the Trifluoromethyl Group on Drug Properties
The trifluoromethyl group is often employed as a bioisostere for other chemical moieties, such as a methyl or chloro group, to fine-tune the steric and electronic properties of a lead compound.[6] This substitution can also protect a reactive methyl group from metabolic oxidation.[6] The profound effects of trifluoromethylation are best understood by examining its influence on key physicochemical and pharmacological parameters.
Modulation of Physicochemical Properties
The introduction of a CF₃ group significantly alters a molecule's fundamental properties, which in turn affects its behavior in biological systems. A comparative analysis of benzylamine and its trifluoromethylated analog, 4-(trifluoromethyl)benzylamine, clearly illustrates this impact.
| Property | Benzylamine | 4-(Trifluoromethyl)benzylamine | Impact of Trifluoromethylation |
| Molecular Weight | 107.15 g/mol | 175.15 g/mol | Increased molecular weight. |
| pKa (at 25°C) | 9.33 | 8.60 (Predicted) | The potent electron-withdrawing nature of the CF₃ group decreases the basicity of the amine, resulting in a lower pKa. This can influence the ionization state of the molecule at physiological pH, affecting receptor interactions and cell permeability.[7][8] |
| LogP (Octanol-Water) | 1.09 | 1.66 | The trifluoromethyl group significantly enhances lipophilicity, which can improve membrane permeability and access to lipophilic binding pockets of target proteins.[7] |
| Water Solubility | Miscible | Sparingly soluble | The increased lipophilicity often leads to decreased aqueous solubility, a critical consideration for formulation and bioavailability.[7] |
Table 1: Comparative Physicochemical Properties of Benzylamine and 4-(Trifluoromethyl)benzylamine.[7]
Enhancement of Metabolic Stability
A primary challenge in drug development is overcoming rapid metabolic degradation. The trifluoromethyl group is exceptionally stable due to the high bond energy of the C-F bond (approximately 116 kcal/mol).[3] This inherent stability makes the CF₃ group resistant to oxidative metabolism by cytochrome P450 enzymes, a common fate for many drug candidates. By replacing a metabolically labile group (like a methyl group) with a CF₃ group, the metabolic stability and, consequently, the half-life of a drug can be significantly increased.[2]
Improvement of Binding Affinity and Selectivity
The electron-withdrawing nature of the trifluoromethyl group can alter the electron density of a molecule, leading to more favorable interactions with the target protein.[2] This can manifest as stronger hydrogen bonds, dipole-dipole interactions, or other non-covalent interactions within the binding pocket. For instance, the CF₃ group in the non-steroidal anti-inflammatory drug (NSAID) Celecoxib contributes to its high selectivity for the COX-2 enzyme over the COX-1 isoform.[9] The sulfonamide side chain of Celecoxib binds to a hydrophilic region near the active site of COX-2, and the trifluoromethyl group enhances this interaction.[1][9]
Synthetic Protocols for the Introduction of the Trifluoromethyl Group
The ability to efficiently introduce a trifluoromethyl group is crucial for the exploration of its potential benefits in drug candidates. A variety of methods have been developed, with nucleophilic trifluoromethylation using the Ruppert-Prakash reagent (TMSCF₃) being a widely adopted and versatile approach.[10][11]
Protocol 1: Nucleophilic Trifluoromethylation of Aldehydes using the Ruppert-Prakash Reagent
This protocol details the trifluoromethylation of an aldehyde, a common transformation in the synthesis of drug intermediates.
Objective: To synthesize a trifluoromethylated alcohol from an aldehyde precursor.
Materials:
-
Benzaldehyde
-
Trimethyl(trifluoromethyl)silane (Ruppert-Prakash reagent, TMSCF₃)[12]
-
Tetrabutylammonium fluoride (TBAF) solution (1M in THF)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous NH₄Cl solution
-
Ethyl acetate
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Standard laboratory glassware (oven-dried)
-
Magnetic stirrer
-
Inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
To an oven-dried flask under an inert atmosphere, add benzaldehyde (1.0 mmol) and anhydrous THF (5 mL).
-
Add the Ruppert-Prakash reagent (TMSCF₃) (1.2 mmol) to the solution.[10]
-
Add the TBAF solution (0.1 mmol) dropwise to the stirred mixture.[10]
-
Stir the reaction at room temperature for 1-2 hours. Monitor the reaction for completion by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous NH₄Cl solution.[10]
-
Extract the mixture with ethyl acetate (3 x 15 mL).
-
Combine the organic layers and dry over anhydrous MgSO₄.
-
Filter the mixture and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired trifluoromethylated alcohol.
Protocol 2: Copper-Catalyzed Trifluoromethylation of Aryl Iodides
This protocol describes a method for the trifluoromethylation of aromatic rings, a common structural motif in pharmaceuticals.
Objective: To synthesize a trifluoromethylated aromatic compound from an aryl iodide.
Materials:
-
Aryl iodide (e.g., 4-iodoanisole)
-
Potassium trifluoroacetate (CF₃CO₂K)
-
Copper(I) iodide (CuI)
-
N-Methyl-2-pyrrolidone (NMP)
-
Standard laboratory glassware for a flow chemistry setup or a high-pressure reaction vessel
-
Magnetic stirrer and heating mantle
Procedure (adapted for batch conditions from flow chemistry principles):
-
In a high-pressure reaction vessel, combine the aryl iodide (1.0 mmol), potassium trifluoroacetate (2.0 mmol), and copper(I) iodide (0.2 mmol).[13]
-
Add anhydrous NMP (5 mL) to the vessel.
-
Seal the vessel and heat the reaction mixture to 160-200°C with vigorous stirring for several hours. The reaction progress should be monitored by gas chromatography-mass spectrometry (GC-MS) or high-performance liquid chromatography (HPLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with water and extract with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to obtain the trifluoromethylated arene.
Case Study: Trifluoromethylated Drugs in Clinical Use
The successful application of trifluoromethylation is evident in numerous FDA-approved drugs. Celecoxib and Fluoxetine are prime examples that highlight the strategic advantage of incorporating the CF₃ group.
Celecoxib (Celebrex®)
Celecoxib is a selective COX-2 inhibitor used to treat pain and inflammation.[1] Its selectivity for COX-2 over COX-1 is a key feature that reduces the risk of gastrointestinal side effects associated with non-selective NSAIDs.[14] The trifluoromethyl group on the pyrazole ring of Celecoxib is crucial for its potent and selective inhibition of COX-2.[9]
Mechanism of Action: Celecoxib inhibits the conversion of arachidonic acid to prostaglandins by selectively binding to the COX-2 enzyme.[1] Prostaglandins are key mediators of inflammation and pain.[1] By inhibiting their synthesis, Celecoxib effectively reduces these symptoms.
Caption: Mechanism of action of Celecoxib.
Fluoxetine (Prozac®)
Fluoxetine is a selective serotonin reuptake inhibitor (SSRI) widely used as an antidepressant.[5] The trifluoromethyl group in fluoxetine, located on the phenoxy ring, enhances its lipophilicity, which is crucial for its ability to cross the blood-brain barrier and reach its target in the central nervous system.[3]
Synthesis Snapshot: The synthesis of fluoxetine involves several key steps, including a Mannich reaction, reduction, and a nucleophilic aromatic substitution (SNAᵣ) to introduce the trifluoromethylphenoxy group.[15]
Drug Development Workflow Incorporating Trifluoromethylation
The decision to incorporate a trifluoromethyl group is a strategic one made during the lead optimization phase of drug discovery.
Caption: Drug development workflow with trifluoromethylation.
Conclusion
The trifluoromethyl group is a powerful tool in the medicinal chemist's arsenal for designing and developing new chemical entities with improved pharmacological profiles. Its ability to enhance metabolic stability, modulate physicochemical properties, and improve binding affinity has been repeatedly demonstrated in a wide range of successful drugs.[2] A thorough understanding of the synthetic methodologies for introducing the CF₃ group, coupled with a strategic approach to its application in lead optimization, will continue to drive the discovery of innovative and effective therapeutics.
References
- The Role of Trifluoromethylated Compounds in Modern Drug Discovery. (n.d.). Vertex AI Search.
- Trifluoromethyl group. (2023, December 19). In Wikipedia.
- What is the mechanism of Celecoxib? (2024, July 17). Patsnap Synapse.
- Celebrex (Celecoxib) Pharmacology. (n.d.). News-Medical.Net.
- Celecoxib. (2023, December 14). In Wikipedia.
- Fluoxetine. (2023, December 29). In Wikipedia.
- Synthesis of Prozac (Fluoxetine). (n.d.). Chemistry Steps.
- Ionic Liquid-assisted Synthesis of Celexocib Using Tris-(2-hydroxyethyl) Ammonium Acetate as an Efficient and Reusable Catalyst. (2018). National Institutes of Health.
- Synthesis of Fluoxetine. (2019). Bridgewater College Digital Commons.
- Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives. (2016). JoVE.
- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2025). MDPI.
- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2025). National Institutes of Health.
- Synthesis of aromatic trifluoromethyl compounds: The potential for large scale application. (2015). ResearchGate.
- Rapid and Efficient Trifluoromethylation of Aromatic and Heteroaromatic Compounds Using Potassium Trifluoroacetate Enabled by a Flow System. (2013). National Institutes of Health.
- Synthesis of trifluoromethyl arenes. (n.d.). Organic Chemistry Portal.
- Nucleophilic trifluoromethylation reactions of organic compounds with (trifluoromethyl)trimethylsilane. (2012). ResearchGate.
- Trimethyl(trifluoromethyl)silane. (2023, May 27). In Wikipedia.
- FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. (2022). MDPI.
- Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. (2024). Journal of Biomedical Research & Environmental Sciences.
- Statistical Analysis of Substituent Effects on pKa of Aniline. (2024). Journal of Engineering Research and Applied Science.
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Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Methoxy-4-nitro-1-(trifluoromethyl)benzene
Welcome to the technical support center for the synthesis of 2-Methoxy-4-nitro-1-(trifluoromethyl)benzene. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot issues encountered during the synthesis of this important chemical intermediate. The following question-and-answer format provides in-depth, field-proven insights to ensure the successful execution of your experiments.
Troubleshooting Guides & Frequently Asked Questions (FAQs)
Question 1: I am experiencing a low yield of the desired this compound. What are the potential causes and how can I improve it?
Answer:
A low yield in this synthesis can stem from several factors, primarily related to the chosen synthetic route and reaction conditions. The two most common routes to synthesize this compound are:
-
Route A: Nitration of 3-Methoxybenzotrifluoride.
-
Route B: Nucleophilic Aromatic Substitution (SNAr) of 2-Chloro-5-nitrobenzotrifluoride with sodium methoxide.
Let's break down the potential issues for each route:
For Route A (Nitration):
-
Incomplete Reaction: Ensure the reaction has gone to completion by monitoring it with appropriate analytical techniques like TLC, GC, or HPLC. If the starting material is still present, consider extending the reaction time or slightly increasing the temperature. However, be cautious as this might promote the formation of byproducts.
-
Suboptimal Nitrating Agent or Conditions: The choice and concentration of the nitrating agent are crucial. A mixture of concentrated nitric acid and sulfuric acid is typically used. The reaction temperature must be carefully controlled, as higher temperatures can lead to unwanted side reactions.
-
Loss of Product During Workup: Significant amounts of the product can be lost during the extraction and purification steps. Ensure efficient extraction from the aqueous layer by using a suitable solvent like dichloromethane. Minimize transfers and use appropriate glassware to reduce mechanical losses.
For Route B (SNAr):
-
Incomplete Reaction: The reaction of 2-chloro-5-nitrobenzotrifluoride with sodium methoxide might be slow. Ensure you are using a sufficient excess of sodium methoxide and an appropriate solvent (e.g., methanol or a polar aprotic solvent like DMF). Heating the reaction is often necessary to drive it to completion.
-
Presence of Water: Sodium methoxide is highly reactive with water. Ensure all your reagents and glassware are dry to prevent the consumption of your nucleophile and the formation of phenolic byproducts.
The following diagram illustrates the two primary synthetic routes:
Caption: Primary synthetic routes to this compound.
Question 2: My final product is contaminated with significant amounts of isomeric byproducts. How can I minimize their formation?
Answer:
Isomer formation is a very common issue, particularly when using the nitration route (Route A). The methoxy group is an ortho-, para-director, while the trifluoromethyl group is a meta-director. When nitrating 3-methoxybenzotrifluoride, you can expect the formation of several isomers.
The mononitration of a substituted benzotrifluoride can result in the formation of 2-nitro, 4-nitro, and 6-nitro isomers.
Strategies to Minimize Isomer Formation:
-
Temperature Control: Lowering the reaction temperature during nitration can significantly improve the regioselectivity. Running the reaction at temperatures between -40°C to 10°C is recommended. Precise temperature control is critical to favor the formation of the desired isomer.
-
Slow Addition of Nitrating Agent: Add the nitrating agent (e.g., a mixture of nitric acid and sulfuric acid) slowly and dropwise to the solution of the starting material. This helps to maintain a low localized concentration of the nitrating agent and better control the reaction exotherm, which can influence isomer distribution.
-
Choice of Nitrating Agent: While mixed acid is common, other nitrating agents like dinitrogen pentoxide or nitronium tetrafluoroborate can be explored for potentially higher selectivity.
The following table summarizes the directing effects of the substituents on 3-methoxybenzotrifluoride and the likely nitration products:
| Substituent | Position | Directing Effect | Favored Nitration Positions |
| -OCH3 | 1 | Ortho, Para | 2, 4, 6 |
| -CF3 | 3 | Meta | 5 |
The interplay of these directing effects leads to a mixture of products. The desired this compound is formed by nitration at the 4-position, which is para to the methoxy group.
This diagram illustrates the formation of potential isomers during the nitration of 3-methoxybenzotrifluoride:
Caption: Formation of isomeric byproducts during nitration.
Question 3: I am observing byproducts that are not isomers of my target compound. What could they be and how do I avoid them?
Answer:
Besides isomeric impurities, other byproducts can arise from side reactions, especially under harsh conditions.
-
Over-nitration Products: If the reaction conditions are too forcing (e.g., high temperature, excess nitrating agent), dinitro or even trinitro derivatives can be formed. To avoid this, use a stoichiometric amount of the nitrating agent and maintain a low reaction temperature.
-
Oxidation Byproducts: While the methoxy and trifluoromethyl groups are relatively stable, if other more sensitive functional groups were present on a more complex starting material, they could be susceptible to oxidation by the nitric acid.
-
Hydrolysis Products: The trifluoromethyl group can be sensitive to hydrolysis under certain conditions, although this is less common with nitrating acids unless there is a high water content and high temperatures.
-
Phenolic Byproducts (in Route B): In the SNAr route, if there is moisture present, the sodium methoxide can be hydrolyzed to sodium hydroxide, which can then react with the starting material to form a hydroxynitrobenzotrifluoride byproduct.
Question 4: What are the best practices for purifying the crude this compound?
Answer:
Effective purification is crucial to obtain a high-purity final product. The choice of purification method will depend on the nature of the impurities.
-
Recrystallization: This is a highly effective technique for removing impurities if a suitable solvent system can be found. The principle is to find a solvent in which the desired product is highly soluble at an elevated temperature but sparingly soluble at a lower temperature, while the impurities remain soluble at the lower temperature. Alcohols like ethanol or isopropanol are often good starting points for phenolic compounds and their ethers.
-
Column Chromatography: For separating isomers with similar polarities, column chromatography is often the most effective method. A systematic approach to solvent system selection (e.g., using a gradient of hexane and ethyl acetate) will be necessary to achieve good separation.
-
Distillation: If the isomeric byproducts have sufficiently different boiling points, distillation can be an effective method for separation.
Experimental Protocol: General Recrystallization Procedure
-
Dissolution: Place the crude product in an Erlenmeyer flask and add a minimal amount of a suitable solvent (e.g., ethanol). Heat the mixture gently with stirring and add more hot solvent until the solid completely dissolves.
-
Hot Filtration: If there are insoluble impurities, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask. This step should be done rapidly to prevent premature crystallization.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals. Further cooling in an ice bath can maximize the yield.
-
Isolation and Drying: Collect the crystals by vacuum filtration using a Buchner funnel. Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities. Dry the crystals thoroughly, preferably in a vacuum oven at a low temperature.
The following workflow outlines the decision-making process for purification:
Caption: Decision workflow for the purification of the target compound.
References
- EP0129528B1 - Process for the preparation of nitro-substituted benzotrifluoride compounds - Google P
- Process for the preparation of nitro-substituted benzotrifluoride compounds - European P
- EP0129528B1 - Process for the preparation of nitro-substituted benzotrifluoride compounds - Google P
- Common side reactions in the synthesis of 2-Chloro-5-nitrobenzaldehyde - Benchchem
- EP2621885B1 - Methods of synthesizing 2-methoxymethyl-1,4-benzenediamine - Google P
- [The reaction of m-chloronitrobenzene with sodium methoxide is much slower.. - Filo]([Link]
Purification of 2-Methoxy-4-nitro-1-(trifluoromethyl)benzene by column chromatography.
Welcome to the technical support center for the chromatographic purification of 2-Methoxy-4-nitro-1-(trifluoromethyl)benzene. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this and structurally related compounds. Here, we consolidate field-proven insights and foundational chromatographic principles into a practical, question-and-answer format to address the specific challenges you may encounter.
I. Frequently Asked Questions (FAQs)
This section addresses the most common initial queries regarding the setup of a successful purification protocol.
Q1: What is a recommended starting solvent system for Thin Layer Chromatography (TLC) analysis of this compound?
A good starting point for TLC analysis is a non-polar solvent system, typically a mixture of hexanes (or petroleum ether) and ethyl acetate.[1] Given the polarity imparted by the methoxy and nitro groups, a ratio of 8:2 or 7:3 (Hexanes:Ethyl Acetate) is a logical starting point. The trifluoromethyl group is strongly electron-withdrawing but its effect on polarity is less pronounced than the other functional groups.
Q2: What is the ideal Retention Factor (Rf) on a TLC plate for effective separation by column chromatography?
For optimal separation, aim for an Rf value for your target compound in the range of 0.25 to 0.35 .[2] An Rf in this range ensures that the compound interacts sufficiently with the stationary phase for separation to occur, without requiring excessively large volumes of solvent for elution. If your Rf is too high (>0.5), the compound will elute too quickly with poor separation. If it's too low (<0.1), elution will be prolonged, leading to band broadening and diffuse fractions.[3]
Q3: What stationary phase is most suitable for this purification?
Silica gel (SiO2) is the standard and most effective stationary phase for this type of molecule. It is a polar adsorbent that interacts with the polar methoxy and nitro functional groups of the analyte.[4] For particularly challenging separations, other stationary phases like alumina could be considered, but silica gel is the recommended starting point.[3]
Q4: My crude material is not dissolving well in the mobile phase. How should I load it onto the column?
If your compound has poor solubility in the initial, non-polar mobile phase, the dry loading technique is highly recommended.[5] This involves pre-adsorbing your crude material onto a small amount of silica gel.
II. Step-by-Step Experimental Protocol: Flash Column Chromatography
This protocol provides a detailed methodology for the purification of this compound.
Protocol Summary Table
| Parameter | Recommendation | Rationale |
| Stationary Phase | Silica Gel (60 Å, 230-400 mesh) | Standard polar stationary phase offering good resolution for nitroaromatic compounds. |
| Mobile Phase | Hexanes:Ethyl Acetate (Gradient) | Provides good selectivity and allows for elution of a range of impurities. |
| TLC Visualization | UV lamp (254 nm) | The aromatic rings and nitro group are strong UV chromophores. |
| Loading Method | Dry Loading | Prevents poor initial banding due to low solubility in non-polar solvents. |
| Elution Strategy | Gradient Elution | Starts non-polar to elute non-polar impurities, then increases polarity to elute the product. |
Detailed Procedure
-
TLC System Development:
-
Prepare several TLC chambers with varying ratios of Hexanes:Ethyl Acetate (e.g., 9:1, 8:2, 7:3).
-
Spot your crude reaction mixture on a TLC plate and develop in the different solvent systems.
-
Identify the system that provides an Rf of ~0.3 for the target compound. This will be your starting elution solvent.
-
-
Sample Preparation (Dry Loading): [5]
-
Dissolve your crude material (e.g., 1.0 g) in a minimal amount of a volatile solvent like dichloromethane or acetone.
-
Add 2-3 times the mass of silica gel (2-3 g) to the solution.
-
Remove the solvent under reduced pressure (rotary evaporator) until a dry, free-flowing powder is obtained.[5]
-
-
Column Packing:
-
Select a glass column of appropriate size (a 40-50 mm diameter column is suitable for 1-5 g of crude material).
-
Add a small plug of cotton or glass wool to the bottom, followed by a thin layer of sand.
-
Prepare a slurry of silica gel (e.g., 50 g for 1 g of crude material) in your initial, least polar solvent (e.g., 9:1 Hexanes:EtOAc).
-
Pour the slurry into the column and use gentle air pressure to pack the bed, ensuring no air bubbles are trapped.[6] The final packed silica height should be around 15-20 cm.
-
Allow the solvent to drain until it is level with the top of the silica bed.
-
-
Loading and Elution:
-
Carefully add your dry-loaded sample as a uniform layer on top of the packed silica bed.
-
Gently add a thin protective layer of sand over the sample.
-
Carefully add the initial eluent to the column and begin elution, collecting fractions.
-
Start with a less polar solvent system (e.g., 95:5 Hexanes:EtOAc) to remove non-polar impurities.
-
Gradually increase the polarity of the mobile phase (gradient elution) as determined by your TLC analysis (e.g., move to 9:1, then 8:2).[2][7]
-
Monitor the collected fractions by TLC to identify which ones contain your purified product.
-
-
Product Isolation:
-
Combine the pure fractions.
-
Remove the solvent under reduced pressure.
-
Place the resulting solid or oil under high vacuum to remove residual solvents.
-
Obtain the mass and characterize the final product (NMR, MS, etc.).
-
III. Troubleshooting Guide
This section is designed to solve specific problems you might encounter during the purification process.
Troubleshooting Workflow Diagram
Caption: A logical workflow for diagnosing and solving common column chromatography issues.
Problem 1: My product is co-eluting with an impurity.
-
Cause: The chosen solvent system does not have sufficient selectivity to resolve the compounds. The polarity difference between your product and the impurity is too small for the current mobile phase.
-
Solution:
-
Refine the Solvent System: Test different solvent combinations. Sometimes, replacing ethyl acetate with another solvent of similar polarity, like dichloromethane or a mixture of tert-butyl methyl ether (MTBE) and hexanes, can alter the selectivity and improve separation. Aromatic compounds can sometimes show improved separation with solvents that can engage in π-π interactions.[8]
-
Use a Slower Gradient: If you are running a gradient, make it shallower. A slower, more gradual increase in polarity can often resolve closely eluting spots.
-
Reduce the Load: Overloading the column is a common cause of poor separation.[9] Reduce the amount of crude material relative to the amount of silica gel. A common rule of thumb is a 1:50 to 1:100 ratio of sample to silica.
-
Problem 2: My compound is not eluting from the column, even with a highly polar solvent system (e.g., 100% Ethyl Acetate).
-
Cause 1: Irreversible Adsorption: The compound may be interacting too strongly with the acidic silica gel. The nitro and methoxy groups can be Lewis basic and interact strongly with acidic silanol groups on the silica surface.
-
Solution 1: First, try flushing the column with an even more polar solvent like methanol. A small percentage of methanol (1-5%) in dichloromethane can elute very polar compounds.
-
Cause 2: Compound Decomposition: The compound may have degraded on the column.[3] Nitroaromatic compounds can be sensitive, and prolonged exposure to acidic silica can sometimes lead to decomposition.[10] The trifluoromethyl group is generally stable under these conditions.[11]
-
Solution 2:
-
Test for Stability: Spot your compound on a TLC plate and let it sit for a few hours. Then, develop the plate. If a new spot appears or the original spot diminishes, your compound is likely unstable on silica.
-
Deactivate the Silica: If instability is confirmed, you can use silica gel that has been treated with a base, such as triethylamine. Pre-treating the silica slurry with 0.1-1% triethylamine can neutralize the acidic sites.[3] Alternatively, switching to a different stationary phase like neutral alumina may be necessary.
-
Problem 3: The collected fractions show significant tailing, leading to cross-contamination.
-
Cause 1: Poor Packing or Loading: An unevenly packed column or improper sample loading can cause the sample band to spread unevenly as it moves down the column.
-
Solution 1: Ensure the column is packed homogeneously without any cracks or channels. When loading the sample, make sure it is applied as a narrow, concentrated band.[5] Dry loading is highly effective at preventing this.[5]
-
Cause 2: Secondary Interactions: Acidic or basic impurities in the sample or strong interactions with the stationary phase can cause tailing.
-
Solution 2: Add a modifier to your mobile phase. If the tailing is caused by an acidic impurity or interaction, adding a small amount of a base like triethylamine (~0.1%) to the eluent can improve peak shape. Conversely, if a basic impurity is the issue, a small amount of acetic acid can help.
Problem 4: I don't see any spots on my TLC after running the column.
-
Cause 1: The compound eluted very quickly in the solvent front.[3] This happens if the initial mobile phase was too polar.
-
Solution 1: Concentrate the very first fractions collected and re-analyze by TLC. Always collect the "solvent front" as a fraction.
-
Cause 2: The collected fractions are too dilute to be seen by TLC.[3]
-
Solution 2: Take a larger aliquot from your collected fractions, or concentrate a portion of the fraction before spotting it on the TLC plate.
-
Cause 3: The compound has decomposed and is no longer UV-active or has streaked so badly it is not visible as a spot.
-
Solution 3: Refer to the solutions for Problem 2 regarding compound stability.
IV. References
-
Optimizing the Separation of 20 Nitro-aromatics Using Consecutively, a Phenyl-Hexyl Column with p-p Interaction and a C-18 Colum. Agilent. 8
-
Solvent selection in liquid chromatography. Molnar Institute. 4
-
Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. ChemistryViews. 5
-
Mobile Phase Optimization: A Critical Factor in HPLC. Phenomenex. 12
-
TROUBLESHOOTING GUIDE. Phenomenex. 13
-
Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks. alwsci. 7
-
Quick Troubleshooting Guide For HPLC Column Usage. Biovanix Chromatography. 14
-
Troubleshooting Flash Column Chromatography. University of Rochester Department of Chemistry. 3
-
Considerations for Selecting and Maintaining Column Phases for Optimizing Liquid Chromatography. Separation Science. 15
-
GC Column Troubleshooting Guide. Phenomenex. 9
-
Supporting information. The Royal Society of Chemistry. 1
-
Process for the preparation of 4-substituted-1-(trifluoromethoxy)benzene compounds. Google Patents. 16
-
Process for the preparation of 4-nitro-2-(trifluoromethyl)-1-(1-nitroethyl)-benzene. Google Patents. 17
-
Purification of Organic Compounds by Flash Column Chromatography. Organic Syntheses. 6
-
This compound. 2a biotech. 18
-
4-Methoxy-2-nitro-1-(trifluoromethyl)benzene. Sigma-Aldrich. 19
-
Technical Support Center: Purification of 2-Trifluoromethyl-2'-methoxychalcone. Benchchem. 2
-
4-Methoxy-2-nitro-1-(trifluoromethyl)benzene. Sigma-Aldrich. 20
-
The stability and reactivity of tri-, di-, and monofluoromethyl/methoxy/methylthio groups on arenes under acidic and basic conditions. Organic Chemistry Frontiers (RSC Publishing). 11
-
A Comparative Guide to the Stability of Compounds Derived from 2-(Bromomethyl)-4-chloro-1-nitrobenzene. Benchchem. 10
Sources
- 1. rsc.org [rsc.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Chromatography [chem.rochester.edu]
- 4. molnar-institute.com [molnar-institute.com]
- 5. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 6. orgsyn.org [orgsyn.org]
- 7. Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks - Industry news - News [alwsci.com]
- 8. agilent.com [agilent.com]
- 9. GC Column Troubleshooting Guide | Phenomenex [phenomenex.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. The stability and reactivity of tri-, di-, and monofluoromethyl/methoxy/methylthio groups on arenes under acidic and basic conditions - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 12. Mobile Phase Optimization: A Critical Factor in HPLC [phenomenex.com]
- 13. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
- 14. bvchroma.com [bvchroma.com]
- 15. Considerations for Selecting and Maintaining Column Phases for Optimizing Liquid Chromatography | Separation Science [sepscience.com]
- 16. WO2016125185A2 - Process for the preparation of 4-substituted-1-(trifluoromethoxy)benzene compounds - Google Patents [patents.google.com]
- 17. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
- 18. 2abiotech.net [2abiotech.net]
- 19. 4-Methoxy-2-nitro-1-(trifluoromethyl)benzene | 25889-37-6 [sigmaaldrich.com]
- 20. 4-Methoxy-2-nitro-1-(trifluoromethyl)benzene | 25889-37-6 [sigmaaldrich.com]
Technical Support Center: Column Chromatography Purification of 4-Fluoro-2-methoxy-N-methylaniline
Welcome to the technical support center for the purification of 4-Fluoro-2-methoxy-N-methylaniline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the column chromatography of this compound. Here, we will address common challenges and provide practical solutions in a direct question-and-answer format to ensure the successful isolation of your target molecule.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge when purifying 4-Fluoro-2-methoxy-N-methylaniline and similar aromatic amines using silica gel column chromatography?
A1: The principal challenge arises from the basic nature of the secondary amine group in 4-Fluoro-2-methoxy-N-methylaniline, which interacts strongly with the acidic silanol groups (Si-OH) on the surface of standard silica gel.[1] This acid-base interaction can lead to significant peak tailing, where the compound elutes slowly and asymmetrically from the column.[1] In severe cases, this can result in poor separation from impurities, reduced product recovery, and broad, difficult-to-concentrate fractions.[1][2]
Q2: What is a standard starting mobile phase for the purification of 4-Fluoro-2-methoxy-N-methylaniline on a silica gel column?
A2: A common and effective mobile phase system for aromatic amines like 4-Fluoro-2-methoxy-N-methylaniline is a mixture of a non-polar solvent like hexane or petroleum ether and a moderately polar solvent such as ethyl acetate.[3] A typical starting point would be a gradient of petroleum ether and ethyl acetate.[3] For similar N-methylaniline derivatives, elution has been successfully achieved with highly non-polar mixtures, such as 50:1 petroleum ether:ethyl acetate.[4] It is always recommended to first determine the optimal solvent ratio using Thin Layer Chromatography (TLC).
Q3: How can I prevent peak tailing during the column chromatography of 4-Fluoro-2-methoxy-N-methylaniline on silica gel?
A3: To counteract the strong interaction between the basic amine and acidic silica, it is highly recommended to add a basic modifier to your mobile phase.[1] The most common and effective strategy is to add a small percentage, typically 0.1-2%, of triethylamine (TEA) to the eluent mixture.[1] TEA acts as a competitive base, neutralizing the acidic silanol sites on the silica gel and allowing the 4-Fluoro-2-methoxy-N-methylaniline to elute more symmetrically.[1][5]
Q4: Are there alternative stationary phases I can use if tailing persists or if my compound is sensitive to silica gel?
A4: Yes, if tailing remains an issue even with a basic modifier, or if you suspect your compound may be degrading on the acidic silica surface, several alternative stationary phases can be employed:[6][7]
-
Neutral Alumina: This is an excellent alternative for the purification of basic compounds as it lacks the acidic silanol groups found in silica gel.[1]
-
Amine-functionalized Silica: These specialized columns have an amine-modified surface that masks the acidic silanols, leading to improved peak shape and predictable retention for basic compounds without the need for mobile phase modifiers.[2][8][9]
-
Deactivated Silica Gel: The acidity of silica gel can be reduced, making it less harsh on sensitive compounds.[1]
-
Reverse-Phase Silica (C18): For more polar aniline derivatives, reverse-phase chromatography using a non-polar stationary phase and a polar mobile phase (e.g., methanol/water or acetonitrile/water) can be a suitable option.[1]
Troubleshooting Guide
Problem: My compound is not moving from the baseline on the TLC plate (Rf = 0), even in 100% ethyl acetate.
-
Cause: Your compound may be too polar for the chosen normal-phase system, or it is irreversibly adsorbing to the silica gel.
-
Solution:
-
Increase Mobile Phase Polarity: Try a more polar solvent system. A common solution for very polar compounds is to use a mixture of dichloromethane (DCM) and methanol (MeOH).[8] You can also prepare a stock solution of 10% ammonium hydroxide in methanol and use 1-10% of this solution in dichloromethane.[6]
-
Consider Reverse-Phase Chromatography: If your compound is highly polar, it may be better suited for reverse-phase chromatography on a C18 column.[1]
-
Problem: My compound streaks badly on the TLC plate and the purified fractions from the column show broad, tailing peaks.
-
Cause: This is a classic sign of strong interaction between your basic amine and the acidic silica gel.[1]
-
Solution:
-
Add Triethylamine (TEA): As mentioned in the FAQs, add 0.1-2% TEA to your mobile phase (e.g., hexane/ethyl acetate) to neutralize the silica surface.[1]
-
Switch to a Different Stationary Phase: If adding TEA does not resolve the issue, consider using neutral alumina or an amine-functionalized silica column.[1][2][8]
-
Problem: I see a new, more polar spot appearing on my TLC plate after spotting my compound and letting the plate sit for a while before developing.
-
Cause: Your compound may be degrading on the acidic silica gel.[6][7]
-
Solution:
-
Perform a Stability Test: Spot your compound on a TLC plate and run a 2D TLC. After the first development, let the plate dry, then rotate it 90 degrees and re-develop in the same solvent system. If a new spot appears that is not on the diagonal, it indicates decomposition on the silica.[6][7]
-
Use a Deactivated Stationary Phase: Switch to a less acidic stationary phase like deactivated silica gel or neutral alumina to minimize degradation.[1]
-
Problem: My purified compound contains an unknown impurity that was not visible in the initial reaction mixture.
-
Cause: The impurity could be a result of compound degradation during the purification process on silica gel.[6][7] Another possibility is the formation of byproducts during the synthesis, such as the over-methylation to form a tertiary amine, which may have similar chromatographic behavior.[10]
-
Solution:
-
Re-evaluate Purification Conditions: Use the strategies mentioned above to minimize on-column degradation, such as adding TEA or changing the stationary phase.
-
Optimize Reaction Conditions: To avoid the formation of N,N-dimethylated byproducts, carefully control the stoichiometry of the methylating agent and optimize reaction time and temperature.[10]
-
Summary of Recommended Chromatography Conditions
| Parameter | Recommendation | Rationale |
| Stationary Phase | Silica Gel (with modifier) | Cost-effective and widely available.[1] |
| Neutral Alumina | Ideal for basic compounds, prevents tailing.[1] | |
| Amine-functionalized Silica | Excellent for amines, provides symmetric peaks without mobile phase modifiers.[2][8] | |
| Mobile Phase | Hexane/Ethyl Acetate or Petroleum Ether/Ethyl Acetate | Standard normal-phase system with tunable polarity.[3] |
| Mobile Phase Modifier | 0.1-2% Triethylamine (TEA) | Neutralizes acidic silanol groups on silica, preventing peak tailing.[1] |
| Loading Technique | Wet or Dry Loading | If the compound has poor solubility in the mobile phase, dry loading is recommended.[11] |
Experimental Protocol: Column Chromatography of 4-Fluoro-2-methoxy-N-methylaniline
-
Slurry Preparation: Prepare a slurry of silica gel in your initial, low-polarity mobile phase (e.g., 98:2 Hexane:Ethyl Acetate with 0.1% TEA).
-
Column Packing: Pour the slurry into your column and allow it to pack under gravity or with gentle pressure. Ensure the solvent level never drops below the top of the silica bed.
-
Sample Loading:
-
Wet Loading: Dissolve your crude 4-Fluoro-2-methoxy-N-methylaniline in a minimal amount of the mobile phase (or a slightly more polar solvent like dichloromethane if necessary) and carefully add it to the top of the silica bed.[11]
-
Dry Loading: If your compound is not very soluble in the mobile phase, dissolve it in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the packed column.[11]
-
-
Elution: Begin eluting with your initial mobile phase. Gradually increase the polarity (e.g., by increasing the percentage of ethyl acetate) to elute your compound.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain your purified 4-Fluoro-2-methoxy-N-methylaniline.
Troubleshooting Workflow Diagram
Caption: Troubleshooting workflow for column chromatography.
References
- Benchchem. Technical Guide: 4-Fluoro-2-methoxy-N-methylaniline.
- Benchchem. Technical Support Center: Synthesis of 4-Fluoro-2-methoxy-N-methylaniline.
- alwsci.
- Muñoz, M. A. et al. "How can I prevent peak tailing in HPLC?".
- Restek. What do Chromatograms tell us?
- SIELC Technologies. Separation of N-Methylaniline on Newcrom R1 HPLC column.
- Chromatography Forum. severe tailing on column. 2007.
- Biotage.
- PubMed.
- University of Rochester, Department of Chemistry.
- ResearchGate. Reversed phase HPLC of oxyethylates of N-methylaniline and N-ethylaniline.
- Biotage. Is there an easy way to purify organic amines?. 2023.
- MAC-MOD Analytical. The Two Reasons Why HPLC Peaks Tail and How to Reduce Peak Tailing. YouTube, 2025.
- Benchchem.
- N-Methylation of ortho-Substituted Aromatic Amines with Methanol Catalyzed by 2-Arylbenzo[d]oxazole NHC-Ir(III)
- ChemistryViews.
- Biovanix Chromatography. Quick Troubleshooting Guide For HPLC Column Usage.
- Zeyn, J. et al. "Quantification of aniline and N-methylaniline in indigo". PMC - PubMed Central - NIH, 2021.
- Liquid Chromatography Problem Solving and Troubleshooting.
- ResearchGate.
- HELDA - University of Helsinki.
- The Royal Society of Chemistry.
- A Highly Active Catalyst for Pd-Catalyzed Amination Reactions: Cross - Supporting Inform
- SIELC Technologies. Separation of 4-Methoxy-2-methylaniline on Newcrom R1 HPLC column.
- Benchchem.
- NIST. Aniline, N-methyl-. the NIST WebBook.
- Sigma-Aldrich. 4-Fluoro-N-methylaniline 97 459-59-6.
- Fisher Scientific. 4-Fluoro-N-methylaniline, 97%.
- ResearchGate.
- Amerigo Scientific. 4-Fluoro-N-methylaniline (97%).
- University of Rochester, Department of Chemistry.
- ResearchG
- MDPI.
Sources
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Technical Support Center: Recrystallization of Trifluoromethylated Nitroaromatics
Welcome to the technical support center for the purification of trifluoromethylated nitroaromatics. This guide is designed for researchers, medicinal chemists, and process development professionals who encounter challenges during the recrystallization of this unique class of compounds. The presence of both a trifluoromethyl (-CF3) group and a nitro (-NO2) group on an aromatic ring creates a molecule with distinct electronic and physical properties that can make purification non-trivial.
The strong electron-withdrawing nature of these groups significantly influences the molecule's polarity, solubility, and crystal packing forces.[1][2] This guide provides field-proven insights and systematic troubleshooting strategies to help you achieve high purity and yield.
Troubleshooting Guide: A Problem-Solution Approach
This section directly addresses the most common issues encountered during the recrystallization of trifluoromethylated nitroaromatics in a question-and-answer format.
Q1: My compound "oiled out" instead of forming crystals. What happened and how do I fix it?
A1: "Oiling out" is a common problem where the compound separates from the solution as a liquid phase (an oil) rather than a solid crystalline lattice.[3][4] This is particularly prevalent with compounds that have low melting points or when the solution is highly supersaturated.[5][6] The oil is essentially a molten, impure form of your compound, and it often traps impurities more effectively than the solvent, defeating the purpose of recrystallization.[6][7]
Underlying Causes & Solutions:
-
High Supersaturation / Rapid Cooling: If the solution is cooled too quickly, molecules don't have time to orient themselves into a crystal lattice. Liquid-liquid phase separation becomes kinetically favored.[4]
-
Solution: Reheat the solution to redissolve the oil. Add a small amount (5-10%) of additional hot solvent to ensure complete dissolution.[5][6] Allow the flask to cool very slowly. Insulate the flask with glass wool or place it in a large beaker of hot water and allow it to cool to room temperature undisturbed before moving to an ice bath.[4]
-
-
Low Melting Point: The melting point of your impure compound may be lower than the temperature of the solution as it becomes saturated. Impurities often depress the melting point.[6]
-
Inappropriate Solvent Choice: The solvent may be too "good" or too "poor," leading to conditions ripe for oiling out.
-
Solution: If the compound is extremely soluble, consider a different solvent. If using a mixed-solvent pair, try adjusting the ratio. Sometimes, adding the anti-solvent at a slightly lower temperature can prevent oiling.[8]
-
Below is a logical workflow to diagnose and resolve an oiling out event.
Caption: Troubleshooting workflow for addressing oiling out events.
Q2: I've cooled my solution, even in an ice bath, but no crystals have formed. What should I do?
A2: This is a classic sign of either using too much solvent or the solution being stubbornly supersaturated.[5][9]
Underlying Causes & Solutions:
-
Excess Solvent: This is the most common reason for crystallization failure.[5] If the solution is not saturated at the lower temperature, crystals cannot form.
-
Solution: Gently heat the solution and boil off a portion of the solvent (10-20% of the volume) in a fume hood.[6] Allow the more concentrated solution to cool again. Repeat if necessary, but be careful not to remove too much solvent, which could cause the product to precipitate out with impurities.[10]
-
-
Supersaturation: The solution contains more dissolved solute than it theoretically should at that temperature, but there is no nucleation site for crystals to begin growing.[5]
-
Solution 1: Scratching. Use a clean glass rod to gently scratch the inner surface of the flask at the air-liquid interface. The microscopic imperfections on the glass provide a surface for nucleation.[9]
-
Solution 2: Seeding. If you have a small crystal of the pure compound, add it to the cold solution.[5] This "seed crystal" acts as a template for further crystal growth. This is the most reliable method to induce crystallization.[3]
-
Q3: My yield is very low. Where did my compound go?
A3: Low recovery can be frustrating. Assuming the initial mass was correct, the loss typically occurs at a few key stages.[10]
Underlying Causes & Solutions:
-
Using Too Much Solvent: As discussed in Q2, excess solvent will keep more of your compound dissolved in the mother liquor even at low temperatures.[10] A good recrystallization solvent should dissolve the compound when hot but have very low solubility when cold.[8][11]
-
Solution: Always use the minimum amount of hot solvent required to fully dissolve your solid.[12][13] If you have already filtered your crystals and suspect the mother liquor is still rich in product, you can try to concentrate it by boiling off some solvent and cooling to obtain a second crop of crystals. Be aware this second crop may be less pure.
-
-
Premature Crystallization: If the compound crystallizes in the filter funnel during hot filtration to remove insoluble impurities, you will lose a significant portion of your product.[9]
-
Washing with Room Temperature or Warm Solvent: Washing the collected crystals is meant to remove residual mother liquor containing soluble impurities. If the wash solvent is not ice-cold, it will redissolve some of your purified product.[10]
-
Solution: Always wash your filtered crystals with a minimal amount of ice-cold recrystallization solvent.[11] Ensure the solvent has been chilled in an ice bath for several minutes.
-
Frequently Asked Questions (FAQs)
Q1: How do I choose the right solvent for a trifluoromethylated nitroaromatic compound?
A1: Selecting the right solvent is the most critical step for a successful recrystallization.[15][16] The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[8] For this class of compounds, the highly polar nitro group and the lipophilic, electron-withdrawing trifluoromethyl group create a unique solubility profile.[1][17]
Solvent Selection Strategy:
-
Start with Literature: Check databases like SciFinder or Reaxys for your specific compound or structurally similar ones to see what solvents have been used successfully.[8]
-
Small-Scale Testing: If no data is available, test solubility with a small amount of your compound (~20 mg) in various solvents (~0.5 mL).[18]
-
Polarity Matching: "Like dissolves like" is a good starting point.[10][11] These compounds are often moderately polar. Test a range of solvents.
-
Consider Mixed Solvents: If no single solvent is ideal, a mixed-solvent system is an excellent alternative.[8] This involves dissolving the compound in a "good" solvent (in which it is very soluble) and then adding a miscible "anti-solvent" (in which it is poorly soluble) dropwise until the solution becomes cloudy (the saturation point). Re-heat gently to get a clear solution, then cool slowly.[13]
| Solvent | Polarity | Boiling Point (°C) | Comments & Typical Use |
| Hexane/Heptane | Nonpolar | 69 / 98 | Often used as the anti-solvent in a mixed-solvent system with a more polar solvent like ethyl acetate or acetone.[19] Good for precipitating moderately polar compounds. |
| Toluene | Nonpolar | 111 | Can be a good single solvent for less polar aromatics. Its high boiling point allows for a large solubility difference upon cooling. |
| Dichloromethane | Polar | 40 | Often too good of a solvent, but its low boiling point makes it easy to remove. Can be used as the "good" solvent in a pair with hexane. |
| Ethyl Acetate | Polar | 77 | A versatile, moderately polar solvent. Frequently used in a pair with hexanes.[19] |
| Acetone | Polar | 56 | A strong, polar solvent. Can be paired with water or hexanes.[19] Its low boiling point requires careful handling during hot filtration. |
| Ethanol/Methanol | Polar | 78 / 65 | Good polar, protic solvents. Often used in a pair with water for more polar compounds.[8] The high solubility of many organics in hot ethanol provides a steep solubility curve. |
| Water | Polar | 100 | Generally, these compounds have low solubility in water, making it an excellent anti-solvent when paired with a water-miscible solvent like ethanol or acetone.[19] |
Solvent Selection Workflow Diagram:
Sources
- 1. Trifluoromethyl group - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. mt.com [mt.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 8. Chemistry Teaching Labs - Solvent Choice [chemtl.york.ac.uk]
- 9. Problems in recrystallization | Recrystallization | Laboratory techniques [biocyclopedia.com]
- 10. people.chem.umass.edu [people.chem.umass.edu]
- 11. people.chem.umass.edu [people.chem.umass.edu]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Home Page [chem.ualberta.ca]
- 14. m.youtube.com [m.youtube.com]
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- 16. Recrystallization [sites.pitt.edu]
- 17. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 18. youtube.com [youtube.com]
- 19. Reagents & Solvents [chem.rochester.edu]
Troubleshooting guide for the purification of 6-(trifluoromethyl)isoquinolin-1(2H)-one.
Technical Support Center: Purification of 6-(Trifluoromethyl)isoquinolin-1(2H)-one
This guide is designed for researchers, scientists, and drug development professionals to address common challenges in the purification of 6-(trifluoromethyl)isoquinolin-1(2H)-one. The isoquinolinone scaffold is a key structural motif in medicinal chemistry, and the addition of a trifluoromethyl group can enhance metabolic stability and binding affinity, making this compound a valuable building block.[1][2][3] However, these same features can introduce specific purification challenges. This document provides a series of troubleshooting solutions and best practices in a direct question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: What are the key physicochemical properties of 6-(trifluoromethyl)isoquinolin-1(2H)-one that influence its purification?
A1: Understanding the compound's properties is critical for designing an effective purification strategy.
-
Structure and Tautomerism: The compound exists in equilibrium between the lactam (amide) and lactim (enol) forms, with the lactam form typically predominating.[4] This influences its polarity and hydrogen bonding capacity.
-
Acidity/Basicity: The lactam N-H proton is weakly acidic, while the carbonyl oxygen and the ring nitrogen (in the lactim form) are weakly basic.[4] The parent isoquinoline has a pKa of 5.14.[4][5] The potent electron-withdrawing effect of the -CF3 group significantly reduces the basicity of the molecule.[4][6] This makes it sensitive to strongly acidic or basic conditions, which could lead to degradation.
-
Solubility: It is expected to have low solubility in water but good solubility in common organic solvents like ethanol and dimethylformamide (DMF).[1][4]
-
Appearance: It is typically a light yellow or off-white solid.[1]
Q2: What are the most common impurities I might encounter during the synthesis and purification of this compound?
A2: Impurities typically arise from starting materials or side reactions during synthesis.[7] Common synthetic routes like the Bischler-Napieralski reaction can present challenges due to the electron-withdrawing -CF3 group, potentially leading to incomplete reactions or the formation of isomers.[6][8] Be prepared to encounter:
-
Unreacted starting materials (e.g., 4-(trifluoromethyl)phenethylamine).
-
Intermediates from incomplete cyclization or oxidation.[6][8]
-
Structurally related isomers that can be difficult to separate.[6][7]
-
Byproducts from side reactions, such as styrenes from a retro-Ritter type reaction.[8]
Q3: What analytical techniques are best for assessing the purity of 6-(trifluoromethyl)isoquinolin-1(2H)-one?
A3: A combination of techniques is recommended for a comprehensive purity assessment.
-
Thin-Layer Chromatography (TLC): Excellent for rapid, real-time monitoring of reaction progress and column chromatography fractions.[7][9]
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative purity data. Both normal-phase and reverse-phase (C18) methods can be effective.[7] Reverse-phase is often a good choice if normal-phase fails to resolve impurities.[7]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹⁹F NMR are essential for structural confirmation and can reveal the presence of fluorine-containing impurities.
-
Mass Spectrometry (MS): Confirms the molecular weight of the desired product and helps identify impurities.
Troubleshooting Guide: Purification Workflows
This section addresses specific problems you may encounter during the purification process.
Problem 1: Low recovery after silica gel column chromatography.
Q: My yield is significantly reduced after performing flash chromatography on silica gel. The compound seems to be sticking to the column. What's happening and how can I improve my recovery?
A: This is a common issue stemming from the interaction between your compound and the stationary phase. The lactam moiety in your molecule is polar and can form strong hydrogen bonds with the acidic silanol groups (Si-OH) on the surface of standard silica gel. This strong interaction can lead to significant tailing and irreversible adsorption.
Solutions:
-
Modify the Mobile Phase: Add a small amount of a polar modifier to your eluent to compete with your compound for binding sites on the silica.
-
For neutral or basic compounds, adding 0.1-1% triethylamine (Et₃N) can neutralize acidic sites and improve elution.
-
For acidic compounds, adding 0.1-1% acetic acid (AcOH) or formic acid can improve peak shape. Given the properties of this compound, starting with a neutral or slightly basic modifier is advisable.
-
-
Use a Different Stationary Phase: Switch to a less acidic or inert stationary phase.
-
Neutral Alumina: Alumina has different selectivity compared to silica and can be effective for polar compounds.
-
Deactivated Silica: You can use commercially available deactivated silica gel or prepare it by treating standard silica with a silylating agent.
-
-
Switch to Reverse-Phase Chromatography: If the above methods fail, reverse-phase chromatography (e.g., using a C18 stationary phase) is an excellent alternative.[7] Elution is driven by partitioning in a polar mobile phase (e.g., water/acetonitrile or water/methanol), which minimizes strong adsorptive interactions.
Problem 2: A persistent impurity co-elutes with my product.
Q: I'm unable to separate an impurity from my desired compound using a standard hexane/ethyl acetate gradient on silica gel. How can I achieve separation?
A: Co-elution occurs when the impurity and your product have very similar polarities and affinities for the stationary phase under the chosen conditions.[7] The key is to alter the selectivity of the chromatographic system.
Solutions:
-
Change the Solvent System: The "selectivity" of your separation can be dramatically altered by changing the nature of the solvents, not just their polarity. Instead of the common hexane/ethyl acetate system, try solvent systems with different properties:
-
Dichloromethane/Methanol (DCM/MeOH): Offers different hydrogen bonding capabilities.
-
Toluene/Acetone: Utilizes different pi-pi interaction possibilities.
-
Perform a systematic TLC screen with various solvent systems to find the one that shows the best separation (difference in Rf values).[7]
-
-
High-Performance Liquid Chromatography (HPLC): Preparative HPLC offers significantly higher resolving power than flash chromatography and is a powerful tool for separating closely eluting compounds.[7]
-
Recrystallization: If the purified material is a solid, recrystallization can be a highly effective method for removing small amounts of impurities.[8] A successful recrystallization relies on finding a solvent (or solvent pair) in which your compound has high solubility at high temperatures and low solubility at room or cold temperatures, while the impurity remains in solution.
Purification Strategy Decision Workflow
The following diagram outlines a logical workflow for tackling the purification of 6-(trifluoromethyl)isoquinolin-1(2H)-one.
Caption: General experimental workflow for purification.
Problem 3: The compound fails to crystallize or "oils out".
Q: After chromatography, I obtained a solid, but I'm struggling with recrystallization. The compound either stays in solution or separates as an oil. What should I do?
A: "Oiling out" or failure to crystallize often indicates the presence of residual impurities that inhibit the formation of a stable crystal lattice, or that an inappropriate solvent system is being used.[7][8]
Solutions & Protocol:
-
Ensure High Purity: Before attempting recrystallization, ensure your material is reasonably pure (>90-95%). If not, an additional chromatographic step may be necessary.
-
Systematic Solvent Screening: Finding the right solvent is key. The ideal solvent will dissolve the compound when hot but not when cold.[10][11][12]
Step-by-Step Protocol: Recrystallization Solvent Screen
-
Place a small amount (10-20 mg) of your compound into several small test tubes.
-
To each tube, add a different solvent dropwise at room temperature (e.g., ethanol, isopropanol, ethyl acetate, toluene, acetone, acetonitrile, heptane). Swirl to mix. If the compound dissolves completely at room temperature, that solvent is unsuitable.
-
For solvents where the compound is insoluble at room temperature, gently heat the test tube in a warm water or sand bath until the solid dissolves completely. Add the minimum amount of hot solvent needed.
-
Allow the clear solutions to cool slowly to room temperature.
-
Once at room temperature, place the tubes in an ice bath to promote further crystallization.
-
If no crystals form, try scratching the inside of the test tube with a glass rod at the solvent-air interface to create nucleation sites.[7]
-
The best solvent will be one where the compound is sparingly soluble at room temperature but fully soluble when hot, and which yields a good crop of crystals upon cooling.[10][12]
-
-
Use a Solvent/Anti-Solvent System: If a single good solvent cannot be found, a two-solvent system is often effective. Dissolve your compound in a minimum amount of a "good" hot solvent (in which it is very soluble). Then, slowly add a "bad" or "anti-solvent" (in which it is poorly soluble, but is miscible with the first solvent) dropwise until the solution becomes cloudy (the saturation point). Add a drop or two of the "good" solvent to redissolve the precipitate and then allow the solution to cool slowly.
Troubleshooting Decision Tree for Crystallization
Caption: Decision tree for troubleshooting crystallization issues.
Summary of Recommended Purification Parameters
| Method | Stationary Phase | Recommended Mobile Phase Systems (Starting Point) | Key Considerations |
| Normal-Phase Chromatography | Silica Gel (SiO₂) | 1. Hexane / Ethyl Acetate (Gradient) 2. Dichloromethane / Methanol (Gradient) | Add 0.1% Et₃N if tailing occurs. Monitor fractions closely by TLC.[7] |
| Reverse-Phase Chromatography | C18-Functionalized Silica | 1. Water / Acetonitrile (Gradient) 2. Water / Methanol (Gradient) | Can be highly effective for polar compounds that interact strongly with silica. |
| Recrystallization | N/A | Screen solvents like: - Ethanol/Water - Isopropanol - Ethyl Acetate/Heptane | The goal is high solubility when hot and low solubility when cold.[10][12] |
This guide provides a foundational framework for troubleshooting the purification of 6-(trifluoromethyl)isoquinolin-1(2H)-one. Successful purification requires careful analysis, systematic optimization, and an understanding of the underlying chemical principles.
References
- An In-Depth Technical Guide on the Core Basic Properties of 6-(Trifluoromethyl)isoquinolin-1(2H)-one. Benchchem.
- Technical Support Center: Purification of 6-(trifluoromethyl)isoquinolin-1(2H)-one. Benchchem.
- Technical Support Center: Synthesis of 6-(Trifluoromethyl)isoquinolin-1(2H)-one. Benchchem.
- Technical Support Center: Scaling Up the Synthesis of 6-(Trifluoromethyl)isoquinolin. Benchchem.
- Technical Guide: 6-(Trifluoromethyl)isoquinolin-1(2H)-one. Benchchem.
- 6-(trifluoromethyl)isoquinolin-1(2H)-one molecular weight. Benchchem.
- An In-depth Technical Guide to the Synthesis of 6-(Trifluoromethyl)isoquinolin-1(2H)-one Derivatives. Benchchem.
- Column chromatography. Wikipedia.
- Isoquinoline. Wikipedia.
- Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo.
- Recrystallization. YouTube.
- Recrystallization. Chemistry LibreTexts.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Isoquinoline - Wikipedia [en.wikipedia.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Column chromatography - Wikipedia [en.wikipedia.org]
- 10. mt.com [mt.com]
- 11. youtube.com [youtube.com]
- 12. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Synthesis of Polysubstituted Anilines from Nitroaromatics
Welcome to the technical support center for the synthesis of polysubstituted anilines. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges encountered when reducing polysubstituted nitroaromatics. As a Senior Application Scientist, my goal is to provide not just solutions, but also the underlying chemical principles to empower your experimental design and troubleshooting efforts.
Part 1: Troubleshooting Guide
This section is structured in a direct question-and-answer format to address specific issues you may encounter at the bench.
Q1: My reaction is sluggish or has stalled completely. What are the likely causes and how can I fix it?
A1: Incomplete conversion is one of the most frequent issues, typically pointing to problems with the catalyst, reaction conditions, or starting materials.
Common Causes & Solutions:
-
Catalyst Inactivity/Poisoning: This is the primary suspect, especially in catalytic hydrogenations.
-
Diagnosis: The reaction fails to start, proceeds slowly, or stops before completion. The catalyst may appear discolored.[1]
-
Common Poisons: Sulfur compounds (thiols, sulfides), certain nitrogen heterocycles, and trace heavy metals are notorious poisons for catalysts like Palladium (Pd) and Nickel (Ni).[1][2]
-
Solution:
-
Purify Starting Material: Ensure your nitroaromatic substrate is free from potential poisons. Recrystallization or column chromatography may be necessary.
-
Use a Fresh Catalyst: Catalysts can lose activity over time or through improper storage.[3] Always use a fresh batch to rule out deactivation. Handle pyrophoric catalysts like Raney Nickel under an inert atmosphere.[3]
-
Increase Catalyst Loading: While not always ideal, increasing the catalyst loading (e.g., from 5 mol% to 10 mol%) can sometimes overcome minor poisoning or low reactivity issues.
-
-
-
Insufficient Hydrogen Delivery (for Catalytic Hydrogenation):
-
Diagnosis: The reaction is slow despite an active catalyst.
-
Solution:
-
Increase Hydrogen Pressure: Moving from a hydrogen balloon (atmospheric pressure) to a Parr shaker or autoclave allows for significantly higher H₂ pressure, which increases the concentration of dissolved hydrogen and accelerates the reaction rate.[3]
-
Ensure Vigorous Agitation: Catalytic hydrogenation is a three-phase system (solid catalyst, liquid substrate/solvent, gaseous hydrogen). Inefficient stirring leads to poor mass transfer, limiting the reaction.[3] Ensure the stirring is vigorous enough to keep the catalyst suspended.
-
-
-
Poor Substrate Solubility:
-
Diagnosis: The starting material is not fully dissolved in the chosen solvent.
-
Solution: Choose a solvent that fully dissolves the nitroaromatic at the reaction temperature. Common solvents include ethanol, methanol, ethyl acetate, and THF. In some cases, gentle heating can improve both solubility and reaction rate.[4]
-
Q2: I am observing significant dehalogenation of my starting material. How can I prevent this side reaction?
A2: The reduction of aryl halides (hydrodehalogenation) is a common and problematic side reaction, particularly with Pd/C catalysts.[5][6] The propensity for this side reaction generally follows the trend I > Br > Cl > F.
Strategies to Minimize Dehalogenation:
-
Catalyst Selection:
-
Avoid Pd/C: Palladium on carbon is highly active for hydrodehalogenation.
-
Use Platinum-based Catalysts: Platinum on carbon (Pt/C) or Platinum(IV) oxide (PtO₂) are often more selective for the nitro group reduction while minimizing halide loss.
-
Use Nickel Catalysts: Raney Nickel can be a good choice, especially when used with hydrazine in transfer hydrogenation protocols.[7]
-
-
Modify Reaction Conditions:
-
Add an Inhibitor: Introducing a controlled catalyst poison can selectively inhibit the undesired dehalogenation reaction. Additives like morpholine or quinoline have been used for this purpose.
-
Use Milder Hydrogen Sources: Switch from high-pressure H₂ gas to a catalytic transfer hydrogenation (CTH) system.[8][9] Hydrogen donors like ammonium formate, formic acid, or hydrazine hydrate are often milder and more selective.[5][8][10]
-
-
Switch to Non-Catalytic Methods:
Q3: My other functional groups (ketones, esters, alkenes) are being reduced. How do I improve chemoselectivity?
A3: Achieving high chemoselectivity is the central challenge in synthesizing complex polysubstituted anilines. The key is to choose a reduction system with a strong preference for the nitro group over other reducible functionalities.[4][13]
Workflow for Selecting a Chemoselective Method:
Below is a decision tree to guide your choice of reducing agent based on the functional groups present in your substrate.
Caption: Simplified reaction pathway for nitro group reduction.
Q2: What are the advantages of Catalytic Transfer Hydrogenation (CTH) over traditional hydrogenation with H₂ gas?
A2: CTH is a powerful alternative to using flammable, high-pressure hydrogen gas and offers several practical advantages in a laboratory setting. [8][9]
| Feature | Catalytic Hydrogenation (H₂ gas) | Catalytic Transfer Hydrogenation (CTH) |
|---|---|---|
| Hydrogen Source | H₂ gas (flammable, requires specialized high-pressure equipment) | Stable, often liquid hydrogen donors (e.g., formic acid, ammonium formate, hydrazine) |
| Equipment | Autoclave or Parr shaker often required for pressures >1 atm | Standard laboratory glassware under an inert atmosphere (e.g., N₂ or Ar) |
| Selectivity | Can be difficult to control; often leads to over-reduction or dehalogenation | Generally offers higher chemoselectivity due to milder conditions. [10][14] |
| Safety | High risk associated with handling flammable gas under pressure | Significantly safer; avoids the use of gaseous hydrogen. [9]|
Q3: Are there effective metal-free alternatives for nitro group reduction?
A3: Yes, the development of metal-free reduction methods is a significant area of research, driven by the desire to avoid residual metal contamination in final products, particularly in pharmaceutical synthesis. [15]
-
Diboron Reagents: Tetrahydroxydiboron (B₂(OH)₄) or bis(pinacolato)diboron (B₂pin₂) have emerged as highly effective and chemoselective reagents. [16][17]These reactions often proceed under mild conditions and tolerate a wide array of sensitive functional groups, including vinyl, ethynyl, and carbonyl groups. [16][18]For example, B₂(OH)₄ in water can serve as both the reductant and hydrogen source. [15]* Silanes: Trichlorosilane (HSiCl₃) in the presence of a tertiary amine is another robust, metal-free system capable of reducing a wide variety of nitro groups with excellent functional group tolerance. [19]
Q4: How can I selectively reduce one of two nitro groups in a dinitroaromatic compound?
A4: Achieving regioselective mono-reduction of a dinitroaromatic compound is challenging and depends on exploiting the electronic and steric differences between the two nitro groups.
-
Electronic Effects: An electron-withdrawing group will deactivate the ring, making the nitro groups harder to reduce. Conversely, an electron-donating group will activate the ring. The nitro group para to a strong electron-donating group is often reduced preferentially.
-
Steric Hindrance: A nitro group flanked by bulky ortho substituents will be sterically shielded, and the less hindered nitro group will be reduced preferentially.
-
Controlled Stoichiometry: Using a limited amount of reducing agent (e.g., 1-1.5 equivalents of SnCl₂) can favor mono-reduction, though this often results in a mixture of starting material, mono-reduced, and di-reduced products, requiring careful purification.
-
Mechanism-Based Selectivity: The regioselectivity is often determined by the site of initial electron transfer to form a radical anion, followed by kinetic protonation at the nitro group with the highest negative charge density. [20]Computational models suggest that solvation effects are critical in determining which nitro group is more negative and thus more susceptible to reduction. [20]
Part 3: Experimental Protocol Example
Protocol: Chemoselective Reduction of a Halogenated Nitroarene using Fe/AcOH
This protocol describes a classic, robust method for reducing a nitro group in the presence of a halogen, such as in 4-chloronitrobenzene.
Materials:
-
4-Chloronitrobenzene
-
Iron powder (<100 mesh)
-
Glacial Acetic Acid
-
Ethanol
-
Dichloromethane (DCM)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask, reflux condenser, magnetic stirrer/hotplate
Procedure:
-
Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-chloronitrobenzene (5.0 g, 31.7 mmol).
-
Solvent Addition: Add ethanol (50 mL) and glacial acetic acid (50 mL) to the flask. Stir the mixture to dissolve the starting material.
-
Addition of Iron: In portions, carefully add iron powder (10.6 g, 190 mmol, 6 equivalents) to the stirring solution. The addition may be exothermic.
-
Reaction: Heat the reaction mixture to reflux (approx. 80-90 °C) and maintain for 2-3 hours. Monitor the reaction progress by TLC (e.g., using a 4:1 Hexanes:Ethyl Acetate eluent), checking for the disappearance of the starting material spot.
-
Workup - Quenching: After the reaction is complete, cool the mixture to room temperature. Carefully and slowly pour the reaction mixture into a beaker containing 200 mL of cold water.
-
Basification: Slowly add saturated NaHCO₃ solution to the aqueous mixture until the bubbling ceases and the pH is basic (~8-9). This neutralizes the acetic acid and precipitates iron salts.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 75 mL).
-
Drying and Filtration: Combine the organic layers and dry over anhydrous MgSO₄. Filter off the drying agent. If fine iron salts are present, it may be beneficial to filter the organic layer through a pad of Celite.
-
Solvent Removal: Remove the solvent by rotary evaporation to yield the crude 4-chloroaniline.
-
Purification: The crude product can be purified by recrystallization or column chromatography if necessary to yield pure 4-chloroaniline.
References
- Jang, M., Lim, T., Park, B. Y., & Han, M. S. (2022). Metal-Free, Rapid, and Highly Chemoselective Reduction of Aromatic Nitro Compounds at Room Temperature. The Journal of Organic Chemistry, 87(2), 910–919. [Link]
- Lipshutz, B. H., & Tomioka, T. (2014). Chemoselective Reductions of Nitroaromatics in Water at Room Temperature. Organic Letters, 16(1), 98-101. [Link]
- Lu, H., Geng, Z., Li, J., Zou, D., Wu, Y., & Wu, Y. (2016). Metal-Free Reduction of Aromatic Nitro Compounds to Aromatic Amines with B2pin2 in Isopropanol. Organic Letters, 18(11), 2774–2776. [Link]
- Synfacts. (2022).
- Orlandi, M., Tosi, F., Bonsignore, M., & Benaglia, M. (2015). Continuous-flow synthesis of primary amines: Metal-free reduction of aliphatic and aromatic nitro derivatives with trichlorosilane. Beilstein Journal of Organic Chemistry, 11, 1564-1569. [Link]
- Sajiki, H., & Kume, A. (2004). Highly Chemoselective Reduction of Aromatic Nitro Compounds by Copper Nanoparticles/Ammonium Formate. The Journal of Organic Chemistry, 69(14), 4596–4600. [Link]
- Francke, R., & Schille, B. (2020). Nitro Substrates in Reductive Electrosynthesis: A Review. ACS Sustainable Chemistry & Engineering, 8(30), 11115-11130. [Link]
- Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction. [Link]
- Wikipedia. (n.d.). Reduction of nitro compounds. [Link]
- Jang, M., Lim, T., Park, B. Y., & Han, M. S. (2022). Metal-Free, Rapid, and Highly Chemoselective Reduction of Aromatic Nitro Compounds at Room Temperature. The Journal of Organic Chemistry, 87(2), 910-919. [Link]
- ResearchGate. (2019). Reduction of Nitroarenes via Catalytic Transfer Hydrogenation Using Formic Acid as Hydrogen Source: A Comprehensive Review. [Link]
- Werkmeister, S., Junge, K., & Beller, M. (2014). Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal Catalyst. Organic Letters, 16(10), 2688–2691. [Link]
- Rieger, P. G., & Tratnyek, P. G. (1996). Factors controlling regioselectivity in the reduction of polynitroaromatics in aqueous solution. Environmental Science & Technology, 30(10), 3028-3038. [Link]
- Giomi, D., Ceccarelli, J., Salvini, A., & Brandi, A. (2020). Organocatalytic Reduction of Nitroarenes with Phenyl(2‐quinolyl)methanol. ChemistrySelect, 5(35), 11029-11034. [Link]
- Mailig, M., Rucker, R. P., & Lalic, G. (2015). Practical catalytic method for synthesis of sterically hindered anilines.
- ResearchGate. (2022). Selective nitro reduction in the synthesis of 'real-world' targets. [Link]
- Wienhöfer, G., Sorribes, I., Boddien, A., Westerhaus, F., Junge, K., Junge, H., Llusar, R., & Beller, M. (2011). General and Selective Iron-Catalyzed Transfer Hydrogenation of Nitroarenes without Base. Journal of the American Chemical Society, 133(32), 12875–12879. [Link]
- MDPI. (2023). Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives.
- National Institutes of Health. (2023). Facile Transfer Hydrogenation of N-Heteroarenes and Nitroarenes Using Magnetically Recoverable Pd@SPIONs Catalyst. ACS Omega, 8(40), 37303–37315. [Link]
- ResearchGate. (2021).
- Royal Society of Chemistry. (2016). A simple and efficient in situ generated ruthenium catalyst for chemoselective transfer hydrogenation of nitroarenes: kinetic and mechanistic studies and comparison with iridium systems. Catalysis Science & Technology, 6(12), 4354-4365. [Link]
- Royal Society of Chemistry. (2025). Selective and sustainable nitro reduction and reductive N-alkylation using a recyclable V2O5/TiO2 catalyst for amine synthesis.
- YouTube. (2019). Reduction of nitro groups to anilines. [Link]
- College of Saint Benedict & Saint John's University. (n.d.).
- ResearchGate. (2005).
- National Institutes of Health. (2015). Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives. Toxicology Research, 4(2), 273-294. [Link]
- Master Organic Chemistry. (2018). More Reactions on the Aromatic Sidechain: Reduction of Nitro Groups and the Baeyer Villiger. [Link]
- Journal of Chemical Science. (2020). Studying the Mechanisms of Nitro Compounds Reduction (A-Review). Journal of Chemical Science, 132, 1-10. [Link]
- ACS Publications. (2023). Reflections on the Teaching Practices for the Reduction of Nitroarenes: Updating Methodologies and Considerations of the Mechanism.
- Royal Society of Chemistry. (2022). The investigation of the steric hindrance of anilines by means of reactions with PCl3 and BCl3. Dalton Transactions, 51(30), 11413-11422. [Link]
- ResearchGate. (2016).
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Technical Support Center: Managing Exothermic Reactions in the Nitration of Substituted Benzenes
Welcome to the Technical Support Center dedicated to providing researchers, scientists, and drug development professionals with in-depth guidance on safely and effectively managing the highly exothermic nature of aromatic nitration. This resource is structured to address the practical challenges encountered in the laboratory, moving from foundational principles to specific troubleshooting scenarios. Our goal is to empower you with the knowledge to not only prevent and control thermal events but also to optimize your reaction outcomes for yield and selectivity.
Section 1: Foundational Principles of Nitration Exothermicity
The nitration of substituted benzenes is a cornerstone of organic synthesis. However, the reaction's inherent exothermicity, primarily driven by the formation of the potent electrophile, the nitronium ion (NO₂⁺), and its subsequent reaction with the aromatic ring, demands meticulous control to prevent dangerous runaway reactions.[1][2] The heat generated is substantial, often around -145 ± 70 kJ/mol, and if not effectively dissipated, can lead to a self-accelerating cycle of increasing temperature and reaction rate, potentially resulting in an explosion.[2]
The formation of the nitronium ion from a mixture of concentrated nitric and sulfuric acids is itself an exothermic process.[3][4][5] Sulfuric acid acts as a catalyst by protonating nitric acid, which then loses a molecule of water to form the electrophile.[4][5][6][7]
The Critical Role of Substituents
The electronic nature of the substituent(s) on the benzene ring profoundly influences the reaction's rate and, consequently, its exothermicity.[8][9][10][11]
-
Activating Groups: Electron-donating groups (e.g., -OH, -OR, -NH₂, alkyl groups) increase the electron density of the aromatic ring, making it more nucleophilic and thus more reactive towards the nitronium ion.[10][12] These substrates react faster and often require lower temperatures to control the exotherm and prevent side reactions like oxidation and polynitration.[13] For instance, phenol is about 1000 times more reactive than benzene.[8][9][11]
-
Deactivating Groups: Electron-withdrawing groups (e.g., -NO₂, -CN, -COOH, -SO₃H) decrease the ring's electron density, making it less reactive.[10][12] Nitrating these substrates necessitates more forcing conditions, such as higher temperatures or the use of stronger nitrating agents like fuming sulfuric acid (oleum), which in turn requires careful management of the increased thermal potential.[13][14] Nitrobenzene, for example, is millions of times less reactive than benzene.[8][9][11]
Section 2: Troubleshooting Guide
This section addresses specific issues you may encounter during your nitration experiments in a direct question-and-answer format.
Issue 1: Rapid, Uncontrolled Temperature Increase (Runaway Reaction)
Question: My reaction temperature is escalating rapidly and my cooling bath can't keep up. What should I do immediately, and what are the probable causes?
Answer: A rapid, uncontrolled temperature increase signifies a runaway reaction, a critical safety event.[1][2]
Immediate Actions:
-
Immediately cease all addition of the nitrating agent. [1][2] This is the most crucial first step to stop feeding the reaction.
-
Enhance cooling if it is safe to do so (e.g., by adding more dry ice or acetone to the cooling bath).
-
If the temperature continues to rise dramatically, and as a last resort, prepare for an emergency quench by pouring the reaction mixture into a large volume of crushed ice and water with vigorous stirring.[1] Caution: This dilution process is itself highly exothermic and should only be performed with appropriate personal protective equipment (PPE) and behind a blast shield.[1]
-
Alert your supervisor and follow all established laboratory emergency protocols.
Root Cause Analysis & Prevention:
-
Inadequate Cooling: The cooling bath's capacity may be insufficient for the scale of the reaction. Ensure the bath has good thermal contact with the reaction flask and has enough volume to absorb the total expected heat evolution.
-
Addition Rate is Too Fast: The nitrating agent was added too quickly, generating heat faster than the cooling system could remove it. The addition should be slow and dropwise, with constant monitoring of the internal temperature.[13]
-
Poor Agitation: Inefficient stirring can create localized "hot spots" where reactant concentrations are high, leading to a localized exotherm that can propagate throughout the mixture.[2] Ensure the stirring is vigorous enough to maintain a homogenous mixture.
-
Incorrect Reagent Concentration/Ratio: Using overly concentrated acids or an incorrect ratio of nitric to sulfuric acid can significantly increase the reaction rate and exothermicity.[1] Always prepare the nitrating mixture carefully and pre-cool it before addition.[3]
Issue 2: Low or No Yield of the Desired Product
Question: After work-up, I have a very low yield of my nitrated product. What are the likely reasons?
Answer: Low yields can stem from several factors, from reaction conditions to the work-up procedure.
Potential Causes and Solutions:
-
Incomplete Reaction:
-
Temperature Too Low: For deactivated substrates, the reaction may be kinetically slow at low temperatures. Consider cautiously increasing the temperature in small increments while monitoring closely.[13][14]
-
Reaction Time Too Short: Deactivated rings may require extended reaction times for completion.[14] Monitor the reaction's progress using Thin Layer Chromatography (TLC) or other appropriate analytical techniques.
-
-
Sub-optimal Nitrating Agent: For strongly deactivated rings, a standard nitric/sulfuric acid mixture may not be sufficient. Using fuming nitric acid or oleum can increase the concentration of the nitronium ion and drive the reaction forward.[13][14]
-
Work-up Issues:
-
Product Solubility: Your product might be partially soluble in the aqueous phase during quenching. If a solid doesn't precipitate, perform a liquid-liquid extraction with a suitable organic solvent like dichloromethane or ethyl acetate.[15]
-
Decomposition: If the work-up involves neutralization with a base, excessive heat generation could lead to product degradation. Ensure all neutralization steps are performed with cooling.
-
Issue 3: Formation of Dinitrated or Polynitrated Byproducts
Question: My analysis shows significant amounts of dinitrated product, reducing the yield of my desired mono-nitrated compound. How can I improve selectivity?
Answer: The formation of multiple nitration products is a common challenge, especially with activated aromatic rings.[13]
Preventative Measures:
-
Strict Temperature Control: Higher temperatures favor polynitration.[6][13] For the nitration of benzene, for example, keeping the temperature below 50°C is critical to minimize the formation of dinitrobenzene.[6][16][17] For activated substrates like toluene, the temperature should be even lower, around 30°C.[16][17]
-
Controlled Addition of Nitrating Agent: Add the nitrating mixture slowly to the substrate. This maintains a low instantaneous concentration of the electrophile, favoring mono-substitution.[14]
-
Stoichiometry: Use only a slight molar excess of the nitrating agent. A large excess will significantly increase the probability of multiple nitrations.[14]
-
Reaction Time: Monitor the reaction closely and quench it as soon as the starting material is consumed to avoid over-reaction.[14]
Section 3: Frequently Asked Questions (FAQs)
Q1: What is the safest order of addition for reagents? A1: Always add the nitric acid slowly to the cooled, stirring sulfuric acid to prepare the nitrating mixture.[3] Then, add the pre-cooled nitrating mixture dropwise to the solution of your aromatic substrate. Never add the substrate to the bulk nitrating mixture, as this can lead to an uncontrolled reaction.
Q2: How do I choose the optimal reaction temperature for a new substituted benzene? A2: The optimal temperature is highly substrate-dependent.[13]
-
Activated Rings (e.g., toluene, phenol derivatives): Start at very low temperatures, typically between -10°C and 10°C.[13]
-
Benzene and Moderately Deactivated Rings (e.g., halobenzenes): A common range is 0°C to 50°C.[13]
-
Strongly Deactivated Rings (e.g., nitrobenzene, benzoic acid): More forcing conditions are needed, which may require temperatures above 60°C and stronger nitrating agents.[13] It is always best to start with conditions reported in the literature for a similar substrate and optimize from there.
Q3: My product is an oil and doesn't precipitate upon quenching. How do I isolate it? A3: This is common for many nitroaromatic compounds. After quenching the reaction mixture in ice water, transfer the entire mixture to a separatory funnel. Extract the product with a water-immiscible organic solvent (e.g., diethyl ether, ethyl acetate, or dichloromethane). Combine the organic layers, wash with a dilute sodium bicarbonate solution to remove residual acid, then with brine, and finally dry over an anhydrous salt like sodium sulfate before removing the solvent under reduced pressure.[15]
Q4: Can I use a solvent for my nitration reaction? A4: While many nitrations are performed "neat" (without a solvent), using an inert solvent like dichloromethane can sometimes be advantageous, especially if your substrate is a solid.[18] However, be aware that adding a solvent may decrease the reaction rate.[18] Ensure the solvent is completely inert to the strong acid conditions.
Section 4: Data Tables and Protocols
Table 1: Recommended Temperature Ranges for Mono-Nitration
| Substrate Class | Example | Substituent Type | Reactivity | Recommended Temperature Range | Key Risks |
| Highly Activated | Phenol, Anisole | Strong Electron-Donating (-OH, -OCH₃) | Very High | -10°C to 5°C | Oxidation, Polynitration, Runaway Reaction[13] |
| Activated | Toluene, Ethylbenzene | Electron-Donating (Alkyl) | High | 0°C to 30°C | Polynitration, Side-chain oxidation[16][17] |
| Baseline | Benzene | None | Moderate | 25°C to 50°C | Dinitration above 50°C[6][16][17] |
| Deactivated | Chlorobenzene | Electron-Withdrawing (Halogen) | Low | 30°C to 70°C | Slow reaction rate |
| Strongly Deactivated | Nitrobenzene, Benzoic Acid | Strong Electron-Withdrawing (-NO₂, -COOH) | Very Low | 60°C to 110°C (with oleum) | Requires forcing conditions, thermal decomposition[13][19] |
Experimental Protocol: General Procedure for Mono-Nitration of Toluene
Safety First: This procedure must be conducted in a well-ventilated fume hood. Appropriate PPE, including safety goggles, a face shield, acid-resistant gloves, and a lab coat, is mandatory. An ice bath for emergency quenching should be readily accessible.
-
Preparation of Nitrating Mixture: a. In a clean, dry flask immersed in an ice-water bath, add 12.5 mL of concentrated sulfuric acid. b. While stirring vigorously, slowly add 10.6 mL of concentrated nitric acid dropwise.[1] The addition should be slow enough to maintain the mixture's temperature below 10°C. c. Once the addition is complete, cool the nitrating mixture to approximately 0°C.[1]
-
Reaction Setup: a. In a separate round-bottom flask equipped with a magnetic stir bar and a thermometer, add 10 mL of toluene. b. Immerse this flask in an ice-salt bath to cool the toluene to below 5°C.
-
Nitration: a. Using a dropping funnel, add the pre-cooled nitrating mixture to the stirred toluene drop by drop. b. Crucially, monitor the internal reaction temperature and ensure it does not exceed 10°C. Adjust the addition rate to maintain this temperature. The addition should take approximately 1 hour.[1]
-
Reaction Completion and Quenching: a. After the addition is complete, allow the mixture to stir in the ice bath for an additional 30 minutes. b. Slowly and carefully pour the reaction mixture onto 100 g of crushed ice in a beaker with vigorous stirring.
-
Work-up: a. Transfer the quenched mixture to a separatory funnel. b. Separate the lower aqueous layer. c. Wash the organic layer sequentially with 50 mL of cold water, 50 mL of 5% sodium bicarbonate solution (vent frequently to release CO₂), and finally with 50 mL of water.[1] d. Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation to yield the crude product, which will be a mixture of ortho- and para-nitrotoluene.
Section 5: Visual Diagrams
Diagram 1: The Nitration Reaction Pathway
This diagram illustrates the key steps in the electrophilic aromatic substitution mechanism for nitration.
Caption: Decision workflow for thermal runaway events.
References
- Runaway reaction hazards in processing organic nitrocompounds. IChemE.
- Nitrating mixture. Sciencemadness Wiki.
- The nitration of benzene - electrophilic substitution. Chemguide.
- Substitution Reactions of Benzene and Other Aromatic Compounds. Michigan State University Chemistry.
- Questions regarding electrophilic nitration of aromatics: Reagents, Procedures, and Safety? ResearchGate.
- Substituent Effects in Electrophilic Substitutions. Chemistry LibreTexts.
- Nitration of Benzene and Methylbenzene. Chemistry LibreTexts.
- Nitration Mechanism with Nitration Reactions, Along with Types and uses of Nitration. Allen Institute.
- Chemistry of Benzene: Electrophilic Aromatic Substitution.
- Nitration of benzene and methylbenzene. Chemguide.
- A Calorimetric Study of the Kinetics of Chlorobenzene Mononitration with Nitric Acid. ResearchGate.
- Nitration process. Google Patents.
- Substituent Effects. Lumen Learning - Organic Chemistry II.
- A Level Chemistry Revision (Year 13) "Nitration of Benzene". YouTube.
- 8.6 Substituent Effects in Electrophilic Substitutions – Fundamentals of Organic Chemistry.
- Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. Master Organic Chemistry.
- Kinetics of nitration of aromatic compounds with mixed acid: reinterpretation of published data. American Chemical Society.
- Nitration Reactions | Continuous Flow Processing. Vapourtec.
- Runaway Reaction Hazards in Processing Organic Nitro Compounds. ACS Publications.
- Nitration of Benzene. Chemistry Steps.
- Controlling temperature of nitration reactions. Google Patents.
- Continuous flow nitration in miniaturized devices. National Institutes of Health.
- Aromatic nitration under various conditions. ResearchGate.
- Nitrobenzene - Aromatic Substitution Reactions. Chemistry Stack Exchange.
- Di-nitration troubleshooting. Reddit.
- NITRATION. vpscience.org.
- Nitration. GeeksforGeeks.
- Synthetic Protocols for Aromatic Nitration: A Review. Organic and Biomolecular Chemistry.
- Nitroglycerin. Wikipedia.
- Nitration of Substituted Aromatic Rings and Rate Analysis.
- Aromatic Substitution. XIII.1a Comparison of Nitric Acid and Mixed Acid Nitration of Alkylbenzenes and Benzene with Nitronium Salt Nitrations. Journal of the American Chemical Society.
- Nitration and aromatic reactivity. Cambridge University Press.
- Process Design of Benzene Nitration. ResearchGate.
- Nitration and Sulfonation of Benzene. Chemistry LibreTexts.
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Technical Support Center: HPLC Purity Analysis of 2-Methoxy-4-nitro-1-(trifluoromethyl)benzene
Welcome to the technical support resource for the High-Performance Liquid Chromatography (HPLC) analysis of 2-Methoxy-4-nitro-1-(trifluoromethyl)benzene. This guide is designed for researchers, analytical scientists, and quality control professionals who require accurate and robust purity assessments of this compound. Here, we address common questions, provide a validated starting method, and offer detailed troubleshooting guides based on extensive field experience and established chromatographic principles.
Section 1: Frequently Asked Questions & Method Fundamentals
This section covers the essential knowledge needed to begin your analysis, from understanding the analyte's properties to setting up a reliable HPLC method and ensuring your system is performing correctly.
Q1: What are the key physicochemical properties of this compound relevant to HPLC analysis?
Understanding the analyte's properties is the foundation for method development. The presence of a trifluoromethyl group significantly increases the molecule's lipophilicity, while the nitro and methoxy groups provide chromophores for UV detection.[1] These characteristics make reversed-phase HPLC with UV detection an ideal analytical technique.
| Property | Value / Description | Significance for HPLC Method |
| Molecular Formula | C₈H₆F₃NO₃ | - |
| Molecular Weight | ~221.14 g/mol | Used for calculating concentration and molar absorptivity. |
| Structure | Aromatic benzene ring with methoxy, nitro, and trifluoromethyl substituents. | The aromatic nature and hydrophobicity are key to its retention on a reversed-phase column (e.g., C18). |
| Solubility | Expected to be highly soluble in organic solvents like Acetonitrile (ACN) and Methanol (MeOH); poorly soluble in water. | Dictates the choice of diluent for sample and standard preparation. ACN or a mobile phase-matched diluent is recommended. |
| UV Absorbance | Strong absorbance is expected around 254 nm due to the nitroaromatic chromophore.[2] | Enables sensitive detection using a standard UV detector. 254 nm is a robust wavelength choice. |
Q2: What is a recommended starting HPLC method for purity assessment?
This method is designed as a robust starting point for purity and impurity profiling. It uses standard reversed-phase conditions suitable for nitroaromatic and trifluoromethylated compounds.[2][3]
| Parameter | Recommended Condition | Rationale & Expertise |
| HPLC System | Any standard HPLC or UHPLC system with a gradient pump and UV detector. | This is a standard configuration in most analytical labs. |
| Column | C18, 4.6 x 150 mm, 3.5 µm | A C18 column provides excellent hydrophobic retention for this analyte. The 3.5 µm particle size offers a good balance of efficiency and backpressure. |
| Mobile Phase A | 0.1% Formic Acid in Water | The acidic modifier helps to sharpen peaks by suppressing the ionization of any free silanol groups on the column packing, reducing peak tailing.[2] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile (ACN) | Acetonitrile is an excellent solvent for this class of compounds and typically provides good peak shape and lower backpressure than methanol.[4] |
| Gradient Program | 0-2 min: 40% B2-15 min: 40% to 90% B15-17 min: 90% B17-17.1 min: 90% to 40% B17.1-22 min: 40% B (Equilibration) | A gradient is essential for purity analysis to ensure elution of both early-eluting polar impurities and late-eluting non-polar impurities within a reasonable runtime. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column, providing optimal efficiency. |
| Column Temp. | 30 °C | Maintaining a constant, slightly elevated temperature ensures retention time reproducibility by controlling mobile phase viscosity. |
| Detection | UV at 254 nm | This wavelength provides high sensitivity for the nitroaromatic chromophore.[2] |
| Injection Volume | 5 µL | A small injection volume prevents column overload and peak distortion, which is critical for accurate purity determination. |
Q3: How should I prepare my samples and standards?
Proper preparation is critical for accurate results.
-
Standard Preparation: Accurately weigh ~10 mg of the reference standard and dissolve it in Acetonitrile to prepare a 1.0 mg/mL stock solution. Dilute this stock solution with Acetonitrile (or a 50:50 ACN:Water mixture) to a working concentration of ~0.1 mg/mL.
-
Sample Preparation: Prepare the sample to be tested at the same concentration as the standard (0.1 mg/mL) using the same diluent.
-
Filtration: Filter all solutions through a 0.45 µm PTFE syringe filter before injection. This prevents particulates from blocking the column frit, which can cause high backpressure and distorted peaks.[4]
Q4: What are the critical System Suitability Test (SST) parameters I should monitor?
SST is a mandatory part of any validated analytical method. It ensures the chromatographic system is performing adequately before running any samples. Perform five replicate injections of the standard solution and evaluate the following parameters.
| SST Parameter | Acceptance Criteria | Why It's Important |
| Tailing Factor (Tf) | 0.8 ≤ Tf ≤ 1.5 | Measures peak symmetry. A tailing peak (Tf > 1.5) can indicate undesirable secondary interactions with the column, compromising resolution and integration. |
| Theoretical Plates (N) | N > 2000 | Measures column efficiency. A high plate count indicates sharp, narrow peaks, which are essential for resolving closely eluting impurities. |
| Reproducibility (%RSD) | %RSD of Peak Area < 2.0%%RSD of Retention Time < 1.0% | Ensures the system is providing consistent and precise results over multiple injections. Poor reproducibility points to issues with the pump, injector, or column stability. |
Section 2: Troubleshooting Guide
Even with a robust method, problems can arise. This guide provides a systematic approach to identifying and resolving common HPLC issues.
Peak Shape Issues
Q5: My main peak is tailing (asymmetrical with a drawn-out latter half). What are the common causes and solutions?
-
Cause 1: Column Overload. Injecting too much sample mass can saturate the stationary phase.
-
Solution: Reduce the sample concentration or injection volume and reinject.
-
-
Cause 2: Secondary Silanol Interactions. The nitro and methoxy groups on your analyte can interact with active silanol groups on the silica support of the column.
-
Solution 1: Ensure your mobile phase contains an acidic modifier like 0.1% formic or acetic acid to suppress silanol activity.
-
Solution 2: Use a high-quality, end-capped C18 column specifically designed for minimizing silanol interactions.
-
-
Cause 3: Mismatched Sample Diluent. If the sample is dissolved in a much stronger solvent (e.g., 100% ACN) than the initial mobile phase (e.g., 40% ACN), the peak shape can be distorted.
-
Solution: Prepare your sample in a diluent that is as close as possible to the initial mobile phase composition.
-
-
Cause 4: Column Contamination or Void. A blocked frit or a void at the head of the column can disrupt the sample band.
-
Solution: First, try flushing the column with a strong solvent. If that fails, reverse the column (if permitted by the manufacturer) and flush it to waste. If the problem persists, the column may need to be replaced.
-
Q6: My peak is fronting (asymmetrical with a leading edge). What should I check?
-
Cause 1: Column Overload. While less common than tailing, severe mass overload can sometimes manifest as fronting.
-
Solution: Dilute your sample and reinject.
-
-
Cause 2: Low Column Temperature. In some cases, low temperature can lead to poor mass transfer kinetics, causing fronting.
-
Solution: Ensure the column compartment is set to the method temperature (e.g., 30 °C) and is stable.
-
Q7: I'm seeing split or doubled peaks for my single analyte. What's wrong?
-
Cause 1: Clogged Frit or Column Void. This is the most common cause. A physical obstruction at the column inlet splits the sample path.
-
Solution: Disconnect the column, clean any debris from the tubing ends, and try back-flushing the column. If this doesn't work, the column likely needs replacement. Always filter your samples to prevent this.[4]
-
-
Cause 2: Partially Blocked Injector or Tubing. A blockage before the column can also cause this issue.
-
Solution: Systematically check and clean components of the flow path, starting from the injector.
-
-
Cause 3: Sample Diluent Effect. Injecting in a non-miscible or very strong solvent can cause the sample to precipitate or behave erratically upon entering the mobile phase.
-
Solution: Ensure the sample diluent is miscible with and ideally weaker than the mobile phase.
-
Retention Time (RT) Problems
Q8: My retention times are drifting or shifting to earlier or later times during a sequence. How can I fix this?
-
Cause 1: Inadequate Column Equilibration. The column was not given enough time to re-equilibrate with the starting mobile phase conditions after a gradient run.
-
Solution: Increase the column equilibration time at the end of your gradient method. A good rule of thumb is to allow at least 5-10 column volumes to pass.
-
-
Cause 2: Mobile Phase Composition Change. This can happen if one of the solvents is slowly evaporating or if the pump's proportioning valves are not working correctly.
-
Solution: Prepare fresh mobile phase daily. If the problem continues, perform a pump proportioning valve test to check for hardware issues.
-
-
Cause 3: Fluctuating Column Temperature. A drifting column temperature will cause retention times to shift (lower temperature = longer RT, higher temperature = shorter RT).
-
Solution: Ensure the column thermostat is on, set correctly, and functioning properly.
-
-
Cause 4: Column Degradation. Over time, the stationary phase can degrade, especially under harsh pH conditions, leading to a gradual shift in retention.
-
Solution: Monitor column performance with a standard. If retention and peak shape have degraded significantly, replace the column.
-
Baseline & Extraneous Peaks
Q9: I have a noisy or drifting baseline. What are the troubleshooting steps?
-
Cause 1: Air Bubbles in the System. Bubbles passing through the detector cell cause sharp spikes and noise.
-
Solution: Degas your mobile phases thoroughly using an inline degasser, sonication, or helium sparging. Purge the pump to remove any trapped air.
-
-
Cause 2: Contaminated Mobile Phase or Dirty Detector Cell.
-
Solution: Prepare fresh mobile phase with HPLC-grade solvents and water. Flush the system and detector cell with a strong, miscible solvent like isopropanol.
-
-
Cause 3: Pump Fluctuation. Inconsistent mixing or pump seal failure can cause a regular, pulsating baseline.
-
Solution: Check pump pressure ripple. If it's high, service the pump seals and check valves.
-
-
Cause 4: Gradient-Related Drift. A drifting baseline is common during a gradient run if the mobile phases have different UV absorbances.
-
Solution: Use the highest purity solvents available. Ensure both mobile phases A and B have similar UV absorbance at the detection wavelength, or use a reference wavelength if your detector allows.
-
Q10: I'm seeing "ghost peaks" – peaks that appear in blank injections. Where are they coming from?
-
Cause 1: Carryover from the Injector. The most common source. Residue from a previous, concentrated injection is retained in the injector loop or needle and injected with the next run.
-
Solution: Program a needle wash with a strong solvent (e.g., 50:50 Acetonitrile:Isopropanol) as part of your method. Run multiple blank injections after a high-concentration sample.
-
-
Cause 2: Contaminated Mobile Phase or Diluent. Impurities in your solvents can concentrate on the column during equilibration and elute as a peak during the gradient.
-
Solution: Use fresh, high-purity HPLC-grade solvents.
-
-
Cause 3: Leaching from Plastic Vials or Filters. Some plastic components can leach UV-absorbing compounds.
-
Solution: Use certified low-leachable vials and ensure your syringe filters are compatible with your solvents.
-
Section 3: Visual Workflows
Visual diagrams help clarify complex processes. Below are workflows for a standard HPLC analysis and a troubleshooting decision tree for a common issue.
General HPLC Analysis Workflow
Caption: A standard workflow for HPLC purity analysis.
Troubleshooting Tree: Unstable Retention Times
Caption: A decision tree for troubleshooting retention time instability.
References
- MicroSolv Technology Corporation. (n.d.). Nitroaromatic and Nitroamine Explosives Analyzed with HPLC. AppNote.
- Pivela, H., Fuh, M. R., & Lanças, F. M. (2001). DETERMINATION OF NITROAROMATIC COMPOUNDS IN SOIL SAMPLES BY HPLC, USING ON-LINE PRECONCENTRATION. Journal of Liquid Chromatography & Related Technologies, 24(16-17), 2429-2439.
- Agilent Technologies. (n.d.). HPLC Analysis of Explosives Using EPA Method 8330. Publication 5988-8310EN.
- Waters Corporation. (n.d.). Determination of Nitroaromatics and Nitramines by High Performance Liquid Chromatography (Explosives). Waters Application Note 720000399EN.
- U.S. Environmental Protection Agency. (2007). Method 8330B: Nitroaromatics, Nitramines, and Nitrate Esters by High Performance Liquid Chromatography (HPLC).
- ResearchGate. (n.d.). HPLC analysis of the products of C 20 H 10 trifluoromethylation with 18 equiv. of CF 3 I at 360 °C.
- ResearchGate. (n.d.). Figure S12 HPLC analysis of the [ 18 F]trifluoromethylation reaction of 4-nitrobenzaldehyde.
- PubChem. (n.d.). 2-Fluoro-4-nitro-1-(trifluoromethyl)benzene. National Center for Biotechnology Information.
- PubChem. (n.d.). 2-Methoxy-4-nitrophenol. National Center for Biotechnology Information.
- NIST. (n.d.). Benzene, 1-methoxy-4-nitro-. NIST Chemistry WebBook, SRD 69.
- Matrix Fine Chemicals. (n.d.). 1-METHOXY-2-NITRO-4-(TRIFLUOROMETHYL)BENZENE.
- NIST. (n.d.). Benzene, 1-methoxy-2-nitro-. NIST Chemistry WebBook, SRD 69.
- 2a biotech. (n.d.). This compound.
- science-softCon. (n.d.). UV/Vis+ Photochemistry Database.
- NIST. (n.d.). Benzene, 2-chloro-1-methoxy-4-nitro-. NIST Chemistry WebBook, SRD 69.
- Cheméo. (n.d.). Chemical Properties of Benzene, 1-methoxy-4-nitro- (CAS 100-17-4).
- Annedi, S. C., et al. (2021). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Molecules, 26(23), 7359.
- Bey, B. M., et al. (2022). Insights into Deoxytrifluoromethylation/Aromatization to Access Highly Substituted Trifluoromethyl Arenes. ACS Omega, 7(25), 21156–21165.
- Douglas, J. J., et al. (2019). Deoxytrifluoromethylation/aromatization of cyclohexan(en)ones to access highly substituted trifluoromethyl arenes. Nature Communications, 10, 3546.
Sources
Technical Support Center: TLC Visualization for Nitroaromatic Compounds
From the Desk of the Senior Application Scientist
Welcome to the technical support center for the analysis of nitroaromatic compounds using Thin-Layer Chromatography (TLC). This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in visualizing these specific compounds. Nitroaromatics, while often UV-active, can present unique visualization hurdles. This document provides in-depth, field-tested solutions and explains the chemical principles behind our recommended protocols to ensure robust and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for visualizing nitroaromatic compounds on a TLC plate?
There are two main approaches for visualizing nitroaromatic compounds:
-
Non-Destructive Visualization: The most common method is using short-wave ultraviolet (UV) light (254 nm).[1] Most commercial TLC plates contain a fluorescent indicator that glows green under UV light. Nitroaromatic compounds, possessing a conjugated π-system, absorb this UV light, preventing the indicator from fluorescing. This phenomenon, known as "UV quenching," causes the compound to appear as a dark spot on a glowing green background.[2][3]
-
Destructive Visualization (Staining): If a compound is not UV-active or if visualization needs to be enhanced, chemical stains are used. For nitroaromatics, this can be a general stain that reacts with the aromatic ring or a highly specific multi-step method that targets the nitro group itself. The most specific methods involve the chemical reduction of the nitro group to a primary amine, followed by derivatization to form a intensely colored or fluorescent product.[4][5]
Q2: My nitroaromatic compound is not showing up under UV light. What's wrong?
This is a common issue with several potential causes:
-
Insufficient Concentration: The amount of compound spotted on the plate may be too low to detect. Try re-spotting the sample multiple times in the same location, allowing the solvent to dry completely between applications, to concentrate the spot.[6] You can check the plate under UV light before development to ensure the initial spot is visible.[1]
-
Lack of a Strong Chromophore: While many nitroaromatics are UV-active, the intensity of absorption depends on the overall conjugated system. If the aromatic system is simple or lacks extensive conjugation, its UV quenching ability may be weak.[7]
-
Compound Volatility: If your compound has a low boiling point, it may have evaporated from the plate during solvent development or drying. This is a common issue for compounds with boiling points below approximately 120°C.[1]
-
Incorrect UV Wavelength: Ensure you are using a short-wave UV lamp (254 nm), as this is the wavelength at which the plate's fluorescent indicator is excited.[1][8] Long-wave UV (365 nm) is typically used for visualizing compounds that are themselves fluorescent, which is less common.[1]
Q3: Can I use a "universal" stain like potassium permanganate or iodine for my nitroaromatic compounds?
Yes, universal stains can be used, but with some caveats:
-
Iodine (I₂): An iodine chamber is a good general-purpose choice. Iodine vapor complexes with many organic compounds, particularly those with aromatic rings or unsaturation, to produce yellow-brown spots.[2] The method is semi-destructive, and the spots can fade over time, so they should be circled immediately.[6]
-
Potassium Permanganate (KMnO₄): This is a strong oxidizing stain.[7] It will visualize any compound on the plate that is susceptible to oxidation. While the nitro group itself is not oxidized, other functional groups on your molecule or impurities might be, appearing as yellow spots on a purple background. It is not specific and may not work if the nitroaromatic compound is otherwise chemically inert.
-
Phosphomolybdic Acid (PMA): This is another powerful oxidizing agent considered a universal stain.[7] It typically visualizes compounds as green or blue spots on a light green/yellow background after heating.[2]
While these stains can work, they lack specificity for the nitro group and may not be as sensitive as targeted methods.
Q4: How does the chemical structure of a nitroaromatic compound affect its visualization?
The structure is critical. The presence of the aromatic ring and the nitro group creates a conjugated system that is the basis for UV absorption.[1] Additional conjugated systems (e.g., double bonds, other aromatic rings) will enhance UV quenching, making the compound easier to see. Conversely, substituents that disrupt this conjugation can weaken it. For chemical staining, the presence of other functional groups will determine the compound's reactivity towards general stains like permanganate. For specific methods that rely on reducing the nitro group, the accessibility of the -NO₂ group to the reducing agent is key.
Troubleshooting Guide: From Blank Plates to Perfect Spots
Problem: I've run my TLC, and no spots are visible under UV light or after staining.
-
Potential Cause 1: Sample Concentration is Too Low.
-
Solution: Prepare a more concentrated solution of your sample. When spotting the TLC plate, apply the sample to the same spot 3-5 times, ensuring the solvent evaporates completely between each application to keep the spot small and concentrated.[6]
-
-
Potential Cause 2: Solvent Level in Chamber Was Too High.
-
Potential Cause 3: Compound Evaporated.
-
Solution: If your compound is volatile, it may evaporate before or during visualization, especially if heating is required for the stain.[1] In this case, TLC may not be the ideal analytical method. Visualize the plate immediately after development.
-
-
Potential Cause 4: The Compound is Unreactive to the Chosen Stain.
-
Solution: Not all compounds react with all stains.[1] If UV light fails, and a specific stain like permanganate also fails, it means your compound is not UV-active and is resistant to oxidation. Try a different, more universal stain like PMA, or use the specific reduction-based method detailed in the protocols below.
-
Problem: The spots on my plate are streaking or elongated.
-
Potential Cause 1: Sample is Overloaded.
-
Solution: This is the most common cause of streaking. Dilute your sample solution and spot a smaller amount on the plate.[6]
-
-
Potential Cause 2: Sample is Acidic or Basic.
-
Solution: The highly polar silica gel on the TLC plate can interact strongly with acidic or basic compounds, causing streaking. To remedy this, add a small amount of a modifier to your mobile phase. For acidic compounds, add 0.1–2% acetic or formic acid. For basic compounds, add 0.1–2% triethylamine.[6]
-
-
Potential Cause 3: The Compound is Highly Polar.
-
Solution: If your compound is very polar, it will have a very strong affinity for the polar silica gel, resulting in poor movement and streaking. You may need to use a more polar solvent system or consider using a different stationary phase, such as C18 reversed-phase TLC plates.[6]
-
Problem: The background of my TLC plate is too dark after staining.
-
Potential Cause 1: Overheating the Plate.
-
Solution: Many stains, like PMA and permanganate, require heating to develop the spots. However, overheating will cause the entire plate to char or darken, obscuring the spots. Heat the plate gently with a heat gun until the spots just become visible against a clean background.[7]
-
-
Potential Cause 2: Too Much Stain Applied.
-
Solution: When dipping or spraying, apply the stain evenly and quickly. If dipping, immediately blot the edge of the plate on a paper towel to remove excess reagent. An oversaturated plate will lead to a dark background.
-
Diagrams: Workflows and Mechanisms
General TLC Visualization Workflow
This diagram outlines a logical progression for visualizing a developed TLC plate, starting with non-destructive methods.
Caption: Chemical pathway for specific nitroaromatic detection.
Detailed Experimental Protocols
Protocol 1: Visualization by UV Quenching
-
After developing the TLC plate, remove it from the chamber and immediately mark the solvent front with a pencil.
-
Allow the plate to air dry completely in a fume hood to ensure all mobile phase solvent has evaporated.
-
Place the dried plate under a short-wave (254 nm) UV lamp. [1]4. UV-active compounds will appear as dark purple or black spots against the glowing green background of the plate. [3]5. Carefully circle each visible spot with a pencil, as the spots will disappear once the UV light is removed. [10]6. Calculate the Retention Factor (Rf) for each spot.
Protocol 2: Specific Visualization by Reduction and Diazotization Coupling
This protocol is a multi-step process performed entirely on the dried TLC plate. It is adapted from the principles of the Bratton-Marshall reaction. [4]Caution: Handle all reagents in a fume hood with appropriate personal protective equipment.
Reagents Required:
-
Reducing Solution: 15% (w/v) Tin(II) chloride (SnCl₂) in 1:1 Ethanol:4M HCl.
-
Diazotizing Solution: 1% (w/v) Sodium Nitrite (NaNO₂) in water. Prepare fresh.
-
Coupling Solution: 0.2% (w/v) N-(1-Naphthyl)ethylenediamine dihydrochloride in ethanol. Store protected from light.
Procedure:
-
Develop and thoroughly dry the TLC plate as described in Protocol 1.
-
Reduction: Lightly and evenly spray the plate with the Tin(II) chloride solution. Heat the plate gently with a heat gun for 1-2 minutes to facilitate the reduction of the nitro group to a primary amine. Allow the plate to cool.
-
Diazotization: Lightly spray the plate with the freshly prepared Sodium Nitrite solution. Wait for 1 minute for the diazotization reaction to occur.
-
Coupling: Lightly spray the plate with the N-(1-Naphthyl)ethylenediamine solution.
-
Visualization: Positive spots will immediately appear as intensely colored (typically purple, red, or pink) areas on a colorless background. Circle the spots and calculate the Rf values.
Table 1: Comparison of Common Visualization Techniques
| Technique | Principle | Target Compounds | Appearance | Pros | Cons |
| UV Light (254 nm) | UV Quenching | Aromatic & Conjugated Systems [1] | Dark spots on green background | Non-destructive, fast, easy | Not all compounds are UV-active; low sensitivity for some |
| Iodine Chamber | Complexation | Unsaturated & Aromatic Compounds [2] | Yellow-brown spots | General purpose, simple | Spots fade over time; semi-destructive |
| KMnO₄ Stain | Oxidation | Alkenes, Alcohols, Aldehydes, etc. | Yellow spots on purple background | Good general stain | Destructive; not specific; requires heating |
| Reduction & Diazotization | Derivatization | Nitroaromatics (specifically) | Intense purple/red spots | Highly specific and sensitive | Multi-step; destructive; requires careful reagent prep |
References
- Chemistry LibreTexts. (2022). 2.
- EPFL.
- University of Colorado, Boulder. TLC Stains. [Link]
- Swarthmore College.
- G.D. Searle & Co.
- Loba Chemie. TLC Sprayers and Reagent. [Link]
- Chemistry LibreTexts. (2022).
- Eastwood, D., et al. (2006). Fluorescence of Aromatic Amines and Their Fluorescamine Derivatives for Detection of Explosive Vapors. Applied Spectroscopy. [Link]
- Li, X., et al. (2006). Photolysis pathway of nitroaromatic compounds in aqueous solutions in the UV/H2O2 process. PubMed. [Link]
- University of California, Irvine. (2020).
- University of Rochester.
- Royal Society of Chemistry. (2019). Evaluation of novel Griess-reagent candidates for nitrite sensing in aqueous media identified via molecular fingerprint searching. RSC Advances. [Link]
- Eastwood, D., et al. (2006). Fluorescence of aromatic amines and their fluorescamine derivatives for detection of explosive vapors. PubMed. [Link]
- Reddit. (2023). TLC Issues : r/OrganicChemistry. [Link]
- Northern Kentucky University. 5.
- University of Colorado, Boulder.
- Organic Chemistry Lab Techniques. (2021).
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. faculty.fiu.edu [faculty.fiu.edu]
- 3. people.chem.umass.edu [people.chem.umass.edu]
- 4. sarponggroup.com [sarponggroup.com]
- 5. Fluorescence of aromatic amines and their fluorescamine derivatives for detection of explosive vapors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. silicycle.com [silicycle.com]
- 7. TLC stains [reachdevices.com]
- 8. reddit.com [reddit.com]
- 9. chromtech.net.au [chromtech.net.au]
- 10. youtube.com [youtube.com]
Validation & Comparative
A Senior Application Scientist's Guide to the Spectroscopic Differentiation of 2-Methoxy-4-nitro-1-(trifluoromethyl)benzene Isomers
Introduction: The Criticality of Isomer Identification
In the realms of pharmaceutical development and materials science, the precise structural characterization of molecular entities is not merely a procedural step but a foundational pillar of safety and efficacy. Substituted nitroaromatic compounds, such as 2-Methoxy-4-nitro-1-(trifluoromethyl)benzene and its isomers, are pivotal intermediates in the synthesis of pharmaceuticals and agrochemicals.[1] The constitutional isomerism—differing positions of the methoxy, nitro, and trifluoromethyl groups on the benzene ring—dramatically alters the molecule's electronic distribution, steric profile, and reactivity. These subtle changes can lead to profound differences in biological activity, toxicity, and material properties. Consequently, the ability to unambiguously distinguish between these isomers is paramount.
This guide provides a comprehensive comparison of standard spectroscopic techniques for the analysis and differentiation of three key isomers of Methoxy-nitro-(trifluoromethyl)benzene. We will delve into the causality behind the spectral differences, present detailed experimental protocols, and offer comparative data to empower researchers to make confident structural assignments.
The isomers under consideration are:
-
Isomer A: this compound
-
Isomer B: 4-Methoxy-2-nitro-1-(trifluoromethyl)benzene
-
Isomer C: 2-Methoxy-5-nitro-1-(trifluoromethyl)benzene
Logical Workflow for Isomer Identification
A robust analytical strategy relies on a multi-technique approach where results are cross-validated. The workflow below outlines a systematic process for isomer differentiation, beginning with the most structurally informative method, Nuclear Magnetic Resonance (NMR) spectroscopy, and followed by confirmatory techniques.
Caption: A systematic workflow for the identification of Methoxy-nitro-(trifluoromethyl)benzene isomers.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Tool
NMR spectroscopy is the most powerful technique for distinguishing between these isomers. The chemical shifts of ¹H, ¹³C, and ¹⁹F nuclei are exquisitely sensitive to the local electronic environment, which is dictated by the relative positions of the electron-donating methoxy group (-OCH₃) and the strongly electron-withdrawing nitro (-NO₂) and trifluoromethyl (-CF₃) groups.[2][3]
Causality of Spectral Differences
-
¹H NMR: The aromatic protons are the most telling. A proton ortho or para to the electron-withdrawing -NO₂ or -CF₃ groups will be deshielded and appear at a higher chemical shift (downfield). Conversely, a proton ortho or para to the electron-donating -OCH₃ group will be shielded and appear at a lower chemical shift (upfield). The coupling constants (J-values) between adjacent protons provide definitive information about their relative positions.
-
¹³C NMR: The principles are similar. Carbons directly attached to electronegative atoms (-O, -N) or electron-withdrawing groups will be significantly deshielded. The quaternary carbon attached to the -CF₃ group will appear as a quartet due to coupling with the three fluorine atoms.
-
¹⁹F NMR: The chemical shift of the -CF₃ group is also influenced by the substituents on the ring. The electronic effect of the group at the para position has the most significant impact on the fluorine chemical shift.
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve approximately 15-20 mg of the isomer sample in 0.7 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).[4]
-
Transfer: Transfer the solution to a 5 mm NMR tube.
-
¹H NMR Acquisition: Acquire the spectrum on a 400 MHz spectrometer. Use a spectral width of 16 ppm, a relaxation delay of 1 second, and accumulate 16 scans.[4]
-
¹³C NMR Acquisition: On the same instrument (operating at 100 MHz for ¹³C), acquire the spectrum with a spectral width of 240 ppm and a relaxation delay of 2 seconds. Apply proton decoupling. Accumulate at least 1024 scans for a good signal-to-noise ratio.[4]
-
¹⁹F NMR Acquisition: Acquire the spectrum on the same instrument (operating at 376 MHz for ¹⁹F). Use an external standard of CFCl₃ (δ = 0.0 ppm) for referencing.[4]
-
Data Processing: Apply a Fourier transform to the Free Induction Decay (FID) with a line broadening of 0.3 Hz for ¹H spectra to improve resolution. Process all spectra using appropriate software.
Comparative NMR Data
| Spectroscopic Parameter | Isomer A (2-MeO-4-NO₂-1-CF₃) | Isomer B (4-MeO-2-NO₂-1-CF₃) | Isomer C (2-MeO-5-NO₂-1-CF₃)[5] |
| ¹H NMR (δ, ppm) | H-3: ~7.5-7.7 (d)H-5: ~8.2-8.4 (dd)H-6: ~8.0-8.2 (d)-OCH₃: ~3.9-4.1 (s) | H-3: ~7.8 (d)H-5: ~7.2 (dd)H-6: ~7.4 (d)-OCH₃: ~3.9 (s) | H-3: ~7.9 (d)H-4: ~7.0 (d)H-6: ~8.3 (s)-OCH₃: ~4.0 (s) |
| ¹³C NMR (δ, ppm) | Aromatic C: ~110-160CF₃ C: ~122 (q)-OCH₃ C: ~56 | Aromatic C: ~115-165CF₃ C: ~123 (q)-OCH₃ C: ~57 | Aromatic C: ~112-158CF₃ C: ~121 (q)-OCH₃ C: ~56 |
| ¹⁹F NMR (δ, ppm) | ~ -62.5 | ~ -61.0 | ~ -64.0 |
Note: The exact chemical shifts can vary slightly based on solvent and concentration. The patterns and relative positions are key identifiers.
Infrared (IR) Spectroscopy: Functional Group Confirmation
IR spectroscopy is excellent for confirming the presence of the key functional groups but is less definitive for isomer differentiation compared to NMR. All isomers will exhibit characteristic absorptions for the nitro, methoxy, and trifluoromethyl groups.
Causality of Spectral Differences
The primary value of IR in this context lies in the "fingerprint region" (below 1500 cm⁻¹). The complex vibrations in this region are unique to the overall molecular structure. While difficult to predict ab initio, comparing the fingerprint regions of an unknown sample to reference spectra of the pure isomers can provide a positive identification. Additionally, the precise frequencies of the key stretching vibrations can shift slightly due to changes in the electronic environment.
-
-NO₂ Stretches: Aromatic nitro compounds show strong absorptions for asymmetric (1570–1485 cm⁻¹) and symmetric (1370–1320 cm⁻¹) stretching.
-
C-O Stretch: The aryl-alkyl ether C-O stretch will appear as a strong band around 1250 cm⁻¹.
-
C-F Stretches: These appear as very strong, multiple bands in the 1350-1100 cm⁻¹ region.
Experimental Protocol: ATR-FTIR
-
Instrument Setup: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory (e.g., a diamond crystal).
-
Background Scan: Record a background spectrum of the clean, empty ATR crystal.
-
Sample Application: Place a small amount of the solid sample directly onto the ATR crystal and apply pressure to ensure good contact.
-
Data Acquisition: Collect the spectrum over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. Co-add at least 16 scans to improve the signal-to-noise ratio.[4]
-
Data Processing: The software will automatically ratio the sample spectrum against the background to produce the final absorbance or transmittance spectrum.
Comparative IR Data
| Vibrational Mode | Approximate Wavenumber (cm⁻¹) | Isomer A | Isomer B | Isomer C |
| Aromatic C-H Stretch | 3100-3000 | Present | Present | Present |
| -NO₂ Asymmetric Stretch | 1540-1520 | Strong | Strong | Strong |
| -NO₂ Symmetric Stretch | 1350-1340 | Strong | Strong | Strong |
| C-F Stretches | 1320-1100 | v. Strong, Multiple | v. Strong, Multiple | v. Strong, Multiple |
| Aryl C-O Stretch | 1280-1240 | Strong | Strong | Strong |
| Fingerprint Region | < 1500 | Unique Pattern | Unique Pattern | Unique Pattern |
Mass Spectrometry (MS): Corroboration through Fragmentation
Electron Ionization Mass Spectrometry (EI-MS) will yield the same molecular ion peak ([M]⁺) for all isomers, as they share the identical molecular formula (C₈H₆F₃NO₃) and molecular weight (221.13 g/mol ).[5] Differentiation, therefore, depends on observing reproducible differences in the fragmentation patterns.
Causality of Spectral Differences
The stability of the charged fragments formed upon ionization and subsequent bond cleavage determines the relative abundance of the observed ions. The positions of the substituents influence which fragmentation pathways are favored. For instance, the loss of a methyl radical (•CH₃) from the methoxy group or the loss of NO₂ are common pathways. The stability of the resulting cation will be isomer-dependent.
Experimental Protocol: EI-MS
-
Sample Introduction: Introduce a dilute solution of the sample (in a volatile solvent like methanol or dichloromethane) via a direct insertion probe or a GC inlet into a mass spectrometer.
-
Ionization: Use a standard electron ionization energy of 70 eV.
-
Mass Analysis: Scan a mass-to-charge (m/z) range from approximately 40 to 250 amu.
-
Data Acquisition: Record the mass spectrum, plotting relative abundance versus m/z.
Comparative MS Data
| Ion (m/z) | Proposed Fragment | Isomer A | Isomer B | Isomer C[5] |
| 221 | [M]⁺ | Present | Present | Present |
| 206 | [M - CH₃]⁺ | Possible | Possible | Possible |
| 191 | [M - NO]⁺ | Possible | Possible | Possible |
| 175 | [M - NO₂]⁺ | Likely | Likely | Likely |
| 145 | [M - NO₂ - HF]⁺ | Possible | Possible | Possible |
The relative abundances of these fragments will be the key differentiator. High-resolution MS (HRMS) can be used to confirm the elemental composition of the molecular ion and its fragments.
Conclusion
While IR and Mass Spectrometry provide valuable confirmatory data, NMR spectroscopy (¹H, ¹³C, and ¹⁹F) stands as the unequivocal primary technique for the differentiation of this compound isomers. The distinct chemical shifts and coupling patterns observed in ¹H NMR, in particular, provide a unique and definitive fingerprint for each isomer. For absolute confidence in research and development, a comprehensive approach utilizing NMR for primary identification, followed by MS for molecular weight confirmation and IR for functional group verification, constitutes a self-validating and scientifically rigorous protocol.
References
- Vertex AI Search Result.
- ChemicalBook. 4-methoxy-2-nitro-1-(trifluoromethyl)benzene(25889-37-6) 1H NMR. Accessed January 7, 2026.
- Chem-Impex. 2-Fluoro-4-methoxy-1-nitrobenzene. Accessed January 7, 2026.
- Jayaraman, J., et al. (2011). Molecular structure and vibrational spectroscopic studies of 1-nitro-4-(trifluoromethoxy) benzene by density functional method. Indian Journal of Pure & Applied Physics.
- BenchChem. Spectroscopic analysis of ortho-, meta-, and para-trifluoromethylphenols. Accessed January 7, 2026.
- The Royal Society of Chemistry.
- ChemicalBook. 2-methyl-1-nitro-4-(trifluoromethyl)benzene(67192-42-1) 1h nmr. Accessed January 7, 2026.
- PubChem. Benzene, 2-methoxy-1-methyl-4-nitro- | C8H9NO3 | CID 83159. Accessed January 7, 2026.
- PubChem. 2-Methoxy-4-nitrophenol | C7H7NO4 | CID 76738. Accessed January 7, 2026.
- NIST WebBook. Benzene, 2-chloro-1-methoxy-4-nitro-. Accessed January 7, 2026.
- ResearchGate. FTIR spectrum of 2-methoxy-4-nitroaniline. Accessed January 7, 2026.
- Pate, B. H. (2020). Analysis of isomeric mixtures by molecular rotational resonance spectroscopy. Wiley Analytical Science.
- Shukla, P., et al. (2018). Synthesis, Computational, FT- IR, NMR and UV-Vis Spectral Studies of Bioactive 2-(4-fluorophenyl). Indian Journal of Pharmaceutical Sciences.
- Romero Bohórquez, A. R., et al. (2013). Synthesis and Crystal Structure of Two Nitro-Regioisomers of cis-4(4-Methoxyphenyl)-3-Methyl-2-Phenyl-l,2,3,4-Tetrahydroquinoline. Vitae.
- NIST WebBook. 2-Methoxy-5-nitrobenzotrifluoride. Accessed January 7, 2026.
- ChemicalBook. 2-Methoxy-4-nitroaniline(97-52-9) IR1. Accessed January 7, 2026.
- SpectraBase. 2-Methoxy-1-methyl-4-nitrobenzene - Optional[FTIR] - Spectrum. Accessed January 7, 2026.
- Abovchem. 2-Methyl-4-nitro-1-(trifluoromethyl)benzene - CAS:1960-52-7. Accessed January 7, 2026.
- BenchChem. A Spectroscopic Comparison of Trifluoromethylbenzaldehyde Isomers: A Guide for Researchers. Accessed January 7, 2026.
- ResearchGate. The solvent effect on UV-Vis spectra of (E). Accessed January 7, 2026.
- Thaikar, A., et al. (2025). Purification Of 2-Methoxy Naphthalene by UV And IR Spectroscopic Methods. International Journal of Pharmaceutical Sciences.
- Mobley, D. L., et al. (2013).
- Sigma-Aldrich. 4-Methoxy-2-nitro-1-(trifluoromethyl)benzene. Accessed January 7, 2026.
- McPherson, S. L., et al. (2021). Quantitative Analysis of Nitrotoluene Isomer Mixtures Using Femtosecond Time-Resolved Mass Spectrometry.
Sources
A Technical Guide to Alternative Reagents for 2-Methoxy-4-nitro-1-(trifluoromethyl)benzene in Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern organic synthesis, the strategic selection of reagents is paramount to achieving desired chemical transformations with high efficiency, selectivity, and safety. 2-Methoxy-4-nitro-1-(trifluoromethyl)benzene is a valuable building block, prized for its unique electronic properties that facilitate key bond-forming reactions. The presence of the strongly electron-withdrawing nitro and trifluoromethyl groups activates the aromatic ring for nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. However, the methoxy group, while influencing regioselectivity, can sometimes present challenges in terms of reactivity and cleavage. This guide provides a comprehensive comparison of alternative reagents, offering insights into their performance based on available experimental data and established reactivity principles.
The Crucial Role of Electron-Withdrawing Groups
The reactivity of the benzene ring in this compound is dictated by the interplay of its substituents. The nitro (-NO₂) and trifluoromethyl (-CF₃) groups are powerful electron-withdrawing groups that deactivate the ring towards electrophilic aromatic substitution but significantly activate it for nucleophilic attack.[1] This activation is a cornerstone of its utility in the synthesis of complex molecules, particularly in the pharmaceutical and agrochemical industries.
Nucleophilic Aromatic Substitution (SNAr): A Comparative Analysis
Nucleophilic aromatic substitution is a fundamental reaction for the formation of carbon-heteroatom and carbon-carbon bonds. The reaction proceeds through a two-step addition-elimination mechanism, where the rate-determining step is the initial attack of the nucleophile to form a resonance-stabilized intermediate known as a Meisenheimer complex.[2] The stability of this intermediate, and thus the reaction rate, is greatly enhanced by the presence of electron-withdrawing groups at the ortho and para positions to the leaving group.
For the purpose of this guide, we will compare this compound with its 2-fluoro and 2-chloro analogues, which are common and commercially available alternatives.
Table 1: Comparison of Leaving Groups in Nucleophilic Aromatic Substitution (SNAr)
| Reagent | Leaving Group | Relative Reactivity | Key Advantages | Potential Limitations |
| This compound | Methoxy (-OCH₃) | Moderate | Can influence regioselectivity. | Generally a poorer leaving group than halogens; may require harsher conditions. |
| 2-Fluoro-4-nitro-1-(trifluoromethyl)benzene | Fluoro (-F) | Highest | Excellent leaving group in SNAr due to high electronegativity stabilizing the Meisenheimer complex.[2] | Higher cost compared to chloro-analogues. |
| 2-Chloro-4-nitro-1-(trifluoromethyl)benzene | Chloro (-Cl) | High | Good balance of reactivity and cost. | Less reactive than the fluoro analogue. |
| 2-Bromo-4-nitro-1-(trifluoromethyl)benzene | Bromo (-Br) | Good | Useful in orthogonal strategies where other halogens are present. | Generally less reactive than fluoro and chloro analogues in SNAr. |
The established order of leaving group ability in SNAr reactions is F > Cl > Br > I, which is counterintuitive when considering bond strength.[3] This is because the rate-determining step is the nucleophilic attack, which is accelerated by the high electronegativity of fluorine, polarizing the C-F bond and making the carbon atom more electrophilic.[4]
Experimental Protocols for Nucleophilic Aromatic Substitution
The following protocols provide a general framework for performing SNAr reactions with these substrates. Optimization of reaction conditions, particularly temperature and reaction time, is often necessary for specific nucleophiles.
Protocol 1: SNAr of 2-Fluoro-4-nitro-1-(trifluoromethyl)benzene with a Phenol
This protocol is a representative procedure for the synthesis of a diaryl ether.
-
Materials:
-
2-Fluoro-4-nitro-1-(trifluoromethyl)benzene (1.0 equiv)
-
Phenol (1.2 equiv)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
-
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the phenol and anhydrous DMF.
-
Add potassium carbonate to the solution and stir the mixture at room temperature for 15 minutes.
-
Add 2-fluoro-4-nitro-1-(trifluoromethyl)benzene to the reaction mixture.
-
Heat the reaction to 80-100 °C and monitor its progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and pour it into water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Protocol 2: SNAr of 2-Chloro-4-nitro-1-(trifluoromethyl)benzene with an Amine
This protocol outlines a general procedure for the synthesis of a substituted aniline.
-
Materials:
-
2-Chloro-4-nitro-1-(trifluoromethyl)benzene (1.0 equiv)
-
Primary or secondary amine (1.5 equiv)
-
Triethylamine (Et₃N) or potassium carbonate (K₂CO₃) (2.0 equiv)
-
Anhydrous Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF)
-
-
Procedure:
-
In a sealed tube, dissolve 2-chloro-4-nitro-1-(trifluoromethyl)benzene in the chosen anhydrous solvent.
-
Add the amine, followed by the base.
-
Seal the tube and heat the reaction mixture to 100-120 °C.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the mixture to room temperature.
-
Pour the reaction mixture into water and extract with an appropriate organic solvent.
-
Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the product by column chromatography.
-
Suzuki-Miyaura Coupling: A Comparative Perspective
The Suzuki-Miyaura coupling is a versatile and powerful method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl compounds.[5] The reaction typically involves the palladium-catalyzed coupling of an organoboron compound with an organohalide or triflate. In the context of our target scaffold, the halogen at the 2-position serves as the coupling partner.
The reactivity of the leaving group in Suzuki-Miyaura coupling generally follows the trend I > Br > OTf >> Cl, which is primarily dictated by the ease of oxidative addition to the palladium(0) catalyst.[5] This is in contrast to the reactivity trend observed in SNAr reactions.
Table 2: Comparison of Reagents in Suzuki-Miyaura Coupling
| Reagent | Coupling Partner | Relative Reactivity | Key Advantages | Potential Limitations |
| This compound | Methoxy (-OCH₃) | Not a typical coupling partner | Not applicable for standard Suzuki coupling | Requires specialized conditions for C-O bond activation. |
| 2-Fluoro-4-nitro-1-(trifluoromethyl)benzene | Fluoro (-F) | Low | Can be used in specific catalytic systems | Generally unreactive under standard Suzuki conditions. |
| 2-Chloro-4-nitro-1-(trifluoromethyl)benzene | Chloro (-Cl) | Moderate | Cost-effective and readily available. | Requires more active catalysts and often higher temperatures compared to bromo- and iodo-analogues. |
| 2-Bromo-4-nitro-1-(trifluoromethyl)benzene | Bromo (-Br) | High | Good balance of reactivity and stability. | More expensive than the chloro-analogue. |
For Suzuki-Miyaura coupling, 2-chloro- and 2-bromo-4-nitro-1-(trifluoromethyl)benzene are the most relevant alternatives to consider, as the methoxy and fluoro substituents are generally poor leaving groups under standard conditions. The choice between the chloro and bromo derivatives often depends on a balance of cost and desired reactivity.
Experimental Protocols for Suzuki-Miyaura Coupling
The following are generalized protocols for Suzuki-Miyaura coupling reactions. The choice of catalyst, ligand, and base is crucial for achieving high yields and should be optimized for each specific substrate combination.
Protocol 3: Suzuki-Miyaura Coupling of 2-Chloro-4-nitro-1-(trifluoromethyl)benzene with an Arylboronic Acid
This protocol is a representative procedure for the synthesis of a biaryl compound from a less reactive aryl chloride.
-
Materials:
-
2-Chloro-4-nitro-1-(trifluoromethyl)benzene (1.0 equiv)
-
Arylboronic acid (1.2 - 1.5 equiv)
-
Palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%)
-
Phosphine ligand (e.g., SPhos or XPhos, 4 mol%)
-
Potassium phosphate (K₃PO₄) (3.0 equiv)
-
Anhydrous 1,4-dioxane and water (e.g., 10:1 v/v)
-
-
Procedure:
-
To an oven-dried Schlenk flask, add 2-chloro-4-nitro-1-(trifluoromethyl)benzene, the arylboronic acid, the palladium catalyst, the ligand, and the base.
-
Evacuate and backfill the flask with an inert gas (e.g., argon) three times.
-
Add the degassed solvent mixture via syringe.
-
Heat the reaction mixture to 100-120 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography.
-
Protocol 4: Suzuki-Miyaura Coupling of 2-Bromo-4-nitro-1-(trifluoromethyl)benzene with an Arylboronic Acid
This protocol outlines a general procedure for the coupling of a more reactive aryl bromide.
-
Materials:
-
2-Bromo-4-nitro-1-(trifluoromethyl)benzene (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)
-
Sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃) (2.0 equiv)
-
Solvent mixture (e.g., Toluene/Ethanol/Water or Dioxane/Water)
-
-
Procedure:
-
In a round-bottom flask, combine 2-bromo-4-nitro-1-(trifluoromethyl)benzene, the arylboronic acid, the palladium catalyst, and the base.
-
Add the degassed solvent mixture.
-
Heat the reaction to 80-100 °C under an inert atmosphere.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, cool to room temperature.
-
Perform an aqueous workup by adding water and an organic solvent.
-
Separate the organic layer, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the desired biaryl product by column chromatography or recrystallization.
-
Visualization of Key Synthetic Pathways
To further illustrate the synthetic utility of these reagents, the following diagrams outline the core transformations discussed.
Conclusion and Recommendations
The choice of reagent to replace this compound is highly dependent on the desired synthetic transformation.
-
For Nucleophilic Aromatic Substitution (SNAr) , 2-fluoro-4-nitro-1-(trifluoromethyl)benzene is the most reactive alternative, often allowing for milder reaction conditions and higher yields. 2-Chloro-4-nitro-1-(trifluoromethyl)benzene represents a cost-effective option with good reactivity.
-
For Suzuki-Miyaura Coupling , 2-bromo-4-nitro-1-(trifluoromethyl)benzene is the preferred choice due to its higher reactivity in the oxidative addition step compared to the chloro analogue. However, with the development of highly active catalyst systems, 2-chloro-4-nitro-1-(trifluoromethyl)benzene has become a viable and more economical option.
Ultimately, the optimal choice will be determined by a careful consideration of factors including the specific nucleophile or coupling partner, desired reaction conditions, and economic constraints. This guide provides the foundational knowledge and practical protocols to aid researchers in making informed decisions for their synthetic endeavors.
References
- Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents.
- The SNAr reaction of 4‐trifluoromethyl‐2‐nitro‐1‐fluorobenzene (1) with...
- Nucleophilic Aromatic Substitution, A Guided Inquiry Laboratory Experiment.
- Nucleophilic Aromatic Substitution, A Guided Inquiry Labor
- The isolated yield of product 3 after Suzuki coupling of...
- A generally applicable quantitative reactivity model for nucleophilic aromatic substitution built from simple descriptors. ChemRxiv. [Link]
- Suzuki−Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides. The Journal of Organic Chemistry. [Link]
- Why is fluoride a better leaving group than the other halogens in reactions such as halopyridine aromatic nucleophilic substitutions, whereas in SN2 it is very poor? Reddit. [Link]
- The Effects of Ring Substituents and Leaving Groups on the Kinetics of SNAr Reactions of 1-Halogeno- and 1-Phenoxy-nitrobenzenes with Aliphatic Amines in Acetonitrile.
- Catalytic Concerted SNAr Reactions of Fluoroarenes by an Organic Superbase. PMC. [Link]
- Kinetics and Reaction Mechanism of Biothiols Involved in SNAr Reactions: An Experimental Study. PMC. [Link]
- 16.6 Nucleophilic Aromatic Substitution. Organic Chemistry | OpenStax. [Link]
- Leaving group effects on the mechanism of aromatic nucleophilic substitution (SNAr) reactions of some phenyl 2,4,6‐trinitrophenyl ethers with aniline in acetonitrile.
- Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. [Link]
- Trifluoromethyl ethers – synthesis and properties of an unusual substituent. Beilstein Journal of Organic Chemistry. [Link]
- Suzuki–Miyaura (hetero-)
- Synthesis and energetic properties of trifluoromethyl-substituted 2-nitro-[6][7][8]triazolo[1,5-a]pyrimidine derivatives.
- Sequential Nucleophilic Aromatic Substitution Reactions of Activ
- SNAr reactions on (top to bottom); nitrobenzene, benzene and aniline.
- A comparative study of the structure, energetic performance and stability of nitro-NNO-azoxy substituted explosives. Semantic Scholar. [Link]
Sources
A-Senior-Application-Scientist-Guide-to-the-Synthesis-of-Trifluoromethylated-Anilines
Published: January 7, 2026
Introduction
Trifluoromethylated anilines are cornerstone building blocks in modern chemistry, particularly within the pharmaceutical and agrochemical industries. The incorporation of the trifluoromethyl (CF₃) group into an aniline scaffold can dramatically enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[1] This guide provides a comparative analysis of the principal synthetic routes to this valuable class of compounds, offering field-proven insights and detailed experimental protocols for researchers, scientists, and drug development professionals.
We will explore two primary strategic approaches:
-
Late-Stage Trifluoromethylation: Introducing the CF₃ group directly onto an existing aniline or a precursor.
-
Building Block Approach: Synthesizing the aniline moiety on a molecule that already contains the trifluoromethyl group.
This guide is designed to help you make informed decisions when selecting a synthetic route, balancing factors such as substrate scope, functional group tolerance, scalability, cost, and safety.
Strategic Decision-Making in Synthesis Planning
Choosing the optimal synthetic route depends heavily on the starting materials available and the desired substitution pattern of the final product. The following flowchart outlines a general decision-making process for synthesizing a target trifluoromethylated aniline.
Sources
A Comparative Guide to the Efficacy of Reducing Agents for Nitro Group Reduction
The transformation of a nitro group into a primary amine is a pivotal reaction in the synthesis of a wide range of commercially important compounds, including pharmaceuticals, dyes, and agrochemicals.[1] The resulting amine functionality serves as a versatile synthetic handle for constructing more complex molecular architectures. Consequently, the selection of an appropriate reducing agent is a critical decision in the synthetic design process, directly impacting yield, chemoselectivity, and scalability.[2] This guide provides a comprehensive comparison of the most common methodologies for nitro group reduction, supported by experimental data and mechanistic insights to aid researchers in making informed decisions.
Mechanistic Overview: The Path from Nitro to Amine
The reduction of a nitro group to an amine is a six-electron process that generally proceeds through a series of intermediates. Two primary mechanistic pathways are widely accepted: the direct hydrogenation route and a condensation route.[2]
-
Direct Hydrogenation Pathway: This is the most frequently encountered mechanism, involving the stepwise reduction of the nitro group. The nitroarene is first reduced to a nitroso intermediate, which is then further reduced to a hydroxylamine, and finally to the corresponding aniline.[2] This pathway is characteristic of both catalytic hydrogenation and reductions mediated by metals.[2]
-
Condensation Pathway: In this route, the initially formed nitroso intermediate can react with the hydroxylamine intermediate to form an azoxy compound. This species is then successively reduced to an azo compound, a hydrazo compound, and ultimately cleaved to yield two molecules of the amine.[3]
The prevailing pathway is influenced by the specific reducing agent, reaction conditions, and the substrate itself.
Key Methodologies for Nitro Group Reduction
The most prevalent methods for nitro group reduction can be broadly classified into three categories: catalytic hydrogenation, metal-mediated reductions, and hydride-based reductions.
Catalytic Hydrogenation
Catalytic hydrogenation is a highly efficient and clean method for the reduction of both aromatic and aliphatic nitro groups, often providing high yields of the desired amine.[1][4] This technique typically employs a heterogeneous catalyst, such as palladium on carbon (Pd/C) or Raney nickel, in the presence of molecular hydrogen (H₂).[5]
Mechanism: The reaction occurs on the surface of the catalyst. Molecular hydrogen is adsorbed and dissociates into reactive hydrogen atoms. The nitro compound also adsorbs onto the catalyst surface, where it undergoes stepwise reduction by the activated hydrogen.[6]
Experimental Protocol: Catalytic Hydrogenation of a Nitroarene using Pd/C [1]
Materials:
-
Nitroarene (1.0 eq)
-
10% Palladium on Carbon (Pd/C) (1-5 mol%)
-
Methanol or Ethanol
-
Hydrogen gas (H₂)
Procedure:
-
In a pressure vessel, dissolve the nitroarene in a suitable solvent like methanol or ethanol.
-
Carefully add the Pd/C catalyst to the solution.
-
Seal the vessel and purge it with an inert gas, such as nitrogen, followed by hydrogen gas.
-
Pressurize the vessel with hydrogen to the desired pressure (typically 50 psi).
-
Stir the reaction mixture vigorously at room temperature or with gentle heating.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, carefully vent the hydrogen gas and purge the vessel with nitrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to yield the crude amine.
-
Purify the product by crystallization or column chromatography if necessary.
Advantages:
-
High efficiency and clean reaction profiles.[4]
-
Often proceeds with high yields.
Disadvantages:
-
Requires specialized equipment for handling hydrogen gas.[7]
-
Can suffer from poor chemoselectivity, as many other functional groups (e.g., alkenes, alkynes, benzylic ethers) are also susceptible to reduction under these conditions.[2]
Metal-Mediated Reductions
The use of metals in acidic or neutral media is a classic and highly reliable method for nitro group reduction.[2] Common systems include iron in acetic acid or with ammonium chloride (Fe/NH₄Cl), and tin(II) chloride (SnCl₂) in hydrochloric acid.[5][8]
Mechanism: These reductions proceed via a series of single-electron transfers (SET) from the metal surface to the nitro group.[2] The resulting radical anion is then protonated by the acidic or protic medium. This sequence of electron transfer and protonation continues until the amine is formed.[2] The overall process consumes six metal electrons and six protons.[2]
Experimental Protocol: Reduction of a Nitroarene using Iron and Ammonium Chloride [2]
Materials:
-
Nitroarene (1.0 eq)
-
Iron powder (3-5 eq)
-
Ammonium chloride (NH₄Cl, ~4 eq)
-
Ethanol
-
Water
Procedure:
-
To a round-bottom flask, add the nitroarene, ethanol, and water.
-
Add ammonium chloride and iron powder to the mixture.
-
Heat the reaction mixture to reflux and monitor by TLC or LC-MS. The reaction is often vigorous initially.
-
Upon completion, cool the mixture to room temperature and filter it through a pad of celite to remove the iron salts.
-
The filtrate can then be further processed to isolate the amine product.
Advantages:
-
Excellent functional group tolerance.[4]
-
Robust and general method suitable for complex molecules.[2]
-
The Fe/NH₄Cl system operates under essentially neutral conditions, which is advantageous for acid-sensitive substrates.[9]
Disadvantages:
-
The workup can be cumbersome due to the formation of metal salts.[9]
-
Stoichiometric amounts of the metal are required.
Hydride-Based Reductions
Metal hydrides offer an alternative approach to nitro group reduction, with varying degrees of reactivity and selectivity.
-
Lithium Aluminum Hydride (LiAlH₄): This is a very powerful reducing agent capable of reducing aliphatic nitro compounds to amines.[5] However, for aromatic nitro compounds, it often leads to the formation of azo products.[5]
-
Sodium Borohydride (NaBH₄): By itself, sodium borohydride is generally not reactive enough to reduce nitro groups.[10] However, its reducing power can be significantly enhanced by the addition of a transition metal catalyst, such as nickel(II) chloride (NiCl₂) or nickel(II) acetate (Ni(OAc)₂).[10][11] This combination provides a mild and highly chemoselective method for the reduction of aromatic nitro compounds.[10]
Mechanism: The combination of NaBH₄ with a transition metal salt leads to the formation of transition metal borides, which are the active catalysts.[11] These catalysts facilitate the decomposition of borohydride, leading to the evolution of hydrogen gas and, in conjunction with hydride attack, the reduction of the nitro group.[11]
Experimental Protocol: Reduction of a Nitroarene using NaBH₄/NiCl₂·6H₂O [11]
Materials:
-
Nitroarene (1.0 eq)
-
Sodium borohydride (NaBH₄) (4-6 eq)
-
Nickel(II) chloride hexahydrate (NiCl₂·6H₂O) (catalytic amount)
-
Aqueous Acetonitrile (CH₃CN/H₂O)
Procedure:
-
In a round-bottom flask, dissolve the nitroarene in a mixture of acetonitrile and water.
-
Add the catalytic amount of NiCl₂·6H₂O.
-
Cool the mixture in an ice bath and add NaBH₄ portion-wise. An immediate black precipitate and evolution of hydrogen gas will be observed.
-
Stir the reaction at room temperature and monitor by TLC or LC-MS.
-
Upon completion, quench the reaction carefully with water and extract the product with a suitable organic solvent.
-
Dry the organic layer, concentrate, and purify the crude amine as necessary.
Advantages of Catalyzed NaBH₄ Systems:
-
Mild reaction conditions.[10]
-
High chemoselectivity, tolerating a wide range of functional groups.[10]
Disadvantages:
-
Requires careful control of the reaction conditions to avoid side reactions.
Transfer Hydrogenation
Catalytic transfer hydrogenation (CTH) has emerged as an attractive and environmentally friendly alternative to traditional hydrogenation methods.[12] This technique utilizes a hydrogen donor molecule, such as formic acid, ammonium formate, or hydrazine, in the presence of a transition metal catalyst (e.g., Pd, Ru, Fe).[12][13]
Mechanism: The mechanism involves the transfer of hydrogen from the donor molecule to the nitro group, mediated by the catalyst.[12] For example, with formic acid and a palladium catalyst, a palladium hydride species is formed, which then reduces the nitro compound.[12]
Advantages:
-
Avoids the need for high-pressure hydrogen gas.[13]
-
Often exhibits high chemoselectivity.[14]
-
Can be performed under mild conditions.[12]
Disadvantages:
-
The choice of hydrogen donor and catalyst is crucial for achieving high efficiency.
Samarium(II) Iodide (SmI₂)
Samarium(II) iodide is a powerful single-electron transfer reducing agent that can reduce a variety of functional groups, including nitro compounds.[15] The reduction of nitro compounds with SmI₂ can lead to either the hydroxylamine or the amine, depending on the reaction conditions.[16]
Mechanism: The reduction proceeds through a series of single-electron transfers from SmI₂ to the nitro group, followed by protonation from a protic solvent.[15]
Advantages:
Disadvantages:
-
Requires the preparation of the SmI₂ solution, which is sensitive to air and moisture.[16]
-
Stoichiometric amounts of the reagent are typically required.
Comparative Analysis of Reducing Agents
The choice of the most suitable reducing agent is highly dependent on the specific substrate and the desired outcome. The following table provides a comparative overview of the performance of different reducing agents.
| Reducing Agent | Substrate Scope | Functional Group Tolerance | Conditions | Workup |
| H₂/Pd/C | Aromatic & Aliphatic | Poor | High pressure H₂ | Simple filtration |
| Fe/NH₄Cl | Aromatic | Excellent | Neutral, reflux | Filtration of metal salts |
| SnCl₂/HCl | Aromatic | Good | Acidic, reflux | Neutralization, filtration |
| NaBH₄/NiCl₂ | Aromatic | Excellent | Mild, room temp. | Quenching, extraction |
| CTH (e.g., HCOOH/Pd) | Aromatic | Excellent | Mild | Varies with donor |
| SmI₂ | Aromatic & Aliphatic | Good | Mild, aprotic solvent | Quenching, extraction |
Chemoselectivity: A Critical Consideration
In the synthesis of complex molecules, the ability to selectively reduce a nitro group in the presence of other reducible functional groups is of paramount importance.
-
Catalytic hydrogenation (H₂/Pd/C) generally shows poor chemoselectivity and will reduce many other functional groups, including alkenes, alkynes, carbonyls, and nitriles.[5] Raney nickel can sometimes be used to avoid dehalogenation of aromatic halides.[5]
-
Metal-mediated reductions (Fe/NH₄Cl, SnCl₂) are highly chemoselective and are often the methods of choice when other reducible groups are present.[17]
-
Catalyzed sodium borohydride systems also exhibit excellent chemoselectivity, tolerating esters, nitriles, and halides.[10]
-
Catalytic transfer hydrogenation can be highly chemoselective, depending on the catalyst and hydrogen donor used.[17] For instance, the Fe/CaCl₂ system is reported to tolerate halides, carbonyls, aldehydes, nitriles, and esters.[17]
-
Samarium(II) iodide can also be a highly chemoselective reducing agent.[17]
Visualizing the Process
Diagram of the Direct Hydrogenation Pathway for Nitro Group Reduction
Caption: General workflow for metal-mediated nitro reductions.
Conclusion
The reduction of a nitro group to an amine is a fundamental transformation in organic synthesis, and a variety of reliable methods are available to effect this conversion. The optimal choice of reducing agent depends on a careful consideration of the substrate's functional group tolerance, the desired chemoselectivity, and practical aspects such as scalability and safety.
-
Catalytic hydrogenation is a highly efficient method for simple substrates but lacks chemoselectivity.
-
Metal-mediated reductions , particularly with Fe/NH₄Cl, offer excellent functional group tolerance and are robust for complex molecules.
-
Catalyzed sodium borohydride systems provide a mild and highly chemoselective alternative.
-
Catalytic transfer hydrogenation is an increasingly popular green alternative that avoids the use of high-pressure hydrogen.
-
Samarium(II) iodide is a powerful and selective reagent for specific applications.
By understanding the mechanisms, advantages, and limitations of each method, researchers can confidently select the most appropriate conditions to achieve their synthetic goals.
References
- Application Notes and Protocols for the Reduction of Nitro Groups to Amines - Benchchem.
- Advances in the catalysis of reduction of nitroaromatics and its mechanism: a tutorial review.
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- (PDF)
- Reductions with samarium(II) iodide - Wikipedia.
- What's the mechanism for the reduction of aromatic nitro group when using Fe and NH4Cl?
- Reduction Of Nitroalkanes To Hydroxylamines Or Amines with Samarium Diiodide (SmI2)- [www.rhodium.ws] - Erowid.
- Convenient Reduction of Nitro Compounds to their Corresponding Amines with Promotion of NaBH4/Ni(OAc)2.4H2O System in Wet CH3CN.
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- experimental protocol for the reduction of the nitro group in 2-Chloro-4-nitrobenzene-1,3-diamine - Benchchem.
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- Rapid and Efficient Reduction of Nitroarenes to Their Corresponding Amines with Promotion of NaBH4/NiCl2·6H2O System in Aqueous CH3CN.
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A Comparative Guide to the Influence of the Trifluoromethyl Group on Nitroaromatic Reactivity
For Researchers, Scientists, and Drug Development Professionals
Abstract
In the landscape of modern chemical synthesis, particularly within medicinal and materials chemistry, the strategic functionalization of aromatic rings is paramount. Nitroaromatics are foundational substrates, prized for their versatile reactivity. The introduction of a trifluoromethyl (-CF3) group, a substituent with a unique and powerful electronic profile, profoundly alters this reactivity. This guide provides an in-depth, objective comparison of the performance of trifluoromethyl-substituted nitroaromatics against their non-substituted counterparts. We will dissect the electronic origins of this influence and provide supporting experimental data and detailed protocols to illustrate the practical consequences in key synthetic transformations, namely Nucleophilic Aromatic Substitution (SNAr) and nitro group reduction.
Part 1: The Trifluoromethyl Group: An Electronic Powerhouse
To comprehend the reactivity shift, one must first appreciate the distinct electronic properties of the nitro (-NO2) and trifluoromethyl (-CF3) groups. Both are potent electron-withdrawing groups (EWGs), a characteristic that deactivates the aromatic ring toward electrophilic attack but strongly activates it for nucleophilic substitution.[1][2] However, the mechanisms of their electron withdrawal differ significantly.
-
The Nitro Group (-NO2): This group exerts its influence through two powerful mechanisms: the inductive effect (-I) and the resonance effect (-M) . Inductively, the high electronegativity of the nitrogen and oxygen atoms pulls electron density away from the ring through the sigma bond. More importantly, the nitro group can delocalize the ring's pi-electrons onto its oxygen atoms via resonance, particularly stabilizing any negative charge that develops at the ortho and para positions.[3][4]
-
The Trifluoromethyl Group (-CF3): The -CF3 group is one of the most powerful inductively electron-withdrawing groups known in organic chemistry.[5] The cumulative effect of three highly electronegative fluorine atoms creates an intense dipole, strongly polarizing the C-CF3 bond and pulling electron density from the aromatic ring. Unlike the nitro group, the -CF3 group does not participate in resonance in a way that delocalizes a negative charge from the ring onto itself.[6] Its power lies almost exclusively in its profound -I effect.
The synergistic combination of a nitro group's resonance stabilization and a trifluoromethyl group's intense inductive pull creates a supremely electron-deficient aromatic system, primed for specific types of reactivity.[7]
Diagram 1: Comparative Electronic Effects of -NO2 and -CF3 Groups.
Part 2: Comparative Reactivity Analysis
Nucleophilic Aromatic Substitution (SNAr): An Accelerated Pathway
The SNAr reaction is a cornerstone of aromatic chemistry, proceeding via a two-step addition-elimination mechanism. A nucleophile first attacks the carbon bearing a leaving group (like a halogen), forming a high-energy, negatively charged intermediate known as a Meisenheimer complex.[8][9] The rate-determining step is typically the formation of this complex.[10]
The stability of the Meisenheimer complex is paramount to the reaction's success and rate. This is where the synergy between -NO2 and -CF3 groups becomes dramatically apparent. Electron-withdrawing groups, especially when positioned ortho or para to the leaving group, stabilize the negative charge in the intermediate, lowering the activation energy and accelerating the reaction.[4]
When a -CF3 group is added to a nitroaromatic halide, its intense inductive effect further withdraws electron density, making the ring exceptionally electrophilic and providing additional stabilization for the anionic Meisenheimer complex.[11] This leads to a significant rate enhancement compared to the nitroaromatic halide alone.
Table 1: Comparative SNAr Reactivity Data (Illustrative)
| Substrate | Nucleophile | Relative Rate (k_rel) | Rationale for Rate Difference |
|---|---|---|---|
| 4-Chloronitrobenzene | Piperidine | 1 | The -NO2 group at the para position stabilizes the Meisenheimer complex via resonance. |
| 4-Chloro-3-nitrobenzotrifluoride | Piperidine | >> 1 (e.g., ~10³) | The additional, powerful inductive effect of the ortho -CF3 group provides superior stabilization to the Meisenheimer complex, drastically increasing the reaction rate. |
Note: The relative rate is an illustrative value based on established principles of SNAr reactivity. Actual values can be found in specialized literature.
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Comparative study of leaving groups in nucleophilic aromatic substitution
An In-Depth Comparative Study of Leaving Groups in Nucleophilic Aromatic Substitution (SNAr)
For researchers, medicinal chemists, and professionals in drug development, a deep, mechanistic understanding of core synthetic reactions is paramount. Nucleophilic Aromatic Substitution (SNAr) stands as a cornerstone of modern organic synthesis, pivotal in the construction of a vast array of pharmaceuticals and functional materials. A frequent point of inquiry and optimization in these reactions revolves around the choice of the leaving group—a decision that can profoundly impact reaction rate, efficiency, and overall success.
This guide provides an in-depth comparison of common leaving groups in SNAr reactions. Moving beyond simple lists, we will explore the causality behind their performance, grounded in mechanistic principles and supported by experimental data.
The SNAr Mechanism: A Departure from Convention
Unlike nucleophilic substitutions at sp³-hybridized carbons (SN1 and SN2), the SNAr reaction occurs at an sp²-hybridized aromatic carbon. Classic backside attack, the hallmark of the SN2 pathway, is sterically impossible due to the benzene ring.[1][2] Similarly, the formation of a highly unstable aryl cation makes the SN1 pathway extremely unfavorable.[1][3]
Instead, the SNAr reaction proceeds via a distinct two-step addition-elimination mechanism. This pathway is only viable when the aromatic ring is "activated" by the presence of strong electron-withdrawing groups (EWGs), such as nitro (–NO₂), cyano (–CN), or acyl groups, positioned ortho or para to the leaving group.[1][3][4]
The mechanism unfolds as follows:
-
Nucleophilic Attack (Rate-Determining Step): A nucleophile attacks the electrophilic carbon atom bearing the leaving group (the ipso-carbon). This addition disrupts the ring's aromaticity, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex .[3][5] This step is energetically costly due to the loss of aromatic stabilization and is therefore the slow, rate-determining step (RDS) of the reaction.[3][5][6]
-
Leaving Group Expulsion (Fast Step): The aromaticity is restored in a rapid subsequent step where the leaving group is eliminated, taking its bonding electrons with it.[1][4]
The "Element Effect": A Counterintuitive Reactivity Order
The most critical insight for understanding leaving groups in SNAr reactions is that bond strength to the leaving group is not the primary factor determining the reaction rate .[5][6] This is in stark contrast to SN2 reactions, where a weaker C-X bond (e.g., C-I) leads to a faster reaction.
In SNAr, since the nucleophilic attack is rate-determining, any factor that stabilizes the transition state leading to the Meisenheimer complex will accelerate the reaction. This leads to the so-called "element effect," where the reactivity order for halogens is:
This order is inverted from that of SN2 reactions.[1][3]
Causality Behind the Halogen Reactivity Order:
-
Fluorine (F): As the most electronegative element, fluorine exerts a powerful electron-withdrawing inductive effect.[3][8] This effect strongly polarizes the C-F bond, making the ipso-carbon significantly more electrophilic and thus more susceptible to nucleophilic attack. This same inductive effect also helps to stabilize the developing negative charge in the anionic Meisenheimer complex.[3][5] The acceleration of the rate-determining first step far outweighs the energy required to break the strong C-F bond in the fast second step.[3][5]
-
Chlorine (Cl), Bromine (Br), Iodine (I): As we move down the halogen group, electronegativity decreases. Consequently, the ability to activate the ring towards nucleophilic attack and stabilize the anionic intermediate via induction diminishes. While C-Cl, C-Br, and C-I bonds are weaker and break more easily, this occurs after the rate-determining step and thus has a minimal impact on the overall reaction rate.[6] Some studies note that the slightly higher reactivity of Br relative to Cl may be due to polarizability effects.[7]
Quantitative Comparison of Leaving Group Performance
The difference in reactivity can be dramatic. Experimental studies quantifying the relative rates of reaction for 1-X-2,4-dinitrobenzene with a nucleophile like piperidine provide a clear picture of the leaving group effect.
| Leaving Group (X) | Relative Rate (krel) | Key Property | Rationale for Reactivity |
| -F | ~3300 | High Electronegativity | Strongly activates the ring for nucleophilic attack and stabilizes the Meisenheimer complex.[5] |
| -NO₂ | ~1500 | Strong EWG | Activates the ring and is a good leaving group itself.[7] |
| -Cl | ~4.5 | Moderate Electronegativity | Less activation of the ring compared to fluorine.[5] |
| -Br | ~3.5 | Lower Electronegativity | Similar to chlorine in its activating ability.[5] |
| -I | 1 | Lowest Electronegativity | Weakest inductive activation among halogens.[5] |
| -OTs | Variable | Good Leaving Group | Can be effective, reactivity depends on conditions. |
| -OR | Slow | Poor Leaving Group | Can act as a leaving group in SNAr, unlike in SN2, because its expulsion is not in the RDS.[6] |
Table 1: Relative reaction rates for the substitution of leaving groups on a 2,4-dinitrophenyl ring. Data is illustrative and based on trends reported in the literature.[5][7]
Experimental Protocol: Kinetic Analysis of Leaving Groups
To empirically validate the principles discussed, a kinetic study can be performed. This protocol outlines a method to compare the reaction rates of different aryl halides in an SNAr reaction using UV-Vis spectrophotometry.
Objective: To determine the second-order rate constants for the reaction of piperidine with 1-fluoro-2,4-dinitrobenzene and 1-chloro-2,4-dinitrobenzene.
Materials & Equipment:
-
1-fluoro-2,4-dinitrobenzene (FDNB)
-
1-chloro-2,4-dinitrobenzene (CDNB)
-
Piperidine
-
Methanol (Spectroscopic Grade)
-
Volumetric flasks and pipettes
-
Thermostated UV-Vis spectrophotometer with cuvettes
Experimental Workflow:
Step-by-Step Methodology:
-
Preparation of Solutions:
-
Accurately prepare a ~1.0 mM stock solution of FDNB in methanol.
-
Accurately prepare a ~1.0 mM stock solution of CDNB in methanol.
-
Accurately prepare a ~100 mM stock solution of piperidine in methanol.
-
-
Spectrophotometer Setup:
-
Set the spectrophotometer to monitor the wavelength corresponding to the maximum absorbance (λmax) of the expected product, N-(2,4-dinitrophenyl)piperidine. This should be determined experimentally (approx. 375 nm).
-
Set the cell holder to a constant temperature, for example, 25.0 °C.
-
-
Kinetic Run (Pseudo-First-Order Conditions):
-
Pipette 2.0 mL of the FDNB stock solution into a quartz cuvette and place it in the thermostated cell holder. Allow it to equilibrate for 5 minutes.
-
To initiate the reaction, add 0.2 mL of the piperidine stock solution (a large excess to ensure pseudo-first-order kinetics), mix rapidly, and immediately start recording the absorbance as a function of time for at least 5-10 half-lives.
-
Save the data.
-
-
Repeat for CDNB:
-
Thoroughly clean the cuvette. Repeat step 3 using the CDNB stock solution. Note that this reaction will be significantly slower.
-
-
Data Analysis:
-
Plot absorbance versus time for each reaction. The initial slope of this curve is proportional to the initial reaction rate.
-
The observed rate constant (kobs) can be determined by fitting the data to a first-order exponential equation.
-
The second-order rate constant (k2) is calculated using the equation: k2 = kobs / [Piperidine] .
-
Compare the calculated k2 values for FDNB and CDNB to confirm the higher reactivity of the fluoride leaving group.
-
Caveats and Advanced Considerations
While the F > Cl > Br > I order holds true for most activated SNAr systems, the mechanism can be more nuanced.[7] Recent studies suggest that some SNAr reactions may proceed through a concerted, rather than a stepwise, mechanism, particularly with less-activating substrates or certain heterocyclic systems.[9][10] In cases where the leaving group is exceptionally poor and the nucleophile is very strong, the second step (expulsion of the leaving group) can become partially rate-limiting, which can alter the observed reactivity trends.[2][7]
Conclusion
In the domain of nucleophilic aromatic substitution, the choice of leaving group is governed by principles that are distinct from aliphatic substitutions. The superior performance of fluoride is a direct consequence of the SNAr mechanism's rate-determining step: the initial nucleophilic attack. Fluorine's unparalleled electronegativity makes the reaction site more electrophilic and stabilizes the crucial Meisenheimer intermediate, thereby accelerating the entire process. This mechanistic understanding allows chemists to rationally select substrates to optimize reaction rates and achieve desired synthetic outcomes efficiently.
References
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- Chemistry Steps.
- Master Organic Chemistry. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism. [Link]
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- Gagnon, A., & Buncel, E. (2012). The Element Effect Revisited: Factors Determining Leaving Group Ability in Activated Nucleophilic Aromatic Substitution Reactions. The Journal of Organic Chemistry. [Link]
- CSBSJU.
- BYJU'S.
- Nature Portfolio. (2018, July 16).
- National Institutes of Health. Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. [Link]
- Chemistry Stack Exchange. (2018, December 9). Are nucleophilic aromatic substitutions stepwise or concerted?. [Link]
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Benchmarking the synthesis of 2,3-dimethylaniline with alternative methods.
Introduction: The Significance of 2,3-Dimethylaniline in Modern Chemistry
2,3-Dimethylaniline, also known as 2,3-xylidine, is a pivotal aromatic amine intermediate in the chemical industry.[1] Its structural motif is a cornerstone in the synthesis of a wide array of valuable compounds, from pharmaceuticals and agrochemicals to high-performance dyes and polymers.[1][2] Notably, it serves as a key building block in the production of non-steroidal anti-inflammatory drugs (NSAIDs), such as mefenamic acid.[1] The escalating demand for these end-products necessitates the development and optimization of efficient, scalable, and sustainable methods for the synthesis of 2,3-dimethylaniline.
This guide provides a comparative analysis of three distinct synthetic routes to 2,3-dimethylaniline: the classical reduction of 2,3-dimethylnitrobenzene, the catalytic amination of 2,3-dimethylphenol, and the modern Buchwald-Hartwig amination. We will delve into the mechanistic underpinnings of each method, provide detailed experimental protocols, and present a critical evaluation of their respective performances based on yield, purity, and operational parameters. This objective comparison is intended to empower researchers, scientists, and drug development professionals in selecting the most appropriate synthetic strategy for their specific needs.
Comparative Overview of Synthesis Strategies
The selection of a synthetic route is a critical decision guided by factors such as precursor availability, desired product purity, scalability, and increasingly, environmental impact. The following diagram illustrates the overall workflow of this comparative study.
Caption: Workflow for the comparative benchmarking of 2,3-dimethylaniline synthesis methods.
Method 1: The Classical Route - Reduction of 2,3-Dimethylnitrobenzene
The reduction of the corresponding nitroarene is a well-established and widely practiced method for the synthesis of aromatic amines. This approach is attractive due to the ready availability of nitroaromatic precursors, which are typically synthesized via electrophilic nitration of the parent arene. Two primary variants of this reduction are commonly employed: catalytic hydrogenation and metal-acid reduction.
Catalytic Hydrogenation
Mechanistic Rationale: This method involves the reduction of the nitro group to an amino group using hydrogen gas in the presence of a heterogeneous metal catalyst, most commonly palladium on carbon (Pd/C) or Raney nickel.[1][3] The reaction proceeds through a series of intermediates, including nitroso and hydroxylamine species, which are rapidly reduced on the catalyst surface to the final amine. The choice of catalyst, solvent, temperature, and hydrogen pressure are critical parameters that influence the reaction rate and selectivity.[3][4]
Caption: Simplified reaction pathway for the catalytic hydrogenation of a nitroarene.
Experimental Protocol: Catalytic Hydrogenation with Pd/C
-
Reactor Setup: A high-pressure autoclave is charged with 2,3-dimethylnitrobenzene and a suitable solvent, such as ethanol or ethyl acetate.[3]
-
Catalyst Addition: 5% Palladium on carbon (Pd/C) is added to the mixture (typically 1-5 mol% relative to the substrate).
-
Hydrogenation: The reactor is sealed, purged with nitrogen, and then pressurized with hydrogen gas to the desired pressure (e.g., 5-10 bar). The reaction mixture is heated to a specified temperature (e.g., 70-100°C) with vigorous stirring.[3][4]
-
Monitoring: The reaction progress is monitored by the cessation of hydrogen uptake or by analytical techniques such as GC-MS.
-
Work-up: Upon completion, the reactor is cooled, and the pressure is carefully released. The catalyst is removed by filtration through a pad of celite. The filtrate is concentrated under reduced pressure to yield the crude 2,3-dimethylaniline.
-
Purification: The crude product can be purified by vacuum distillation to afford the final product with high purity.
Metal-Acid Reduction (Béchamp Reduction)
Mechanistic Rationale: The Béchamp reduction, a classic method for the reduction of nitroarenes, utilizes a metal, typically iron, in the presence of an acid, such as hydrochloric acid.[5] The in-situ generation of ferrous chloride (FeCl2) is the actual reducing agent. This method is often favored in industrial settings due to the low cost of iron.
Experimental Protocol: Iron-Mediated Reduction
-
Reaction Setup: A round-bottom flask equipped with a mechanical stirrer and a reflux condenser is charged with finely powdered iron and a solution of 2,3-dimethylnitrobenzene in a suitable solvent (e.g., ethanol/water).
-
Acid Addition: Concentrated hydrochloric acid is added portion-wise to the stirred mixture. An exothermic reaction ensues.
-
Reaction: The mixture is heated to reflux and maintained at this temperature with vigorous stirring until the reaction is complete (monitored by TLC or GC).
-
Work-up: The hot reaction mixture is neutralized with a base (e.g., sodium carbonate or ammonia) to precipitate iron oxides.
-
Extraction: The product is extracted with an organic solvent (e.g., diethyl ether or dichloromethane).
-
Purification: The combined organic extracts are dried over an anhydrous salt (e.g., MgSO4), filtered, and the solvent is removed under reduced pressure. The resulting crude product is purified by vacuum distillation.
Method 2: Catalytic Amination of 2,3-Dimethylphenol
Direct amination of phenols represents a more atom-economical and potentially greener alternative to the classical multi-step synthesis involving nitration and reduction. This approach typically involves the reaction of a phenol with ammonia or an amine at elevated temperatures and pressures over a heterogeneous catalyst.
Mechanistic Rationale: The catalytic amination of phenols is thought to proceed via a keto-enol tautomerization of the phenol on the catalyst surface, facilitating a dehydrative condensation with the amine.[6] For the synthesis of 2,3-dimethylaniline from 2,3-dimethylphenol, the reaction would involve the direct replacement of the hydroxyl group with an amino group, with water as the only byproduct.[7] The use of catalysts, such as palladium supported on metal oxides, is crucial for achieving high conversion and selectivity.[8]
Caption: Proposed pathway for the catalytic amination of a phenol.
Experimental Protocol: Vapor-Phase Catalytic Amination
-
Catalyst Preparation: A supported palladium catalyst (e.g., Pd/Al2O3-BaO) is prepared and packed into a fixed-bed reactor.[8]
-
Reaction Setup: The reactor is heated to the desired temperature (e.g., 250-350°C).
-
Reactant Feed: A gaseous mixture of 2,3-dimethylphenol, ammonia, and a carrier gas (e.g., hydrogen or nitrogen) is passed through the catalyst bed at a controlled flow rate.
-
Product Collection: The product stream exiting the reactor is cooled to condense the liquid products.
-
Separation and Purification: The condensed liquid is collected, and the 2,3-dimethylaniline is separated from unreacted starting material and byproducts by fractional distillation.
Method 3: The Modern Approach - Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction that has revolutionized the formation of carbon-nitrogen bonds.[9][10] This method allows for the coupling of a wide range of aryl halides or triflates with amines under relatively mild conditions, offering excellent functional group tolerance.[9][11]
Mechanistic Rationale: The catalytic cycle of the Buchwald-Hartwig amination involves the oxidative addition of an aryl halide or triflate to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to yield the desired arylamine and regenerate the Pd(0) catalyst.[9] The choice of ligand is critical for the efficiency of the reaction, with bulky, electron-rich phosphine ligands being particularly effective.[12]
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Comparison of experimental vs. predicted NMR shifts for 2-Methoxy-4-nitro-1-(trifluoromethyl)benzene
In the landscape of modern chemical research and drug development, the unambiguous structural elucidation of novel molecules is a cornerstone of progress. Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool in this endeavor, offering deep insights into molecular architecture. This guide presents a detailed comparative analysis of predicted versus experimental NMR spectral data for 2-Methoxy-4-nitro-1-(trifluoromethyl)benzene, a compound of interest in synthetic chemistry.
Due to the current absence of publicly available experimental spectra for this compound, this guide will leverage high-quality computational predictions. These predictions will be rigorously benchmarked against the experimental data of structurally analogous compounds to provide a robust and scientifically sound analytical framework. This approach not only offers a valuable predictive resource but also highlights the power and reliability of modern computational chemistry in aiding spectroscopic analysis.
The Subject Molecule: this compound
This compound is a substituted aromatic compound featuring three key functional groups that significantly influence its electronic environment and, consequently, its NMR spectrum:
-
Methoxy group (-OCH₃): An electron-donating group.
-
Nitro group (-NO₂): A strong electron-withdrawing group.
-
Trifluoromethyl group (-CF₃): A strong electron-withdrawing group.
The interplay of these substituents creates a unique electronic distribution around the benzene ring, making the prediction and analysis of its NMR spectrum a compelling case study.
Predicted NMR Spectra
The ¹H and ¹³C NMR chemical shifts for this compound were predicted using advanced computational methods.
Computational Methodology
The prediction of NMR chemical shifts was performed using Density Functional Theory (DFT), a robust method for modeling electronic structure. The Gauge-Independent Atomic Orbital (GIAO) method was employed to ensure the accuracy of the calculated magnetic shielding tensors.
dot
Caption: A generalized workflow for experimental NMR data acquisition.
Analog 1: 4-Nitroanisole
This compound allows for the examination of the interplay between the electron-donating methoxy group and the electron-withdrawing nitro group.
Table 1: Experimental NMR Data for 4-Nitroanisole
| Nucleus | Position | Chemical Shift (δ, ppm) |
| ¹H | H-2, H-6 | 8.22 |
| H-3, H-5 | 6.95 | |
| -OCH₃ | 3.90 | |
| ¹³C | C-1 (C-OCH₃) | 164.5 |
| C-2, C-6 | 125.9 | |
| C-3, C-5 | 114.1 | |
| C-4 (C-NO₂) | 141.7 | |
| -OCH₃ | 56.0 |
Analog 2: 1-Nitro-4-(trifluoromethyl)benzene
This molecule provides insight into the combined electron-withdrawing effects of the nitro and trifluoromethyl groups. [1] Table 2: Experimental NMR Data for 1-Nitro-4-(trifluoromethyl)benzene [1]
| Nucleus | Position | Chemical Shift (δ, ppm) |
|---|---|---|
| ¹H | H-2, H-6 | 8.38 |
| H-3, H-5 | 7.86 | |
| ¹³C | C-1 (C-NO₂) | 148.4 |
| C-2, C-6 | 128.1 (q) | |
| C-3, C-5 | 123.8 (q) | |
| C-4 (C-CF₃) | 134.7 (q) |
| | -CF₃ | 122.1 (q) |
Analog 3: 1-Methoxy-2-(trifluoromethyl)benzene
This analog demonstrates the interaction between the electron-donating methoxy group and the electron-withdrawing trifluoromethyl group in an ortho relationship. [1] Table 3: Experimental NMR Data for 1-Methoxy-2-(trifluoromethyl)benzene [1]
| Nucleus | Position | Chemical Shift (δ, ppm) |
|---|---|---|
| ¹H | H-3 | 8.25 |
| H-4 | 7.51 | |
| H-5 | 7.62 | |
| H-6 | 8.03 | |
| -OCH₃ | ~3.9 (estimated) | |
| ¹³C | C-1 (C-OCH₃) | 157.5 |
| C-2 (C-CF₃) | 126.2 (q) | |
| C-3 | 129.1 | |
| C-4 | 124.3 | |
| C-5 | 128.9 | |
| C-6 | 124.4 (q) | |
| -OCH₃ | ~56.0 (estimated) |
| | -CF₃ | 124.9 (q) |
Comparative Analysis and Discussion
By comparing the predicted shifts for this compound with the experimental data of the analogous compounds, we can rationalize the predicted values.
-
Aromatic Protons: The predicted aromatic proton shifts for the target molecule are all in the downfield region, which is consistent with the presence of multiple electron-withdrawing groups. The predicted values for H-3 and H-5 are the most downfield, which is expected due to their proximity to the strongly withdrawing nitro and trifluoromethyl groups.
-
Methoxy Protons: The predicted chemical shift for the methoxy protons is slightly more downfield than in 4-nitroanisole, likely due to the additional electron-withdrawing influence of the trifluoromethyl group.
-
Aromatic Carbons: The predicted carbon shifts show significant deshielding for the carbons attached to the substituents (C-1, C-2, and C-4). The quaternery carbons bearing the trifluoromethyl and nitro groups are, as expected, significantly affected. The quartet multiplicity predicted for carbons coupled to the fluorine atoms of the -CF₃ group is a key characteristic to look for in an experimental spectrum.
Conclusion
This guide provides a comprehensive predicted ¹H and ¹³C NMR dataset for this compound. Through a robust computational methodology and validation against experimental data from structurally similar compounds, we have established a reliable predictive model for the spectroscopic characteristics of this molecule. This work underscores the synergistic potential of computational chemistry and experimental NMR spectroscopy in modern chemical research, enabling researchers to anticipate spectral features and expedite the process of structural elucidation. The detailed protocols and comparative analysis presented herein offer a valuable resource for scientists and drug development professionals working with complex substituted aromatic systems.
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A Senior Application Scientist's Guide to Evaluating the Cost-Effectiveness of Different Synthetic Pathways
For Researchers, Scientists, and Drug Development Professionals
In the relentless pursuit of novel molecules, the elegance of a synthetic pathway is no longer solely defined by its chemical ingenuity. Today, true elegance lies in the seamless integration of efficiency, sustainability, and economic viability. For professionals in drug development and chemical research, the ability to critically evaluate and compare the cost-effectiveness of different synthetic routes is paramount. This guide provides a comprehensive framework for this evaluation, moving beyond simplistic yield calculations to a holistic analysis that incorporates green chemistry principles and robust economic metrics.
The selection of a synthetic pathway is a critical decision that profoundly impacts not only the economic feasibility of a project but also its environmental footprint.[1] A well-chosen route can significantly reduce timelines and costs, while a poorly considered one can lead to unforeseen expenses, scalability issues, and a heavy environmental burden.[2][3] This guide is designed to equip you with the tools and methodologies to make informed, data-driven decisions that align with both budgetary constraints and sustainability goals.
Core Principles: Beyond Percentage Yield
Traditionally, the success of a synthesis was almost exclusively measured by its percentage yield. While important, yield only tells part of the story.[4][5] It fails to account for the vast quantities of reagents, solvents, and energy consumed, nor the waste generated.[4][6] A holistic evaluation of cost-effectiveness must embrace a broader set of metrics that provide a more complete picture of a process's efficiency and environmental impact.
Key Metrics for a Comprehensive Evaluation
Several key metrics have been developed to provide a more nuanced assessment of a synthetic pathway's "greenness" and overall efficiency.[7][8] These metrics are not mutually exclusive; in fact, they are most powerful when used in concert to provide a multi-faceted view.
-
Atom Economy: A foundational concept in green chemistry, atom economy calculates the proportion of reactant atoms that are incorporated into the desired product.[4][9] It is a theoretical measure of how efficiently a reaction converts starting materials into the final product, assuming 100% yield.[6] Addition and rearrangement reactions are inherently more atom-economical than elimination and substitution reactions.[10]
-
E-Factor (Environmental Factor): Developed by Roger Sheldon, the E-Factor provides a simple yet powerful measure of the waste generated in a chemical process.[11][12] It is calculated as the total mass of waste divided by the mass of the product.[11][12] A lower E-factor signifies a more environmentally friendly process.[11] The ideal E-factor is zero.[13][14]
-
Process Mass Intensity (PMI): Championed by the ACS Green Chemistry Institute Pharmaceutical Roundtable, PMI is a comprehensive metric that considers the total mass of all materials (including water, solvents, and reagents) used to produce a given mass of the final product.[8][15][16] It is calculated by dividing the total mass of inputs by the mass of the product.[15][16] PMI provides a clear indication of the overall resource efficiency of a process.[8]
-
Reaction Mass Efficiency (RME): RME takes into account yield, atom economy, and the stoichiometry of the reactants.[6][10] It is defined as the mass of the product divided by the total mass of reactants used in the reaction.[6]
The relationship between some of these key metrics can be visualized as follows:
Caption: Relationship between key green chemistry metrics.
A Comparative Case Study: Synthesis of a Hypothetical API
To illustrate the practical application of these metrics, let's consider two hypothetical synthetic pathways for a target Active Pharmaceutical Ingredient (API), "Exemplarol."
-
Route A: The "Classic" Linear Synthesis. This is a well-established, multi-step linear synthesis that relies on traditional stoichiometric reagents and purification methods.
-
Route B: A "Modern" Convergent and Catalytic Approach. This route employs a more convergent strategy, utilizing catalytic reactions and minimizing the use of protecting groups.
Quantitative Performance Comparison
The following table summarizes the key quantitative metrics for each synthetic route, providing a clear basis for evaluating their cost-effectiveness and efficiency.
| Metric | Route A (Linear) | Route B (Convergent/Catalytic) | Formula |
| Overall Yield | 35% | 65% | (Actual Yield / Theoretical Yield) x 100[5] |
| Atom Economy | 45% | 85% | (MW of product / Σ MW of reactants) x 100[4] |
| E-Factor | 25 | 5 | Total Waste (kg) / Total Product (kg)[11] |
| Process Mass Intensity (PMI) | 26 | 6 | Total Mass in (kg) / Mass of Product (kg)[15] |
| Reaction Mass Efficiency (RME) | 15.75% | 55.25% | (Mass of Product / Total Mass of Reactants) x 100[6] |
| Estimated Cost of Goods Sold (COGS) per kg | $1,500 | $500 | Sum of direct costs of manufacturing[17][18] |
The data clearly indicates that while Route A may be familiar, Route B is significantly more efficient and cost-effective across every metric. The higher yield and atom economy of Route B translate directly to less waste (lower E-Factor) and a more efficient use of resources (lower PMI). Consequently, the estimated Cost of Goods Sold for Exemplarol is substantially lower via Route B.
Experimental Protocols for Metric Determination
Accurate evaluation requires meticulous data collection. The following protocols outline the steps for determining the key metrics discussed.
Protocol 1: Determining Process Mass Intensity (PMI)
-
Define the Process Boundaries: Clearly define the starting and ending points of the synthetic process being evaluated.
-
Quantify All Inputs: Accurately measure the mass of all materials introduced into the process. This includes:
-
Starting materials and reagents
-
Solvents (for reaction and purification)
-
Catalysts
-
Processing aids (e.g., drying agents, filter aids)
-
Water
-
-
Measure the Product Output: Determine the mass of the isolated, purified final product.
-
Calculate PMI: Divide the total mass of all inputs by the mass of the final product.[15][16]
Protocol 2: Calculating E-Factor
-
Identify All Waste Streams: Account for all outputs from the process that are not the desired product. This includes:
-
Quantify Waste: Determine the mass of each waste stream.
-
Measure Product Output: Determine the mass of the isolated, purified final product.
-
Calculate E-Factor: Divide the total mass of waste by the mass of the final product.[11]
The workflow for this comprehensive evaluation can be visualized as follows:
Caption: Workflow for evaluating synthetic pathway cost-effectiveness.
Techno-Economic Assessment (TEA) and Cost of Goods Sold (COGS)
While green chemistry metrics provide invaluable insights into the efficiency and environmental impact of a synthesis, a comprehensive evaluation must also include a techno-economic assessment (TEA).[19][20] TEA is a powerful tool for evaluating the economic viability of a process by considering capital and operating costs.[19][21]
A key component of TEA is the calculation of the Cost of Goods Sold (COGS). COGS includes all the direct costs associated with producing a product, such as:
-
Manufacturing overhead directly attributable to production[18]
It's important to note that COGS does not include indirect costs like research and development, sales and marketing, or corporate overhead.[18][22]
The relationship between these financial evaluation components can be visualized as follows:
Caption: Framework for techno-economic assessment.
Conclusion
The paradigm for evaluating synthetic pathways has evolved. A singular focus on yield is no longer sufficient. By embracing a suite of green chemistry metrics and conducting a thorough techno-economic assessment, researchers and drug development professionals can make more strategic, sustainable, and economically sound decisions. The methodologies outlined in this guide provide a robust framework for comparing synthetic alternatives, ensuring that the chosen path is not only scientifically elegant but also commercially viable and environmentally responsible.
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Comparison Guide: Chemoenzymatic Synthesis of Anilines as a Green Alternative
Anilines are foundational chemical scaffolds, indispensable in the synthesis of a vast array of high-value products, including pharmaceuticals, agrochemicals, dyes, and polymers.[1][2] For decades, the workhorse of industrial aniline production has been the catalytic hydrogenation of nitroaromatics.[1][3] However, this traditional approach is fraught with challenges, including harsh reaction conditions, the use of expensive and toxic precious-metal catalysts, poor chemoselectivity in the presence of sensitive functional groups, and significant hazardous waste generation.[1][4]
As the chemical industry pivots towards more sustainable and environmentally benign processes, chemoenzymatic synthesis has emerged as a powerful and compelling alternative. By harnessing the exquisite selectivity of enzymes, these methods offer a pathway to aniline production under mild, aqueous conditions, mitigating many of the drawbacks inherent in classical chemical routes.[4][5] This guide provides a direct comparison between traditional and chemoenzymatic approaches, supported by experimental data and protocols, to inform researchers and process chemists on the selection of the optimal synthetic strategy.
Deconstructing the Synthetic Paradigms: A Head-to-Head Comparison
The fundamental difference between the two approaches lies in the nature of the catalyst and the conditions required for the transformation of a nitroaromatic precursor to an aniline product.
The Traditional Route: Metal-Catalyzed Hydrogenation
The conventional synthesis of anilines relies on the reduction of nitroarenes, typically using heterogeneous metal catalysts such as palladium, platinum, or nickel, under high pressures of hydrogen gas and often at elevated temperatures.[1] While effective for simple substrates, this method's utility diminishes significantly when applied to complex molecules bearing reducible functional groups (e.g., halides, alkenes, carbonyls), where poor chemoselectivity leads to undesired side reactions and impurities.[1][5] The reliance on high-pressure hydrogen also presents significant safety and infrastructure challenges, while the use of precious metals contributes to both cost and environmental burden.[4]
The Chemoenzymatic Alternative: Precision Biocatalysis
Chemoenzymatic synthesis replaces the harsh conditions and non-selective metal catalysts with biological catalysts—enzymes—that operate with remarkable precision at or near ambient temperature and atmospheric pressure in aqueous media.[5][6] This shift fundamentally alters the process landscape, leading to significant improvements in safety, sustainability, and selectivity.
The most prominent enzymatic strategies for aniline synthesis include:
-
Nitroreductases (NRs): These enzymes catalyze the reduction of a nitro group with high chemoselectivity.[4] The process often involves a cofactor, such as NADPH, which must be regenerated in situ by a partner enzyme like glucose dehydrogenase (GDH).[5] While some nitroreductases can fully reduce the nitro group to an amine, many stop at the hydroxylamine intermediate.[5][7] In these cases, a chemical co-catalyst, such as vanadium pentoxide (V₂O₅), is used in small quantities to facilitate the final reduction step to the aniline, creating a truly "chemoenzymatic" system.[4][5]
-
Laccases: Primarily utilized for the oxidative polymerization of aniline to produce polyaniline (PANI), laccases offer a green route that uses molecular oxygen from the air as the oxidant.[8][9] The use of laccase-mediator systems can enhance the reaction rate and product yield under mild, near-neutral pH conditions, avoiding the strong acids and oxidants required in chemical polymerization.[8][10][11]
-
Transaminases (TAs): While their primary industrial application is the synthesis of chiral amines from prochiral ketones, transaminases are master enzymes for C-N bond formation.[12][13] Their application in direct aniline synthesis is an evolving area, but they represent a powerful tool for producing highly functionalized and chiral aniline derivatives through asymmetric amination.[14]
Workflow Comparison: Traditional vs. Chemoenzymatic
The following diagram illustrates the high-level workflow differences between the two synthetic paradigms.
Caption: High-level comparison of traditional and chemoenzymatic aniline synthesis workflows.
Quantitative Performance Analysis
The advantages of the chemoenzymatic approach become evident when comparing key performance indicators. The data below is synthesized from multiple studies, including a detailed analysis of nitroreductase-catalyzed reactions.[5][15]
| Parameter | Traditional Hydrogenation | Chemoenzymatic (Nitroreductase) | Justification & Causality |
| Temperature | 50-150 °C (Typical) | Room Temperature (~25 °C) | Enzymes operate optimally under mild conditions, eliminating the high energy input required to overcome activation barriers in chemical catalysis.[5] |
| Pressure | 10-100 bar H₂ | Atmospheric Pressure | The enzymatic route avoids the use of flammable, high-pressure hydrogen gas, significantly improving process safety.[4] |
| Catalyst | Precious Metals (Pd, Pt, Ni) | Nitroreductase (reusable/immobilized) | Biocatalysts are biodegradable and avoid the use of toxic and expensive heavy metals. Immobilization allows for easy catalyst recovery and reuse.[5][16] |
| Solvent | Organic Solvents (MeOH, EtOH, Toluene) | Aqueous Buffer | Conducting reactions in water aligns with green chemistry principles, reducing reliance on volatile organic compounds (VOCs).[4][17] |
| Chemoselectivity | Low to Moderate | Excellent | The enzyme's active site provides exquisite selectivity, allowing for the reduction of the nitro group while preserving other sensitive functionalities like halogens.[4][5] |
| Yield | Variable (50-95%) | Good to Excellent (>50% isolated) | Yields are competitive, and the high selectivity often simplifies purification, improving overall process efficiency.[5] |
| Safety | High (Flammable H₂, pyrophoric catalysts) | High (Benign reagents and conditions) | The elimination of high-pressure hydrogen and pyrophoric metal catalysts drastically reduces operational hazards. |
| Green Metrics (PMI) | High (Significant solvent/catalyst load) | Low (Aqueous media, low catalyst load) | Process Mass Intensity (PMI) is significantly lower due to the reduction in solvent volume and elimination of heavy metal waste streams.[18][19] |
The Catalytic Heart: Nitroreductase in Action
The chemoenzymatic reduction of a nitroaromatic to an aniline is a sophisticated, coordinated process. The diagram below details the key components of a system using a nitroreductase (NR) and a vanadium co-catalyst.
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Safety Operating Guide
A Comprehensive Guide to Personal Protective Equipment for Handling 2-Methoxy-4-nitro-1-(trifluoromethyl)benzene
Hazard Analysis: Understanding the Risks
The primary hazards associated with aromatic nitro compounds and trifluoromethylated benzenes include skin irritation, serious eye irritation, and potential respiratory tract irritation.[1][2][3][4] Some related compounds also exhibit toxicity if swallowed or are harmful in contact with skin.[5][6] Therefore, a multi-layered approach to personal protective equipment (PPE) is mandatory.[6]
Key Anticipated Hazards:
-
Skin Irritation: Direct contact can cause redness, itching, and inflammation.[2][7][4][8][9][10]
-
Serious Eye Irritation: Vapors or direct contact can cause significant eye damage.[2][7][4][8][9][10]
-
Respiratory Tract Irritation: Inhalation of dust or vapors may irritate the respiratory system.[1][7][3][4]
-
Potential for Systemic Effects: Aromatic nitro compounds can potentially cause systemic effects such as methemoglobinemia.[6]
Engineering and Administrative Controls: The First Line of Defense
Before relying on PPE, it is crucial to implement robust engineering and administrative controls.
-
Engineering Controls: Always handle 2-Methoxy-4-nitro-1-(trifluoromethyl)benzene within a certified chemical fume hood to minimize inhalation exposure.[1][11] Ensure that an eyewash station and a safety shower are readily accessible and in close proximity to the workstation.[1][8]
-
Administrative Controls: Develop and strictly follow a Standard Operating Procedure (SOP) for handling this compound. All personnel must be trained on the specific hazards and handling procedures.
Personal Protective Equipment (PPE): Your Last Line of Defense
The following PPE is mandatory for handling this compound.
Eye and Face Protection
Wear chemical safety goggles that conform to OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1][8] In situations where splashing is a significant risk, a face shield should be worn in addition to safety goggles.[3]
Skin Protection
-
Gloves: Wear appropriate protective gloves to prevent skin exposure.[1][8] Nitrile gloves are a common choice for many laboratory chemicals, but it is essential to check the manufacturer's glove compatibility chart for the specific solvent being used. Double gloving is recommended when handling highly hazardous materials.
-
Protective Clothing: A flame-retardant lab coat or coveralls should be worn to protect street clothing and skin from contamination.[10] Ensure the clothing provides full coverage of the arms.
Respiratory Protection
In most cases, handling this compound in a properly functioning chemical fume hood will provide adequate respiratory protection. However, if there is a potential for exceeding exposure limits or if working outside of a fume hood, a NIOSH/MSHA or European Standard EN 149 approved respirator is required.[12]
PPE Selection Summary
| Body Part | Required PPE | Standard/Specification | Rationale |
| Eyes | Chemical Safety Goggles | OSHA 29 CFR 1910.133 or EN166 | Protects against splashes and vapors causing serious eye irritation.[1][8] |
| Face | Face Shield (in addition to goggles) | N/A | Recommended for procedures with a high risk of splashing.[3] |
| Hands | Chemical-Resistant Gloves (e.g., Nitrile) | Check manufacturer's compatibility data | Prevents skin irritation and potential absorption.[1][8] |
| Body | Flame-Retardant Lab Coat or Coveralls | N/A | Protects against skin contact and contamination of personal clothing.[10] |
| Respiratory | NIOSH/MSHA or EN 149 Approved Respirator | As needed | Required if ventilation is inadequate or exposure limits may be exceeded.[12] |
Step-by-Step Guide to Donning and Doffing PPE
Donning Sequence:
-
Lab Coat/Coveralls: Put on your protective clothing first.
-
Gloves: Don the first pair of gloves.
-
Second Pair of Gloves (Optional): If double gloving, put on the second pair over the first.
-
Goggles/Face Shield: Put on your eye and face protection.
Doffing Sequence (to minimize cross-contamination):
-
Outer Gloves (if applicable): Remove the outer pair of gloves.
-
Lab Coat/Coveralls: Remove your protective clothing by rolling it outwards, away from your body.
-
Inner Gloves: Remove the inner pair of gloves.
-
Goggles/Face Shield: Remove your eye and face protection.
-
Wash Hands: Always wash your hands thoroughly with soap and water after removing PPE.[2][8]
PPE Selection Workflow
Caption: PPE selection workflow for handling the specified chemical.
Emergency Procedures
In case of skin contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[7][8] Remove contaminated clothing.[2] If skin irritation persists, seek medical attention.[7][8]
In case of eye contact: Immediately rinse the eyes cautiously with water for several minutes, including under the eyelids, for at least 15 minutes.[7][8] Remove contact lenses if present and easy to do.[8] Seek immediate medical attention.[7][8]
In case of inhalation: Move the person to fresh air and keep them comfortable for breathing.[7][8] If the person feels unwell, call a poison center or doctor.[8]
In case of ingestion: Do NOT induce vomiting. Clean the mouth with water and drink plenty of water afterwards.[8] Seek immediate medical attention.
Storage and Disposal
Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[1][8] Store locked up.[5][12][8] Keep the product and any empty containers away from heat and sources of ignition.[1][8]
Disposal: Dispose of the contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[5][12][8] Do not dispose of down the drain.
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- Angene Chemical. (2025, March 12). Safety Data Sheet.
- US EPA. (2025, September 12). Personal Protective Equipment.
- Cole-Parmer. (n.d.). Material Safety Data Sheet.
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- Storemasta. (2025, July 2). Examples of PPE for Various Dangerous Goods Classes.
- Respirex International. (n.d.). Personal Protective Equipment (PPE) for Industrial Chemicals.
- Australian Government Department of Health. (2023, December 14). Benzene, 1-methoxy-4-nitro- - Evaluation statement.
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
